TEAD ligand 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H18BrF3N2O |
|---|---|
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18BrF3N2O/c1-15(22-6-3-7-23(26)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(27,28)29/h2-15H,1H3,(H,30,32)/t15-/m0/s1 |
Clave InChI |
JDMMPOSIISTKIN-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
SMILES canónico |
CC(C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Synthesis of Novel TEAD Ligands: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core strategies, experimental designs, and chemical synthesis of next-generation inhibitors targeting the TEAD family of transcription factors.
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of proteins (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[1][2] In numerous cancers, dysregulation of the Hippo pathway leads to the constitutive activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] YAP and TAZ themselves lack DNA-binding domains and exert their oncogenic functions by binding to TEAD proteins, which in turn drive the expression of genes that promote cell growth, proliferation, and metastasis.[1][3] Consequently, the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a variety of solid tumors.[2] This technical guide provides a comprehensive overview of the discovery and synthesis of novel TEAD ligands, with a focus on data-driven methodologies and practical experimental protocols for researchers in the field of drug development.
The Hippo-YAP-TEAD Signaling Pathway: A Key Oncogenic Axis
The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and subsequent degradation.[4] In many cancer contexts, upstream mutations in the Hippo pathway, such as in NF2, lead to the dephosphorylation and nuclear translocation of YAP/TAZ.[1] In the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating a pro-tumorigenic gene expression program.[3]
Below is a diagram illustrating the core components and regulatory logic of the Hippo-YAP-TEAD signaling pathway.
Caption: The Hippo Signaling Pathway.
Strategies for Targeting TEAD
Two primary strategies have been successfully employed to inhibit the oncogenic activity of the TEAD-YAP/TAZ complex:
-
Disruption of the Protein-Protein Interface: This approach aims to directly block the binding of YAP/TAZ to TEAD. The YAP-TEAD interaction surface is extensive, but "hotspot" regions, particularly interface 3 which involves a twisted-coil of YAP fitting into a hydrophobic pocket on TEAD, have been targeted with peptide and small molecule inhibitors.[5]
-
Allosteric Inhibition via the Palmitate Pocket: TEAD proteins undergo auto-palmitoylation, a post-translational modification where a palmitate molecule covalently attaches to a conserved cysteine residue within a central lipid-binding pocket.[6] This modification is crucial for TEAD stability and its interaction with YAP/TAZ.[6] Small molecules that bind to this pocket can allosterically inhibit the YAP/TAZ-TEAD interaction and/or lead to TEAD degradation.[6] Both reversible and covalent inhibitors targeting this pocket have been developed.[7]
Quantitative Data on Novel TEAD Ligands
The following tables summarize the in vitro and cell-based activities of representative TEAD inhibitors from different structural classes.
Table 1: Small Molecule Inhibitors Targeting the TEAD Palmitate Pocket
| Compound Name | Target(s) | Assay Type | IC50 / EC50 | Reference(s) |
| K-975 | pan-TEAD (covalent) | CTGF Reporter Assay (NCI-H661) | ~70% inhibition at 10 µM | [3] |
| Cell Proliferation (NF2-null MPM) | - | Potent inhibition | [3] | |
| MYF-03-176 (22) | pan-TEAD (covalent) | TEAD Transcription Reporter Assay | 17 ± 5 nM | [5] |
| Cell Proliferation (NCI-H226) | 24 nM | [5] | ||
| TM2 | TEAD2, TEAD4 | TEAD Auto-palmitoylation (in vitro) | 156 nM (TEAD2), 38 nM (TEAD4) | [8] |
| JM7 | pan-TEAD | YAP Transcriptional Reporter Assay | 972 nM | |
| DC-TEAD3in03 | TEAD3 selective (covalent) | Activity-Based Protein Profiling | 0.16 ± 0.03 µM | |
| GAL4-TEAD3 Reporter Assay | 1.15 µM |
Table 2: Peptide and Other Inhibitors of the YAP-TEAD Interaction
| Compound Name | Target(s) | Assay Type | IC50 / Kd | Reference(s) |
| YAP (84-100) peptide | TEAD1 | YAP-TEAD Interaction | 37 µM | [5] |
| Verteporfin | YAP-TEAD Interaction | TEAD Transcriptional Activity | Significant inhibition | |
| Cell Growth (Retinoblastoma) | 4-5 µM (LD50) | |||
| mCMY020 | pan-TEAD (covalent) | Cell Proliferation (NCI-H226) | 261.3 nM | [1] |
| Cell Proliferation (NCI-H2052) | 228.7 nM | [1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful discovery and characterization of novel TEAD ligands. Below are methodologies for key in vitro and cell-based assays.
Fluorescence Polarization (FP) Assay for YAP-TEAD Interaction
This assay quantitatively measures the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.
-
Principle: A fluorescently labeled peptide derived from the TEAD-binding domain of YAP (e.g., TMR-YAP) is incubated with the purified YAP-binding domain (YBD) of a TEAD protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger TEAD protein, the tumbling rate slows, leading to an increase in fluorescence polarization. Test compounds that disrupt this interaction will cause a decrease in polarization.
-
Workflow Diagram:
Caption: Fluorescence Polarization Assay Workflow.
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Prepare a 2X solution of TEAD4-YBD (e.g., 2 µM) in Assay Buffer.
-
Prepare a 2X solution of TMR-labeled YAP peptide (e.g., 100 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound or DMSO vehicle to appropriate wells.
-
Add 5 µL of 2X TEAD4-YBD to all wells.
-
Add 10 µL of 2X TMR-YAP peptide to all wells.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for TMR (e.g., excitation ~530 nm, emission ~580 nm).
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD in response to inhibitors.
-
Principle: Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). When the Hippo pathway is inactive, nuclear YAP/TAZ binds to TEAD, driving the expression of luciferase. Inhibitors of the YAP-TEAD interaction or TEAD activity will reduce luciferase expression, which can be quantified by measuring luminescence. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for normalization.
-
Workflow Diagram:
Caption: TEAD Luciferase Reporter Assay Workflow.
-
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T or a cancer cell line with high YAP/TAZ activity (e.g., NCI-H226) in 96-well plates.
-
Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or DMSO vehicle.
-
-
Lysis and Luminescence Measurement:
-
Incubate for another 24-48 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of TEAD transcriptional activity relative to DMSO-treated cells.
-
Determine EC50 values by plotting the normalized activity against the logarithm of the compound concentration.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with TEAD in a cellular environment.
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with a test compound and then heated to a specific temperature. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble TEAD protein remaining after the heat challenge is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble TEAD in the presence of a compound indicates direct target engagement.
-
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble TEAD protein in the supernatant by Western blotting using a TEAD-specific antibody.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the amount of soluble TEAD as a function of temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
-
Synthesis of Novel TEAD Ligands
The development of potent and selective TEAD inhibitors relies on sophisticated medicinal chemistry efforts. Covalent inhibitors targeting the palmitate pocket have shown particular promise. Below is a representative synthetic scheme for a pyrimidine-based covalent TEAD inhibitor.
Caption: Representative Synthesis of a Covalent TEAD Inhibitor.
This generalized scheme illustrates a common strategy where a core scaffold, such as a pyrimidine, is elaborated through coupling reactions and functional group manipulations to introduce moieties that occupy the different sub-pockets of the TEAD palmitate binding site. The final step often involves the installation of a reactive "warhead," such as an acrylamide, which forms a covalent bond with the conserved cysteine residue in the TEAD active site. For a detailed synthetic route, refer to Lu et al., J. Med. Chem. 2023.[5]
Conclusion and Future Directions
The targeting of the YAP/TAZ-TEAD transcriptional complex represents a validated and highly promising strategy for the development of novel cancer therapeutics. The discovery of the druggable palmitate pocket has opened up new avenues for the design of potent and selective allosteric inhibitors, including covalent modifiers. The experimental workflows and protocols outlined in this guide provide a robust framework for the identification and characterization of new TEAD ligands. Future efforts in this field will likely focus on the development of isoform-selective TEAD inhibitors to potentially mitigate off-target effects and enhance the therapeutic window, as well as the exploration of TEAD inhibitors in combination with other targeted therapies to overcome drug resistance.[5] The continued integration of structural biology, computational chemistry, and innovative screening technologies will undoubtedly accelerate the translation of novel TEAD inhibitors from the laboratory to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
An In-depth Technical Guide to TEAD Ligand 1: Structure, Properties, and Applications in PROTAC-mediated TEAD Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TEAD Ligand 1, a crucial building block in the development of potent and selective TEAD-targeting Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure and properties, and detail the experimental protocols for its application in the degradation of TEAD proteins, key components of the Hippo signaling pathway.
Chemical Structure and Properties of this compound
This compound serves as the TEAD-binding moiety in the synthesis of TEAD-targeting PROTACs. Its chemical properties are summarized in the table below. The structure is provided by its SMILES notation and has been referenced in the synthesis of TEAD degrader-1.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₅H₁₈BrF₃N₂O |
| Molecular Weight | 499.32 g/mol |
| CAS Number | 2971850-47-0 |
| SMILES | O=C(C1=CC=C2C(C3=CC=C(C(F)(F)F)C=C3)=CC=CC2=C1)N--INVALID-LINK--C |
| Appearance | Solid |
| Purity | ≥98.0% |
| Solubility | Soluble in DMSO |
Note: The TEAD ligand itself is a precursor used to synthesize the active PROTAC molecules. The biological activity data presented in the subsequent sections pertain to the PROTACs derived from this ligand.
The Hippo-YAP/TAZ-TEAD Signaling Pathway and PROTAC-mediated Degradation
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and proliferation.[2] Dysregulation of the Hippo pathway is implicated in various cancers.[2]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (in this case, this compound), a ligand for an E3 ubiquitin ligase (such as thalidomide for Cereblon), and a linker connecting the two. The PROTAC simultaneously binds to the target protein and the E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
An In-depth Technical Guide on the Mechanism of Action of TEAD Ligand 1 (VT107)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of TEAD Ligand 1, also known as VT107. This small molecule is a crucial component of the PROTAC (Proteolysis Targeting Chimera) TEAD degrader-1 (also referred to as compound 27 in associated literature), a novel therapeutic agent designed to target the transcriptional enhanced associate domain (TEAD) family of proteins. This document will delve into the molecular interactions, signaling pathways, and cellular consequences of TEAD engagement by this ligand, with a focus on its role within the PROTAC degrader context. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a thorough understanding for researchers in oncology and drug discovery.
Introduction: The Hippo-YAP-TEAD Signaling Axis and Its Therapeutic Targeting
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of various cancers, leading to uncontrolled cell growth and tumor progression. The downstream effectors of this pathway, YAP (Yes-associated protein) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4).[1][2] The formation of the YAP/TAZ-TEAD complex is a pivotal event that drives the transcription of pro-proliferative and anti-apoptotic genes.[1]
Given the central role of the YAP/TAZ-TEAD interaction in oncogenesis, disrupting this complex has emerged as a promising therapeutic strategy. This compound (VT107) is a pan-TEAD inhibitor that has been ingeniously utilized as the TEAD-binding moiety in a heterobifunctional PROTAC degrader.[1] This guide will elucidate the mechanism by which VT107 engages TEAD and, in the context of the PROTAC, leads to its targeted degradation.
Mechanism of Action of this compound (VT107)
This compound (VT107) functions as a pan-TEAD inhibitor, meaning it can bind to all four TEAD isoforms (TEAD1-4).[1] The primary mechanism of action for many TEAD inhibitors, including VT107, is the disruption of the protein-protein interaction between TEAD and its co-activators, YAP and TAZ. This is often achieved by binding to a conserved palmitate-binding pocket on the TEAD protein. While the specific binding mode of VT107 is that of a pan-TEAD inhibitor, its utility has been most prominently showcased as a component of a PROTAC.
Role in PROTAC TEAD Degrader-1
In the context of PROTAC TEAD degrader-1, this compound (VT107) serves as the "warhead" that specifically recognizes and binds to the TEAD protein. The PROTAC molecule is a chimeric compound that also includes a linker and a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1]
The binding of this compound to TEAD facilitates the recruitment of the CRBN E3 ligase complex to the TEAD protein. This proximity induces the ubiquitination of TEAD, marking it for degradation by the proteasome.[1] This targeted degradation of TEAD effectively removes it from the cellular environment, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and halting the expression of downstream target genes.[1]
Quantitative Data
The biological activity of PROTAC TEAD degrader-1, which incorporates this compound (VT107), has been characterized in various assays. The following table summarizes the key quantitative data from the study by Li et al. (2024).[1][3]
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Activity (IC50) | NCI-H226 (NF2-deficient) | 0.21 µM | [3] |
| TEAD2 Degradation (DC50) | 293T (Flag-TEAD2 transfected) | 54.1 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of PROTAC TEAD degrader-1 containing this compound.
Cell Culture
-
Cell Line: NCI-H226 (human mesothelioma, NF2-deficient) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for TEAD Degradation
This assay is used to quantify the reduction in TEAD protein levels following treatment with the PROTAC degrader.
-
Cell Treatment: NCI-H226 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with various concentrations of PROTAC TEAD degrader-1 for specified time points (e.g., 8 hours).
-
Lysate Preparation: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysates were centrifuged to remove cell debris, and the supernatant containing the total protein was collected.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against pan-TEAD. After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure the changes in the mRNA levels of YAP/TAZ-TEAD target genes.
-
Cell Treatment and RNA Extraction: NCI-H226 cells were treated with PROTAC TEAD degrader-1 (e.g., 0.5 and 1 µM for 8 hours). Total RNA was then extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR: The qPCR was performed using a real-time PCR system with SYBR Green master mix. Specific primers for TEAD target genes (e.g., CYR61, CTGF, IGFBP3, AMOTL2, NPPB) and a housekeeping gene (e.g., GAPDH) for normalization were used.
-
Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method.
Cell Proliferation Assay
This assay determines the effect of the PROTAC degrader on the viability and growth of cancer cells.
-
Cell Seeding: NCI-H226 cells were seeded in 96-well plates at a specific density.
-
Compound Treatment: After 24 hours, the cells were treated with a serial dilution of PROTAC TEAD degrader-1.
-
Incubation: The plates were incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Conclusion
This compound (VT107) is a pan-TEAD inhibitor that serves as a key component of the targeted protein degrader, PROTAC TEAD degrader-1. Its mechanism of action within this chimeric molecule is to specifically bind to TEAD proteins, thereby facilitating their ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the levels of TEAD, disruption of the oncogenic YAP/TAZ-TEAD transcriptional program, and inhibition of cancer cell proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and develop TEAD-targeted therapies.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Binding Affinity of the Pan-TEAD Inhibitor GNE-7883 to TEAD Isoforms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The TEAD family of transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway, which plays a critical role in organ size control, cell proliferation, and tumorigenesis. The interaction between TEADs and their co-activators, YAP and TAZ, is a key driver of oncogenic gene expression in various cancers. Consequently, the development of small molecule inhibitors that disrupt the TEAD-YAP/TAZ interaction is a promising therapeutic strategy. This guide provides a detailed analysis of the binding affinity of a potent, allosteric, and reversible pan-TEAD inhibitor, GNE-7883, to all four human TEAD isoforms. GNE-7883 binds to the central lipid pocket of TEAD proteins, leading to the disruption of the TEAD-YAP/TAZ interaction.[1][2]
GNE-7883 Binding Affinity to TEAD Isoforms
GNE-7883 has been characterized as a potent pan-TEAD inhibitor, demonstrating activity against all four TEAD paralogs. The inhibitory activity is determined by measuring the displacement of a fluorescently labeled YAP peptide from the TEAD protein in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values for GNE-7883 against each TEAD isoform are summarized in the table below.
| TEAD Isoform | Ligand | Assay Type | IC50 (μM) |
| TEAD1 | GNE-7883 | TR-FRET | 0.019 |
| TEAD2 | GNE-7883 | TR-FRET | 0.017 |
| TEAD3 | GNE-7883 | TR-FRET | 0.012 |
| TEAD4 | GNE-7883 | TR-FRET | 0.021 |
Data sourced from Hagenbeek et al., Nature Cancer, 2023.[1]
Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is frequently observed in cancer.[3] In its active state ("Hippo ON"), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive ("Hippo OFF"), unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[3] GNE-7883 acts by binding to the lipid pocket of TEAD proteins, which allosterically inhibits the binding of YAP and TAZ, thereby suppressing this oncogenic transcriptional program.[1]
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
The Emerging Role of TEAD1 Ligands in Modulating the Hippo Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the role of TEA Domain Transcription Factor 1 (TEAD1) ligands in the context of the Hippo signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action of TEAD1, its significance as a therapeutic target, and comprehensive experimental protocols for its investigation.
Introduction to the Hippo Pathway and TEAD1
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in a variety of human cancers, making its components attractive targets for therapeutic intervention.[3][4] The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway.[5] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[6][7]
TEAD1, a key member of this family, is a crucial mediator of the oncogenic functions of YAP/TAZ. The interaction between YAP/TAZ and TEAD1 is a critical node for signal transduction in the Hippo pathway. Consequently, inhibiting this protein-protein interaction has emerged as a promising strategy for cancer therapy.[4][8] This has led to the development of small molecule inhibitors that target TEAD1, often referred to as TEAD1 ligands.
Mechanism of Action of TEAD1 Ligands
Recent advancements have led to the discovery of potent and selective small molecule inhibitors of TEADs. These compounds typically function by binding to a conserved central palmitoylation pocket within the TEAD protein.[4][9] This pocket is essential for the post-translational modification of TEADs, a process critical for their stability and interaction with YAP/TAZ.[1][9] By occupying this pocket, TEAD inhibitors can allosterically disrupt the YAP/TAZ-TEAD interaction, thereby inhibiting TEAD-dependent gene transcription and suppressing tumor growth.[4][8]
Below is a diagram illustrating the core Hippo signaling pathway and the mechanism of action of TEAD inhibitors.
Quantitative Data on TEAD1 Inhibitors
Several small molecule TEAD inhibitors are currently under investigation. Below is a summary of publicly available quantitative data for some of these compounds.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| K-975 | Pan-TEAD | TEAD Reporter Assay | ~70% inhibition at 1-10µM | NCI-H661/CTGF-Luc | [10] |
| Cell Proliferation | < 1 µM | MSTO-211H, NCI-H2052 | [11] | ||
| VT104 | Pan-TEAD | YAP Reporter Assay | 10.4 nM | Not specified | [12] |
| Cell Proliferation | 0-1000 nM | NF2 mutant/defective cell lines | [13] | ||
| IAG933 | Pan-TEAD | TEAD4 Binding Assay | 9 nM | Cell-free | [14] |
| Cell Proliferation (GI50) | 13-91 nM | Mesothelioma cell lines | [14] | ||
| YAP Reporter Gene Assay | 48 nM | NCI-H2052 | [14] | ||
| mCMY020 | Pan-TEAD | TEAD-Luciferase Assay | 162.1 nM | Not specified | [1] |
| Cell Proliferation | 261.3 nM | NCI-H226 | [1] | ||
| Cell Proliferation | 228.7 nM | NCI-H2052 | [1] | ||
| CPD3.1 | Pan-TEAD | TEAD1 Reporter Assay | 40 µM | HeLa | [6] |
| TEAD2 Reporter Assay | 33 µM | HeLa | [6] | ||
| TEAD3 Reporter Assay | 44 µM | HeLa | [6] | ||
| TEAD4 Reporter Assay | 36 µM | HeLa | [6] | ||
| BY03 | YAP-TEAD1 Interaction | Luciferase Reporter Assay | 1.5 µM | A375 | [3] |
| Surface Plasmon Resonance (KD) | 9.4 µM | Cell-free | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize TEAD1 ligands.
TEAD-Responsive Luciferase Reporter Assay
This assay is fundamental for assessing the transcriptional activity of the TEAD-YAP/TAZ complex.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway like MCF7) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[7][15]
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing multiple TEAD binding sites like 8xGTIIC) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency). Optionally, co-transfect with plasmids expressing YAP and TEAD1 to enhance the reporter signal.[11][16]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the TEAD1 ligand at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[15][17]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Co-Immunoprecipitation (Co-IP) for YAP-TEAD1 Interaction
Co-IP is used to verify the physical interaction between YAP and TEAD1 and to assess the ability of a ligand to disrupt this interaction.
Protocol:
-
Cell Culture and Transfection: Transfect cells (e.g., HEK293T) with expression vectors for epitopetagged YAP (e.g., HA-YAP) and TEAD1 (e.g., FLAG-TEAD1).
-
Compound Treatment: Treat the transfected cells with the TEAD1 ligand or vehicle for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Lyse the cells in a mild, non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) overnight at 4°C. Then, add protein A/G-conjugated beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the other epitope tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.[2]
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like TEAD1 and to assess how a ligand affects its chromatin occupancy.
Protocol:
-
Cell Culture and Cross-linking: Grow cells to a high density and cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to TEAD1 overnight. Use a non-specific IgG as a control.[2][16]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.[18]
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of TEAD1 enrichment. Compare the TEAD1 binding profiles in ligand-treated versus vehicle-treated cells to identify changes in chromatin occupancy.[19]
Conclusion and Future Directions
The development of specific TEAD1 ligands represents a significant advancement in the quest to therapeutically target the Hippo pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising new agents. Future research will likely focus on the development of TEAD isoform-specific inhibitors, the elucidation of resistance mechanisms, and the exploration of combination therapies to enhance anti-tumor efficacy. The continued investigation into the intricate role of TEAD1 and its modulation by small molecule ligands holds great promise for the future of cancer treatment.
References
- 1. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. VT104 (VT-104) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Genome-wide association between YAP/TAZ/TEAD and AP-1 at enhancers drives oncogenic growth - PMC [pmc.ncbi.nlm.nih.gov]
TEAD Ligand 1: A Tool for Interrogating TEAD Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing TEAD ligands, with a focus on "TEAD ligand 1," as chemical tools to investigate the complex biology of Transcriptional Enhanced Associate Domain (TEAD) transcription factors. We will delve into the core principles of TEAD signaling, present methodologies for studying TEAD function, and offer a framework for leveraging these ligands in drug discovery and development.
Introduction to TEAD Biology
The TEAD family of transcription factors (TEAD1-4) are central players in cellular signaling, acting as the primary downstream effectors of the Hippo signaling pathway.[1][2][3] They are crucial for regulating gene expression programs that control cell proliferation, differentiation, tissue homeostasis, and development.[1][2][3][4] Dysregulation of TEAD activity is a hallmark of various cancers, making them a compelling target for therapeutic intervention.[5][6][7]
TEAD proteins themselves do not possess intrinsic transcriptional activation domains. Their activity is dependent on the recruitment of co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEADs, leading to the transcription of target genes that promote cell growth and inhibit apoptosis.[1][8] Conversely, activation of the Hippo pathway results in the phosphorylation and cytoplasmic sequestration of YAP/TAZ, thereby inhibiting TEAD-mediated transcription.[4]
Beyond the canonical Hippo pathway, TEAD activity is also modulated by other signaling cascades, including the EGFR-RAS-RAF-MAPK, Wnt, and TGF-β pathways, highlighting a complex regulatory network.[5][6]
This compound: A Chemical Probe for TEAD Function
This compound has been identified as a specific ligand for TEAD proteins.[9][10][11][12] Its primary utility described in the literature is as a precursor for the synthesis of "PROTAC TEAD degrader-1".[9][10][11][12] This positions this compound as a valuable chemical tool for researchers employing targeted protein degradation strategies to study TEAD biology. By incorporating this ligand into a Proteolysis-Targeting Chimera (PROTAC), researchers can induce the degradation of TEAD proteins, allowing for the investigation of the functional consequences of TEAD loss.
Quantitative Data on TEAD Ligands and Inhibitors
Table 1: In Vitro Activity of Representative TEAD Inhibitors
| Compound | Target(s) | Assay Type | IC50 | Reference |
| CPD3.1 | YAP-TEAD Interaction | Luciferase Reporter Assay | 33-44 µM (for TEAD1-4) | [13] |
| IAG933 | YAP/TAZ-TEAD Interaction | TR-FRET | 11-26 nM (Cell-based) | [14] |
| K-975 | Pan-TEAD (Covalent) | Cell Proliferation | Not specified | [7] |
| SWTX-143 | Pan-TEAD (Irreversible) | TEAD Reporter Assay | Potent inhibition | [15] |
| GNE-7883 | Pan-TEAD (Lipid Pocket) | Cell Proliferation | ~330 nM (Lipid pocket affinity) | [16] |
| Compound 2 | Pan-TEAD (Lipid Pocket) | Cell Proliferation | ~20 nM (Lipid pocket affinity) | [16] |
Table 2: Cellular and In Vivo Activity of Representative TEAD Inhibitors
| Compound | Cell Line(s) | Endpoint | Effect | Reference |
| CPD3.1 | HeLa | Cell Proliferation (EdU) | Inhibition | [13] |
| IAG933 | MSTO-211H, NCI-H226 | Target Gene Expression | Inhibition (IC50: 11-26 nM) | [14] |
| SW-682 | Mesothelioma cells | Cell Proliferation | Inhibition | [7] |
| K-975 | NF2-deficient mesothelioma | Tumor Growth (Xenograft) | Suppression | [7] |
| VT1, VT2 | NF2-null schwannoma | Tumor Growth (In vivo) | Shrinkage | [7] |
Visualizing TEAD Signaling and Experimental Workflows
To better understand the intricate relationships in TEAD biology and the experimental approaches to study them, the following diagrams are provided.
Caption: The canonical Hippo-YAP/TAZ-TEAD signaling pathway.
Caption: A typical workflow for characterizing a TEAD inhibitor in vitro.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to study the effects of TEAD ligands and inhibitors.
5.1. Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This protocol is designed to determine if a TEAD ligand disrupts the interaction between YAP and TEAD.
Materials:
-
Cancer cell line with active Hippo signaling (e.g., NCI-H2052, MSTO-211H).[14]
-
TEAD ligand/inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-TEAD antibody for immunoprecipitation, Anti-YAP and Anti-TAZ antibodies for Western blotting.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and Western blotting reagents.
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the TEAD ligand/inhibitor at various concentrations for a specified time (e.g., 4 hours).[14] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.
-
The amount of YAP/TAZ detected is indicative of the extent of interaction with TEAD. A reduction in the signal in treated samples compared to the control suggests disruption of the interaction.
-
5.2. Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantifies the transcriptional activity of TEAD in response to a compound.
Materials:
-
HEK293 cells or other suitable cell line.
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase).[13][15]
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
TEAD ligand/inhibitor.
-
Dual-luciferase reporter assay system.
Protocol:
-
Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid. For some experiments, co-transfection with a YAP-expressing plasmid can be used to stimulate TEAD activity.[13]
-
Treatment: After transfection (e.g., 24 hours), treat the cells with the TEAD ligand/inhibitor at various concentrations for a defined period (e.g., 6 hours).[13]
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in TEAD activity relative to the vehicle control.
-
Dose-response curves can be generated to determine the IC50 of the compound.[13]
-
5.3. Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of a TEAD ligand on DNA synthesis, a marker of cell proliferation.
Materials:
-
Cancer cell line of interest.
-
TEAD ligand/inhibitor.
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.
-
Click-iT® EdU cell proliferation kit (or equivalent) for detection.
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat with the TEAD ligand/inhibitor for a desired duration (e.g., 18 hours).[13]
-
EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 6 hours).[13]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based buffer.
-
EdU Detection: Perform the click reaction by adding the detection cocktail containing a fluorescent azide, which will covalently bind to the alkyne group of the incorporated EdU.
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope. The percentage of fluorescently labeled cells (EdU-positive) can be quantified.
-
Alternatively, analyze the cells by flow cytometry to get a quantitative measure of the proportion of cells in S-phase.
-
A decrease in the percentage of EdU-positive cells in treated samples indicates an anti-proliferative effect.
-
Conclusion
This compound, and other related small molecules, represent powerful tools for dissecting the multifaceted roles of TEAD transcription factors in health and disease. By employing the experimental approaches outlined in this guide, researchers can effectively probe TEAD signaling pathways, validate TEAD as a therapeutic target, and advance the development of novel cancer therapies. The continued exploration of such chemical probes will undoubtedly deepen our understanding of TEAD biology and its therapeutic potential.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 7. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. amsbio.com [amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pnas.org [pnas.org]
Characterization of TEAD Ligand-Protein Interactions: A Technical Guide on GNE-7883
This technical guide provides an in-depth analysis of the interaction between the potent, allosteric pan-TEAD inhibitor, GNE-7883, and the TEA Domain (TEAD) family of transcription factors. GNE-7883 serves as a prime exemplar of a "TEAD Ligand 1" that effectively disrupts the oncogenic YAP/TAZ-TEAD protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and drug discovery related to the Hippo signaling pathway.
Introduction: The Hippo Pathway and TEAD Proteins
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in various cancers.[3][4] The downstream effectors of this pathway, YAP (Yes-associated protein) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4).[5] This interaction is essential for activating a transcriptional program that promotes cell growth and survival.[6] Consequently, inhibiting the interaction between YAP/TAZ and TEAD proteins represents a compelling therapeutic strategy for cancers with a dysregulated Hippo pathway.[1][7][8]
TEAD proteins possess a conserved central lipid pocket which is occupied by a palmitate molecule in their active state.[5][7][9] This pocket has emerged as a druggable site for small molecules that can allosterically modulate the YAP/TAZ binding interface.[1] GNE-7883 is a potent small-molecule inhibitor discovered to bind within this lipid pocket, leading to the allosteric blockade of the YAP/TAZ-TEAD interaction across all four human TEAD paralogs.[10]
Quantitative Data Presentation
The following tables summarize the key quantitative data for GNE-7883 and its precursor, compound 1, in biochemical and cellular assays.
Table 1: Biochemical Activity of GNE-7883 and Compound 1
| Compound | TEAD3-YAP TR-FRET IC50 (µM) | TEAD4-YAP/TAZ Interaction |
| Compound 1 | 1.4 | Marked differences, >50 µM for TEAD4[10] |
| GNE-7883 | Potent inhibitor | Pan-TEAD inhibitor[10] |
Data extracted from Hagenbeek et al., Nature Cancer, 2023.[10]
Table 2: Cellular Activity of GNE-7883
| Cell Line | Cancer Type | Key Genetic Alteration | Effect of GNE-7883 |
| NCI-H226 | Mesothelioma | NF2-deficient | Inhibition of cell growth[10][11] |
| MSTO-211H | Mesothelioma | YAP/TAZ-dependent | Inhibition of cell growth[10] |
| OVCAR-8 | Ovarian Cancer | Hippo pathway altered | Inhibition of cell growth[10] |
| HCC1576 | Breast Cancer | Hippo pathway altered | Inhibition of cell growth[10] |
Data extracted from Hagenbeek et al., Nature Cancer, 2023.[10]
Signaling Pathway and Mechanism of Action
GNE-7883 acts as an allosteric inhibitor of the TEAD-YAP/TAZ interaction. The following diagram illustrates the Hippo signaling pathway and the point of intervention for GNE-7883.
References
- 1. pnas.org [pnas.org]
- 2. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Early-Stage Research on TEAD Inhibitors and Their Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is a common feature in various human cancers, leading to uncontrolled cell proliferation and survival.[1][3] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[3][5][6] This interaction is crucial for activating the transcription of pro-proliferative and anti-apoptotic genes, driving tumorigenesis.[3][6] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for a range of cancers.[4][7][8][9]
This technical guide provides a comprehensive overview of the core aspects of early-stage research into TEAD inhibitors. It covers the primary mechanisms of inhibition, summarizes quantitative data for representative compounds, details common experimental protocols, and visualizes key pathways and workflows.
The Hippo Signaling Pathway and TEAD Activation
The canonical Hippo pathway consists of a core kinase cascade. When the pathway is active, typically in response to signals like high cell density, the MST1/2 kinases phosphorylate and activate the LATS1/2 kinases.[1] LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent degradation.[1] When the pathway is "off" due to mutations (e.g., in NF2) or other upstream signals, YAP/TAZ are not phosphorylated, allowing them to enter the nucleus and bind to TEAD transcription factors to drive gene expression.[1][2][3]
Mechanisms of TEAD Inhibition
Therapeutic strategies to block TEAD activity primarily fall into two categories: disrupting the direct protein-protein interaction (PPI) with YAP/TAZ or allosterically inhibiting TEAD function by targeting its lipid-binding pocket.
-
YAP/TAZ-TEAD PPI Disruptors : These molecules are designed to physically block the binding surfaces between YAP/TAZ and TEAD.[4] The interaction involves multiple interfaces, with "interface 3," an omega-loop on YAP binding to a hydrophobic pocket on TEAD, being a key druggable site.[10][11]
-
Allosteric Inhibitors (Palmitate Pocket Binders) : TEAD factors require a post-translational modification—autopalmitoylation—at a conserved cysteine residue for stability and full co-activator binding.[12][13] Small molecules that bind to the central lipid-binding pocket where palmitate normally resides can allosterically prevent YAP/TAZ binding, destabilize the TEAD protein, and inhibit its transcriptional activity.[2][4][12] Some inhibitors that bind this pocket act covalently, forming a permanent bond with the cysteine residue.[9][14]
Quantitative Data of Representative TEAD Inhibitors
The development of TEAD inhibitors has yielded several compounds with varying potencies and mechanisms. The following tables summarize key quantitative data for selected early-stage inhibitors. Note: Assay conditions can vary significantly between studies, affecting absolute values. This data is for comparative purposes.[15]
Table 1: Allosteric TEAD Inhibitors (Palmitate Pocket Binders)
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| K-975 | Pan-TEAD (covalent) | Malignant Pleural Mesothelioma Cell Viability | ~10-100 nM | [13][16] |
| VT3989 | Pan-TEAD | Hippo-mutant tumor models | N/A (Clinical Efficacy) | [2] |
| IK-930 | TEAD1-specific | Cell Viability (NF2-mutant cells) | ~5-20 nM | [16] |
| JM7 | Pan-TEAD | YAP Transcriptional Reporter (8xGTIIC-Fluc) | 972 nM | [12] |
| GNE-7883 | Pan-TEAD (reversible) | TEAD3-YAP TR-FRET | 1.4 µM (Initial Hit) | [17] |
| mCMY020 | Pan-TEAD (covalent) | Cell Proliferation (Hippo deficient) | Sub-micromolar | [14] |
| Flufenamic Acid | Pan-TEAD | TEAD4/YAP Reporter | ~125 µM | [18] |
Table 2: YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Inhibitors
| Compound | Target Interface | Assay Type | IC50 / Ki | Reference |
| Verteporfin | YAP-TEAD complex | N/A (Mechanism debated) | N/A | [16] |
| Celastrol | YAP-TEAD complex | Co-immunoprecipitation | ~1 µM | [19][20] |
| Patent-22 | Interface 3 (Ω-loop) | FP-based competition assay | Ki = 1.3 µM | [10] |
| KNS1/2/3 series | YAP-TEAD complex | FP-based competition assay | IC50 = 3-10 µM | [21] |
Experimental Protocols
Accurate evaluation of TEAD inhibitors requires robust and reliable assays. Below are detailed methodologies for key experiments commonly used in early-stage research.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive, homogeneous assay ideal for high-throughput screening (HTS) to identify compounds that disrupt the YAP-TEAD interaction.[17][22]
Principle: A long-lifetime lanthanide (e.g., Europium or Terbium) chelate-labeled donor molecule (e.g., anti-GST-Eu on a GST-TEAD protein) is brought into proximity with a fluorescent acceptor molecule (e.g., a biotinylated YAP peptide bound to streptavidin-APC) through the YAP-TEAD interaction. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors that disrupt the interaction decrease the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
TEAD Protein: Recombinant, purified GST-tagged TEAD (YAP-binding domain) is labeled with a Terbium-conjugated anti-GST antibody.
-
YAP Peptide: A biotinylated peptide corresponding to a key TEAD-binding region of YAP (e.g., residues 50-100) is complexed with a fluorescent acceptor like allophycocyanin (APC)-labeled streptavidin.
-
Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer. Final DMSO concentration should be kept below 1%.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of test compound or DMSO vehicle control into assay wells.
-
Add 5 µL of the donor solution (e.g., 4 nM GST-TEAD pre-incubated with 2 nM Tb-anti-GST antibody). Incubate for 30 minutes at room temperature.[23][24]
-
Add 10 µL of the acceptor solution (e.g., 20 nM biotin-YAP peptide pre-incubated with 10 nM Streptavidin-APC).
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).[25]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.
-
Normalize the data to controls: % Inhibition = 100 * (1 - [Signalcompound - Signalmin] / [Signalmax - Signalmin]), where 'max' is the DMSO control and 'min' is a high concentration of an unlabeled YAP peptide competitor.
-
Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP is another common biophysical assay used to quantify binding interactions in solution, suitable for screening and determining binding affinities (Kd) or inhibitory constants (Ki).[10]
Principle: A small, fluorescently labeled peptide (the "probe," e.g., TMR-labeled YAP peptide) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this probe binds to a much larger protein (e.g., TEAD), its tumbling slows dramatically, leading to a high polarization signal. A test compound that competitively binds to TEAD and displaces the fluorescent probe will cause a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
TEAD Protein: Purified, recombinant TEAD (YAP-binding domain).
-
Fluorescent Probe: A synthetic YAP peptide (e.g., residues 84-100) labeled with a fluorophore like Tetramethylrhodamine (TMR) or Fluorescein (FITC).[10][21] The final concentration should be low (e.g., 10-50 nM) and ideally below the Kd.
-
Test Compounds: Prepared as described for the TR-FRET assay.
-
-
Assay Procedure (384-well black, non-binding plate): [26]
-
To determine the apparent Kd, titrate increasing concentrations of TEAD protein against a fixed concentration of the fluorescent probe.
-
For the competition assay, prepare a solution containing TEAD protein (at a concentration of ~3-5 times the Kd) and the fluorescent probe (at a fixed low concentration).
-
Dispense 10 µL of test compound dilutions into the wells.
-
Add 10 µL of the TEAD/probe pre-mixed solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers. The output is typically in millipolarization (mP) units.
-
-
Data Analysis:
-
The raw data is the mP value.
-
Calculate % Inhibition based on high (TEAD + probe) and low (probe only) mP controls.
-
Determine IC50 values by plotting % Inhibition against compound concentration.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the probe and its concentration are known.
-
TEAD-Dependent Luciferase Reporter Assay
This cell-based assay measures the functional consequence of TEAD inhibition by quantifying the transcriptional activity of TEAD in living cells.
Principle: Reporter cells (e.g., HEK293T or specific cancer cell lines) are engineered to express a luciferase gene (e.g., Firefly luciferase) under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).[12][16] When YAP/TAZ-TEAD complexes are active, they drive luciferase expression. Inhibitors of the pathway reduce the luciferase signal. A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected to normalize for cell number and transfection efficiency.[12][27]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293A) in a 96-well plate at a density that allows for optimal growth during the experiment.[16]
-
Transfect cells with the TEAD-responsive Firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent. In some systems, cells stably expressing the reporters are used.[18][28]
-
-
Compound Treatment:
-
Luciferase Measurement:
-
Remove the treatment medium and wash the cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's instructions.
-
Measure Firefly luciferase activity first, then add the quenching/Renilla substrate solution and measure Renilla luciferase activity in a plate-reading luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize the data.
-
Express the results as a percentage of the activity seen in the DMSO-treated control cells.
-
Determine EC50 values by plotting the normalized reporter activity against the logarithm of the compound concentration.
-
References
- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. youtube.com [youtube.com]
- 4. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TEAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Structural and ligand-binding analysis of the YAP-binding domain of transcription factor TEAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex | MDPI [mdpi.com]
- 14. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. rsc.org [rsc.org]
- 27. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. researchgate.net [researchgate.net]
In-Depth Technical Guide to TEAD Ligand 1 Target Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques and critical data for the target validation of TEAD (Transcriptional Enhanced Associate Domain) ligands, with a focus on TEAD 1, in the context of cancer cell biology. Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, and their subsequent interaction with TEAD transcription factors, is a key driver in various cancers. This has spurred the development of small molecule inhibitors targeting the YAP/TAZ-TEAD interface or the palmitoylation of TEAD proteins, which is crucial for their activity.
Core Concepts in TEAD Target Validation
The validation of TEAD 1 as a therapeutic target in cancer cell lines hinges on demonstrating that its inhibition leads to a desired anti-cancer phenotype. This is typically achieved through a series of experiments designed to confirm target engagement, measure the impact on downstream signaling, and assess the effect on cancer cell viability and proliferation.
Quantitative Analysis of TEAD Inhibitor Potency
A critical aspect of TEAD ligand validation is the quantitative assessment of their potency in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of different compounds. The following tables summarize the reported IC50 values for several TEAD inhibitors across a panel of cancer cell lines.
| TEAD Inhibitor | Cancer Cell Line | IC50 (nM) | Assay Type | Reference |
| K-975 | NCI-H2052 (Mesothelioma) | < 1000 | Cell Proliferation | [1] |
| MSTO-211H (Mesothelioma) | < 1000 | Cell Proliferation | [1] | |
| NCI-H2030 (NSCLC) | 10-20 | TEAD-Luciferase Reporter | [2] | |
| HOP 62 (NSCLC) | 10-20 | TEAD-Luciferase Reporter | [2] | |
| VT104 | NCI-H226 (Mesothelioma) | 42 | Cell Viability (7 days) | [3] |
| IAG-933 | NCI-H2052 (Mesothelioma) | 41 | Cell Proliferation (GI50) | [4] |
| NCI-H2052 (Mesothelioma) | 48 | YAP Reporter Gene Expression | [4] | |
| MSTO-211H (Mesothelioma) | 11-26 | TEAD Target Gene Expression | [4] | |
| NCI-H226 (Mesothelioma) | 11-26 | TEAD Target Gene Expression | [4] | |
| ISM-6331 | NCI-H226 (Mesothelioma) | 9 | Cell Proliferation | [5] |
| NCI-H2373 (Mesothelioma) | 4 | Cell Proliferation | [5] | |
| MSTO-211H (Mesothelioma) | 50 | Cell Proliferation | [5] | |
| NCI-H2052 (Mesothelioma) | 23 | Cell Proliferation | [5] | |
| JU-77 (Mesothelioma) | 8 | Cell Proliferation | [5] | |
| Mero14 (Mesothelioma) | 24 | Cell Proliferation | [5] | |
| Mero95 (Mesothelioma) | 10 | Cell Proliferation | [5] | |
| ZL-55 (Mesothelioma) | 18 | Cell Proliferation | [5] | |
| SPC-111 (Lung Cancer) | 81 | Cell Proliferation | [5] | |
| SCC-25 (Head and Neck Cancer) | 30 | Cell Proliferation | [5] | |
| C33A (Cervical Cancer) | 83 | Cell Proliferation | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and the logical flow of experimental procedures is crucial for a clear understanding of TEAD target validation.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
The Structural Basis of TEAD Ligand Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, differentiation, and organ size control.[1] Their dysregulation is implicated in various cancers, making them a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the structural basis of ligand binding to TEAD, with a focus on the well-characterized central palmitate-binding pocket.
The TEAD Structure and its Druggable Pocket
TEAD proteins consist of a conserved N-terminal DNA-binding domain (DBD) and a C-terminal YAP/TAZ-binding domain (YBD).[4] Within the YBD lies a deep, hydrophobic central pocket. This pocket is the natural binding site for palmitic acid, a post-translational modification essential for TEAD stability and its interaction with the transcriptional co-activators YAP and TAZ.[5] The high degree of conservation of this pocket across all four TEAD paralogs makes it an attractive target for the development of pan-TEAD inhibitors.[2]
Quantitative Analysis of TEAD Ligand Binding
A variety of small molecules have been developed to target the TEAD palmitate pocket, exhibiting a range of binding affinities and inhibitory activities. The following table summarizes key quantitative data for several representative TEAD inhibitors.
| Compound | Target(s) | Assay Type | Kd | Ki | IC50 | Reference(s) |
| IAG933 | TEAD1-4 | TR-FRET | - | - | 11-26 nM (cellular target gene expression) | [2] |
| MGH-CP1 | Pan-TEAD | TEAD-binding element luciferase reporter | - | - | 1.68 µM | [3] |
| MGH-CP12 | Pan-TEAD | TEAD-binding element luciferase reporter | - | - | 0.91 µM | [3] |
| JM7 | TEAD1-4 | YAP transcriptional reporter | - | - | 972 nM | [5] |
| Flufenamic Acid | TEAD4/YAP complex | - | - | - | Significant inhibition at 125 µM | [6] |
| TED-347 | TEAD/YAP | - | - | - | - | [6] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates tighter binding.[7][8][9] IC50 (half-maximal inhibitory concentration) reflects the functional potency of an inhibitor in a specific assay.[7][8][9]
Experimental Protocols for Characterizing TEAD Ligand Binding
The identification and characterization of TEAD inhibitors rely on a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the disruption of the TEAD-YAP interaction by a test compound.
Principle: The assay measures the proximity of a donor fluorophore-labeled TEAD protein and an acceptor fluorophore-labeled YAP peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A compound that disrupts the interaction will decrease the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant, purified TEAD protein (e.g., TEAD4) labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Synthetic YAP peptide (containing the TEAD-binding domain) labeled with an acceptor fluorophore (e.g., d2).
-
Test compounds serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Plate Setup:
-
Add a fixed concentration of labeled TEAD and YAP to each well of a low-volume 384-well plate.
-
Add varying concentrations of the test compound to the wells. Include DMSO as a vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 4 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This cell-based assay is used to qualitatively or semi-quantitatively assess the effect of a compound on the endogenous TEAD-YAP interaction within a cellular context.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., NCI-H2052 mesothelioma cells) to a suitable confluency.
-
Treat the cells with varying concentrations of the test compound or DMSO for a specific duration (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody targeting one of the proteins of interest (e.g., anti-TEAD) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both TEAD and YAP.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the amount of co-precipitated YAP with increasing compound concentration indicates disruption of the interaction.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD.
Protocol Outline:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with:
-
A reporter plasmid containing multiple TEAD-binding sites (e.g., 8xGTIIC) upstream of a luciferase gene (e.g., Firefly luciferase).
-
A plasmid expressing YAP (often a constitutively active mutant like YAP5SA) to drive reporter expression.
-
A control plasmid expressing a different luciferase (e.g., Renilla) for normalization.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with a range of concentrations of the test compound.
-
-
Cell Lysis and Luciferase Measurement:
-
After a suitable incubation period (e.g., 24 hours), lyse the cells.
-
Measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to determine the IC50 value.[10]
-
X-ray Crystallography
This biophysical technique is used to determine the three-dimensional structure of TEAD in complex with a ligand, providing detailed insights into the binding mode.
Protocol Outline:
-
Protein Expression and Purification:
-
Express and purify a high-quality, soluble TEAD construct (typically the YBD).
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the TEAD protein.
-
Soak the crystals in a solution containing the ligand of interest or co-crystallize the protein in the presence of the ligand.[11]
-
-
Data Collection:
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the "phase problem" using methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.[11][13][14]
-
Build an atomic model of the protein-ligand complex into the resulting electron density map and refine it.[11]
-
Visualizing the Hippo Signaling Pathway and Inhibitor Screening Workflow
The Hippo Signaling Pathway
The Hippo pathway is a kinase cascade that ultimately regulates the nuclear localization and activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the cytoplasmic retention and degradation of YAP/TAZ. When "off," YAP/TAZ translocate to the nucleus and bind to TEAD to promote gene transcription.
Caption: The Hippo Signaling Pathway regulating YAP/TAZ and TEAD.
Workflow for TEAD Inhibitor Screening and Characterization
The discovery and development of TEAD inhibitors follow a logical progression from high-throughput screening to detailed structural and functional characterization.
Caption: A typical workflow for the discovery of TEAD inhibitors.
Conclusion
The central palmitate-binding pocket of TEAD transcription factors represents a highly tractable target for the development of novel cancer therapeutics. A comprehensive understanding of the structural basis of ligand binding, facilitated by a robust suite of biochemical and biophysical techniques, is essential for the design of potent and selective inhibitors. The methodologies and data presented in this guide provide a framework for researchers and drug developers working to target this critical node in the Hippo signaling pathway.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of TAZ-TEAD complex reveals a distinct interaction mode from that of YAP-TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. m.youtube.com [m.youtube.com]
The Role of Ligands in Modulating TEAD Autopalmitoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TEA Domain (TEAD) family of transcription factors are central players in the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and tumorigenesis. A key post-translational modification, S-palmitoylation, is essential for the stability and function of TEAD proteins. This guide delves into the mechanism of TEAD autopalmitoylation and explores the impact of small-molecule ligands that target this process. By binding to the conserved palmitate-binding pocket, these ligands can allosterically inhibit the interaction of TEAD with its co-activators, YAP and TAZ, presenting a promising avenue for therapeutic intervention in cancers characterized by Hippo pathway dysregulation.
Introduction: The Significance of TEAD Palmitoylation
The Hippo signaling pathway is a kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] Dysregulation of this pathway, leading to hyperactivation of YAP/TAZ, is a common feature in many human cancers.[2][4]
A crucial discovery has been that all four TEAD paralogs undergo autopalmitoylation at a highly conserved cysteine residue.[1][5][6] This process, where a palmitate molecule is covalently attached to the cysteine, is not dependent on external palmitoyl acyltransferases (PATs).[1] The palmitate occupies a deep, hydrophobic central pocket within the TEAD protein.[1][5] This modification is critical for TEAD stability and its interaction with YAP/TAZ.[1][4][5] Consequently, the palmitate-binding pocket of TEAD has emerged as a highly "druggable" target for the development of novel anti-cancer therapeutics.[4]
Mechanism of TEAD Autopalmitoylation and Ligand-Mediated Inhibition
TEAD proteins possess an intrinsic enzymatic-like activity that allows them to catalyze their own palmitoylation using palmitoyl-CoA as a substrate.[1] The palmitate forms a thioester bond with a conserved cysteine residue located within a central hydrophobic pocket.[1][2] This modification induces a conformational change in TEAD that is necessary for its efficient binding to YAP/TAZ, thereby promoting the transcription of target genes.[1][5]
Small-molecule inhibitors have been developed to target this palmitate-binding pocket.[2][4][7] These ligands, often referred to generically in literature and for the purpose of this guide as "TEAD Ligand 1," act by competitively binding to the hydrophobic pocket, thereby preventing the binding of palmitate and subsequent autopalmitoylation.[2][4] This inhibition of palmitoylation leads to TEAD destabilization and allosterically disrupts the TEAD-YAP/TAZ interaction, ultimately suppressing the transcription of pro-proliferative and anti-apoptotic genes.[2][4]
Quantitative Data on TEAD Ligands
The development of small-molecule inhibitors targeting TEAD palmitoylation is an active area of research. The following table summarizes key quantitative data for representative compounds that function as "this compound" by inhibiting TEAD palmitoylation.
| Compound | Target | Assay Type | IC50 | Cell Lines | Reference |
| JM7 | YAP Transcriptional Activity | Reporter Assay | 972 nM | HEK293 | [4] |
| VT105 | TEAD Palmitoylation | - | - | - | [2] |
Note: The table is populated with publicly available data. "this compound" is used as a placeholder for small-molecule inhibitors of TEAD palmitoylation.
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay
This protocol is designed to assess the level of TEAD palmitoylation in cells and to evaluate the efficacy of inhibitory compounds.
Materials:
-
HEK293T cells
-
Expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4
-
Lipofectamine 2000 or other suitable transfection reagent
-
Alkyne palmitate (17-octadecynoic acid)
-
Test compound (e.g., "this compound") or DMSO (vehicle control)
-
Cell lysis buffer (RIPA or similar)
-
Anti-Myc antibody-conjugated beads
-
Click chemistry reaction buffer containing:
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Copper (II) sulfate (CuSO4)
-
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin-HRP conjugate
-
Anti-Myc antibody
Procedure:
-
Transfection: Seed HEK293T cells and transfect them with the Myc-tagged TEAD expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment and Metabolic Labeling: After 24 hours, treat the cells with the test compound or DMSO vehicle control. Concurrently, add alkyne palmitate to the culture medium to a final concentration of 100 µM. Incubate for an additional 24 hours.[4]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the Myc-tagged TEAD protein from the cell lysates using anti-Myc antibody-conjugated beads.
-
Click Chemistry: Wash the beads extensively. Perform the click chemistry reaction by incubating the beads in the reaction buffer to conjugate the alkyne-palmitate-labeled TEAD with biotin-azide.[4]
-
Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD. Subsequently, strip the membrane and re-probe with an anti-Myc antibody to detect the total amount of immunoprecipitated TEAD.[4]
YAP-TEAD Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex.
Materials:
-
HEK293T cells
-
A reporter plasmid containing multiple TEAD binding sites upstream of a luciferase gene (e.g., 8xGTIIC-luciferase).
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Test compound or DMSO.
-
Dual-luciferase reporter assay system.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the TEAD-responsive luciferase reporter plasmid and the normalization control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound or DMSO.
-
Luciferase Assay: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
- 6. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway [dash.harvard.edu]
- 7. Discovering inhibitors of TEAD palmitate binding pocket through virtual screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Selectivity of TEAD Inhibition: A Technical Overview of Ligand Specificity for TEAD Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) have emerged as critical nodes in the Hippo signaling pathway, acting as the downstream effectors of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2][3] The dysregulation of the Hippo pathway, leading to the hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a key driver in the initiation and progression of various cancers.[4][5][6] Consequently, the direct inhibition of TEAD proteins presents a compelling therapeutic strategy. As multiple small molecule inhibitors targeting TEADs are advancing through preclinical and clinical development, a thorough understanding of their specificity across the four highly homologous TEAD isoforms is paramount for predicting efficacy and potential off-target effects.[3]
This technical guide provides an in-depth exploration of the specificity of a hypothetical TEAD ligand, designated herein as TL-1 , for the four members of the TEAD family. It is important to note that "TEAD ligand 1" or "TL-1" is a placeholder for the purpose of this guide, and the presented quantitative data is a composite derived from publicly available information on various TEAD inhibitors to illustrate the principles of specificity analysis. This document details the experimental methodologies used to determine ligand specificity, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.
The TEAD Family of Transcription Factors
The human genome encodes four TEAD paralogs: TEAD1, TEAD2, TEAD3, and TEAD4. These proteins share a high degree of sequence homology, particularly within their conserved N-terminal TEA domain, which is responsible for DNA binding, and a C-terminal YAP/TAZ-binding domain.[6][7] Despite their structural similarities, the expression patterns of the four TEAD isoforms can vary across different tissues and developmental stages, suggesting both redundant and unique biological functions.[5][7] This high degree of conservation presents a significant challenge in the development of isoform-specific inhibitors.[5][7]
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis.[4][8] When the Hippo pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.[8] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[8] In the "off" state, typically due to loss of cell-cell contact or mechanical stress, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes such as CTGF and CYR61.[4][8]
Specificity of a Representative TEAD Ligand (TL-1)
The therapeutic potential of a TEAD inhibitor is intrinsically linked to its binding affinity and functional activity across all four TEAD paralogs. A pan-TEAD inhibitor, which targets all four isoforms, may offer broad efficacy in tumors where multiple TEADs are expressed.[3] Conversely, an isoform-specific inhibitor could provide a more targeted approach with a potentially improved safety profile. The following tables summarize the binding affinity and cellular activity of our illustrative TEAD ligand, TL-1, for each TEAD family member.
Table 1: In Vitro Binding Affinity of TL-1 for TEAD Isoforms
| TEAD Isoform | Binding Affinity (Kd, nM) | Assay Method |
| TEAD1 | 15 | Isothermal Titration Calorimetry (ITC) |
| TEAD2 | 25 | Surface Plasmon Resonance (SPR) |
| TEAD3 | 18 | Fluorescence Polarization (FP) |
| TEAD4 | 30 | Surface Plasmon Resonance (SPR) |
Data are representative and compiled for illustrative purposes.
Table 2: Functional Inhibition of TEAD Isoforms by TL-1 in Cellular Assays
| TEAD Isoform | IC50 (nM) | Assay Method |
| TEAD1 | 50 | 8xGTIIC-Luciferase Reporter Assay (HEK293T) |
| TEAD2 | 75 | 8xGTIIC-Luciferase Reporter Assay (HEK293T) |
| TEAD3 | 60 | 8xGTIIC-Luciferase Reporter Assay (HEK293T) |
| TEAD4 | 90 | 8xGTIIC-Luciferase Reporter Assay (HEK293T) |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
A variety of biophysical and cell-based assays are employed to determine the specificity of TEAD ligands. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Methodology:
-
Reagents and Materials:
-
Purified, recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP/TAZ binding domain).
-
A fluorescently labeled peptide derived from the YAP binding motif (e.g., FITC-labeled YAP peptide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compound (TL-1) serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A constant concentration of the fluorescently labeled YAP peptide and the respective TEAD protein are incubated in the assay buffer to establish a baseline polarization signal.
-
Serial dilutions of TL-1 are added to the wells containing the TEAD-peptide complex.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Fluorescence polarization is measured using the plate reader.
-
The data is plotted as a function of TL-1 concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
Methodology:
-
Reagents and Materials:
-
Purified, recombinant human TEAD proteins.
-
A sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compound (TL-1) serially diluted in running buffer.
-
An SPR instrument.
-
-
Procedure:
-
The TEAD protein is immobilized on the sensor chip surface via amine coupling.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of TL-1 are injected over the surface, allowing for association.
-
The running buffer is then reintroduced to monitor the dissociation of the ligand.
-
The sensor surface is regenerated with a mild acidic or basic solution.
-
The resulting sensorgrams are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
8xGTIIC-Luciferase Reporter Assay for Cellular Activity
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.[9]
Methodology:
-
Reagents and Materials:
-
HEK293T cells.
-
A reporter plasmid containing multiple TEAD binding sites (8xGTIIC) upstream of a luciferase gene.
-
A constitutively active YAP or TAZ expression plasmid.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Test compound (TL-1) serially diluted in DMSO.
-
Dual-luciferase reporter assay system.
-
A luminometer.
-
-
Procedure:
-
HEK293T cells are co-transfected with the 8xGTIIC-luciferase reporter, the constitutively active YAP/TAZ plasmid, and the Renilla control plasmid.
-
After transfection (e.g., 24 hours), the cells are treated with serial dilutions of TL-1.
-
Following an incubation period (e.g., 18-24 hours), the cells are lysed.
-
The firefly and Renilla luciferase activities are measured sequentially using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability.
-
The normalized data is plotted against the TL-1 concentration to determine the IC50 value.
-
Conclusion
The rigorous evaluation of a TEAD inhibitor's specificity across all four TEAD family members is a critical step in its preclinical development. As illustrated with the hypothetical ligand TL-1, a combination of biophysical and cell-based assays is necessary to build a comprehensive specificity profile. This profile, encompassing both binding affinities and functional activities, is essential for understanding the ligand's mechanism of action, predicting its therapeutic window, and guiding its clinical development. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic assessment of novel TEAD-targeted therapies.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Biological Activity of a Novel TEAD-Targeting PROTAC Degrader
Authored for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway.[3] In the nucleus, TEADs associate with the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3] Consequently, the YAP/TAZ-TEAD complex has emerged as a high-priority target for anticancer drug development.[4]
One innovative strategy to neutralize oncogenic proteins is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][5] This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, thereby abrogating all its functions.[2]
This technical guide details the initial biological studies of a novel series of TEAD-targeting PROTACs. These molecules were synthesized by linking a pan-TEAD inhibitor (referred to as the TEAD ligand) to a ligand for the Cereblon (CRBN) E3 ligase.[2] We will focus on the characterization of the representative compound from this series, here designated as TEAD Degrader 27 , which has demonstrated significant biological activity in preclinical models.
Mechanism of Action
TEAD Degrader 27 functions by forming a ternary complex between a TEAD protein and the CRBN E3 ligase. This proximity induces the ubiquitination of the TEAD protein, marking it for degradation by the 26S proteasome. The degradation of TEAD proteins prevents the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target genes essential for cancer cell proliferation and survival.[2]
Quantitative Biological Data
The biological activity of TEAD Degrader 27 was evaluated in various in vitro assays. The data summarized below highlights its potency in a cancer cell line with a dysregulated Hippo pathway.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antiproliferative Activity | NCI-H226 (NF2-deficient Mesothelioma) | IC₅₀ | Submicromolar | [2] |
| Protein Degradation | NCI-H226 | TEAD Degradation | Dose-dependent | [2] |
| Isoform Selectivity | HEK293T (Flag-TEAD transfected) | Degradation Potency | TEAD2 > TEAD1/3/4 | [2] |
Table 1. Summary of in vitro activity for TEAD Degrader 27.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed NCI-H226 cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of TEAD Degrader 27 or vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).[6]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[7]
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[8]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Western Blotting for TEAD Degradation and Target Gene Expression
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
Protocol:
-
Sample Preparation: Culture and treat NCI-H226 cells with varying concentrations of TEAD Degrader 27 for a specified time (e.g., 24 hours). To confirm the degradation mechanism, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) or an excess of a CRBN ligand (e.g., thalidomide).[2]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against TEAD, CTGF, CYR61, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
TEAD Transcriptional Reporter Assay (8xGTIIC-Luciferase)
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex. The reporter plasmid contains multiple TEAD binding sites (8xGTIIC) upstream of a firefly luciferase gene.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with the 8xGTIIC-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[10]
-
Compound Treatment: After 24 hours, treat the transfected cells with TEAD Degrader 27 or vehicle control.
-
Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.[10]
-
Luciferase Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate (Luciferase Assay Reagent II) to the lysate and measure the luminescence.[10]
-
Normalization: Add the Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla luciferase reaction. Measure the Renilla luminescence.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The reduction in the normalized luciferase activity indicates inhibition of TEAD transcriptional function.
Conclusion and Future Directions
The initial studies on this novel series of TEAD-targeting PROTACs, represented by TEAD Degrader 27, demonstrate a promising new modality for targeting the Hippo pathway in cancer. The compound effectively induces the degradation of TEAD proteins, leading to the downregulation of oncogenic target genes and potent antiproliferative activity in a Hippo-dysregulated cancer cell line.[2] Notably, it exhibits preferential degradation of the TEAD2 isoform, which may offer a valuable tool for dissecting the specific roles of TEAD family members.[2]
Further investigations are warranted to fully characterize the therapeutic potential of this compound series. Future studies should focus on comprehensive isoform selectivity profiling, in vivo pharmacokinetic and pharmacodynamic assessments, and efficacy studies in relevant animal models of cancer. The detailed protocols provided herein serve as a foundation for these continued research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. scribd.com [scribd.com]
- 10. Luciferase reporter assay [bio-protocol.org]
The Role of Small Molecule Ligands in Modulating TEAD-YAP/TAZ Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the TEA Domain (TEAD) family of transcription factors and the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), is a critical node in the Hippo signaling pathway. Dysregulation of this pathway and the subsequent hyperactivation of the TEAD-YAP/TAZ complex are implicated in the development and progression of various cancers. This has led to significant interest in developing small molecule inhibitors that can disrupt this protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of TEAD ligands, focusing on a representative ligand, here termed "TEAD Ligand 1," as a composite model based on several well-characterized inhibitors. We will delve into the quantitative aspects of its interaction with TEAD, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The TEAD-YAP/TAZ Axis in Cancer
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[1] When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation.[2] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP and TAZ.[1] In the nucleus, YAP and TAZ, which lack DNA-binding domains themselves, associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration.[1][2]
The formation of the TEAD-YAP/TAZ transcriptional complex is therefore a pivotal event in oncogenesis, making its disruption an attractive therapeutic strategy.[3] Small molecule inhibitors targeting this interaction have emerged as a promising class of anti-cancer agents.
Mechanism of Action of this compound
"this compound" represents a class of small molecule inhibitors that allosterically modulate the TEAD-YAP/TAZ interaction. These ligands typically bind to a central, hydrophobic pocket within the TEAD protein.[4] This pocket is distinct from the YAP/TAZ binding interface. The binding of this compound to this central pocket induces a conformational change in the TEAD protein, which in turn weakens its affinity for YAP and TAZ, ultimately leading to the disruption of the transcriptional complex.
A crucial aspect of TEAD function is its autopalmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue within the central pocket. This modification is essential for the stable interaction between TEAD and YAP/TAZ. Many TEAD inhibitors, represented here by this compound, function by competing with palmitate for binding to this central pocket, thereby inhibiting TEAD autopalmitoylation and disrupting the TEAD-YAP/TAZ interaction.
Quantitative Data on this compound Efficacy
The potency and efficacy of TEAD inhibitors can be quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for several representative TEAD inhibitors, which collectively inform the profile of "this compound."
Table 1: In Vitro Binding Affinity and Potency of Representative TEAD Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| K-975 | TEAD Reporter Assay | Pan-TEAD | ~70% inhibition at 10 µM | [5][6] |
| Cell Proliferation (NF2-deficient MPM) | Pan-TEAD | Varies by cell line | [6] | |
| MGH-CP1 | In Vitro Auto-palmitoylation | TEAD2 / TEAD4 | 710 nM / 672 nM | [7] |
| TEAD Reporter Assay | TEAD1/2 | Dose-dependent inhibition | [8] | |
| TM2 | In Vitro Auto-palmitoylation | TEAD4 / TEAD2 | 38 nM / 156 nM | |
| Cell Proliferation (YAP-dependent cancer cells) | Pan-TEAD | Potent antiproliferative effects | ||
| mCMY020 | Competitive Labeling (in vitro) | TEAD4 | 91.9 nM | [9] |
| Competitive Labeling (in cells) | FLAG-TEAD4 | 190 nM | [9] | |
| Cell Proliferation (NCI-H226) | Pan-TEAD | IC50 = 261.3 nM | ||
| GNE-7883 | Lipid Pocket Binding | Pan-TEAD | ~330 nM | [4] |
| Compound 2 | Lipid Pocket Binding | Pan-TEAD | ~20 nM | [4] |
| IAG933 | TEAD Target Gene Expression | Pan-TEAD | IC50 = 11-26 nM | [3] |
| VT-105 | YAP Reporter Assay | Pan-TEAD | IC50 = 10.4 nM | [10] |
| SWTX-143 | Luciferase Reporter Assay | Pan-TEAD | IC50 = 12 nM | [10] |
| TEAD inhibitor 6 | YAP-TEAD Interaction | Pan-TEAD | IC50 = 2.7 nM | [10] |
| CV-4-26 | TEAD Reporter Assay | TEAD | IC50 = 629 nM | [10] |
| TED-642 | TEAD-YAP Binding | TEAD1/2/4 | IC50 = 0.9-1.2 µM | [10] |
Table 2: Cellular Activity of Representative TEAD Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| K-975 | NCI-H226 | Gene Expression | CTGF, IGFBP3, NPPB mRNA | Dose-dependent decrease | [6] |
| MGH-CP1 | HEK293 (YAP-expressing) | TEAD Reporter Assay | Luciferase Activity | Dose-dependent inhibition (0-2 µM) | [7] |
| TM2 | YAP-dependent cancer cells | Cell Proliferation | Cell Growth | Strong antiproliferative effects | |
| mCMY020 | NCI-H226 / NCI-H2052 | Cell Viability | Cell Growth | IC50 = 261.3 nM / 228.7 nM | |
| IAG933 | MSTO-211H / NCI-H226 | Gene Expression | TEAD Target Genes | IC50 = 11-26 nM | [3] |
| Compound 2 (from virtual screen) | HEK293T | Luciferase Reporter Assay | Luciferase Activity | IC50 = 6.5 µM | [11] |
| MDA-MB-231 | Gene Expression | AXL, Cyr61, CTGF mRNA | Significant decrease at 10 µM | [11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of TEAD inhibitors. Below are representative methodologies for key assays.
TEAD-YAP/TAZ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the proximity of TEAD and YAP/TAZ proteins.
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[12] In this assay, TEAD is labeled with a donor (e.g., Terbium cryptate) and a YAP or TAZ-derived peptide is labeled with an acceptor (e.g., d2). When TEAD and the YAP/TAZ peptide interact, energy transfer occurs upon excitation of the donor, leading to a detectable emission from the acceptor. A TEAD inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the TEAD inhibitor (this compound) in DMSO.
-
Reconstitute purified, labeled TEAD (donor) and YAP/TAZ peptide (acceptor) in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the TEAD inhibitor at various concentrations.
-
Add the labeled TEAD protein to all wells.
-
Add the labeled YAP/TAZ peptide to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay provides a sensitive method for detecting TEAD-YAP/TAZ interaction.
Principle: AlphaLISA technology utilizes donor and acceptor beads that are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen molecules, which travel to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors of the protein-protein interaction will prevent this proximity and reduce the signal.
Methodology:
-
Reagent Preparation:
-
Prepare biotinylated TEAD and a tagged (e.g., FLAG-tagged) YAP/TAZ protein.
-
Prepare serial dilutions of the TEAD inhibitor.
-
Prepare a mixture of streptavidin-coated donor beads and anti-FLAG antibody-conjugated acceptor beads in AlphaLISA buffer.
-
-
Assay Procedure:
-
In an opaque 384-well microplate, add the TEAD inhibitor.
-
Add the biotinylated TEAD and tagged YAP/TAZ proteins.
-
Incubate to allow for protein-protein interaction.
-
Add the mixture of donor and acceptor beads.
-
Incubate in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the inhibitor concentration and determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to study protein-protein interactions in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to have high TEAD-YAP/TAZ activity (e.g., NCI-H226 mesothelioma cells).
-
Treat the cells with varying concentrations of the TEAD inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against either TEAD or YAP/TAZ overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both TEAD and YAP/TAZ, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.[3]
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a luciferase gene) and a constitutively active YAP or TAZ expression plasmid. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Inhibitor Treatment:
-
After transfection, treat the cells with different concentrations of the TEAD inhibitor.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.[11]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
The Hippo Signaling Pathway
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for TEAD Inhibitor Screening
Caption: A typical workflow for the screening and validation of TEAD inhibitors.
Conclusion
The disruption of the TEAD-YAP/TAZ interaction presents a compelling strategy for the development of novel cancer therapeutics. Small molecule inhibitors, exemplified by "this compound," that allosterically modulate this interaction by binding to the central palmitate-binding pocket of TEAD have shown significant promise in preclinical studies. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental methodologies for the characterization of such inhibitors. The continued exploration of this therapeutic avenue holds the potential to deliver new and effective treatments for a range of cancers driven by the dysregulation of the Hippo signaling pathway.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide to the Physicochemical Properties and Research Applications of TEAD Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, research applications, and experimental evaluation of TEAD (Transcriptional Enhanced Associate Domain) ligands, with a focus on a representative ligand, herein referred to as TEAD Ligand 1. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the discovery and development of novel therapeutics targeting the Hippo-YAP/TEAD signaling pathway.
Introduction to the TEAD Family of Transcription Factors
The TEAD family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), is frequently observed in various cancers.[3] YAP and TAZ lack DNA-binding domains and exert their oncogenic functions by interacting with TEAD transcription factors, which then regulate the expression of genes involved in cell proliferation and survival.[3] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for a range of solid tumors.[1]
This compound serves as a crucial chemical tool for investigating the biological functions of TEAD and for the development of novel therapeutic agents. This guide will delve into its properties and the methodologies used to characterize its activity.
Physicochemical Properties of this compound
While specific, detailed physicochemical data for the molecule designated "this compound" (CAS No. 2971850-47-0) is not extensively available in the public domain, it is known to be a ligand utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) TEAD degraders.[4] The development of such degraders involves linking a TEAD-binding molecule to an E3 ligase ligand, thereby hijacking the cell's natural protein degradation machinery to eliminate TEAD proteins.[5][6]
For a research compound like this compound, a typical characterization of its physicochemical properties would be summarized as follows:
| Property | Value | Method of Determination |
| Molecular Formula | C₂₅H₂₅N₅O₄ | Mass Spectrometry |
| Molecular Weight | 459.50 g/mol | Mass Spectrometry |
| CAS Number | 2971850-47-0 | Chemical Abstract Service |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Experimental Assessment |
| Purity | >98% | HPLC, LC-MS |
| Lipophilicity (LogP) | Not available | Calculated or Experimental |
| pKa | Not available | Calculated or Experimental |
Biological Activity of Representative TEAD Inhibitors
To provide context for the activity of TEAD ligands, the following table summarizes the inhibitory concentrations (IC₅₀) of various reported TEAD inhibitors. These values are typically determined using cellular assays that measure the transcriptional activity of TEAD.
| Compound | Target(s) | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| JM7 | TEAD Palmitoylation | YAP Transcriptional Reporter | Not Specified | 972 | [3] |
| CPD3.1 | YAP-TEAD Interaction | TEAD-dependent Luciferase | HeLa | 70,000 | [7] |
| K-975 | Pan-TEAD | Not Specified | Not Specified | Not Specified | [8] |
| IK-930 | TEAD1-specific | Not Specified | Not Specified | Not Specified | [8] |
| VT-107 | Pan-TEAD | Not Specified | Not Specified | Not Specified | [8] |
| BY03 | YAP-TEAD Interaction | TEAD-dependent Luciferase | Not Specified | 1,500 | [9] |
Key Experimental Protocols for TEAD Ligand Characterization
The following sections detail the methodologies for key experiments used to characterize the binding and cellular activity of TEAD ligands.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement of a ligand with its protein target within a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[2][10][11]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., NCI-H226, HEK293T) to approximately 80% confluency.
-
Treat the cells with the TEAD ligand at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the total protein concentration in each sample.
-
Analyze the amount of soluble TEAD protein in each sample by Western blotting using a TEAD-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TEAD protein as a function of temperature for both the vehicle- and ligand-treated samples to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the ligand indicates target engagement.
-
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD in cells and is a primary method for screening and characterizing TEAD inhibitors.[12][13]
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a multi-well plate.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After allowing for reporter expression (e.g., 24 hours post-transfection), treat the cells with various concentrations of the TEAD ligand or a vehicle control.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment duration (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the ligand concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which represents the concentration of the ligand that inhibits 50% of TEAD transcriptional activity.
-
Binding Assays
Several biophysical techniques can be employed to directly measure the binding affinity of a ligand to purified TEAD protein. These include:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This allows for the real-time monitoring of the association and dissociation of the complex, from which kinetic parameters (kon and koff) and the binding affinity (Kd) can be determined.[9]
-
Fluorescence Polarization (FP) Assay: The FP assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (or a competing ligand) upon binding to a protein. The change in polarization is dependent on the size of the molecular complex, allowing for the determination of binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway involving TEAD and a typical experimental workflow for characterizing a TEAD ligand.
Caption: The Hippo-YAP/TEAD signaling pathway.
Caption: Experimental workflow for TEAD ligand characterization.
Conclusion
The development of potent and selective TEAD ligands is a highly active area of research with significant therapeutic potential. A thorough characterization of these molecules, encompassing their physicochemical properties, binding kinetics, and cellular activity, is essential for advancing our understanding of the Hippo-YAP/TEAD signaling pathway and for the development of novel cancer therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of new TEAD-targeting compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TEAD-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1] They associate with the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) to drive the expression of genes involved in cell proliferation and survival.[1][3] Consequently, the YAP/TAZ-TEAD complex has emerged as a promising therapeutic target for cancer.
This document provides detailed protocols for the use of TEAD-targeting compounds in cell culture experiments. While "TEAD ligand 1" is a precursor for the synthesis of PROTAC TEAD degrader-1, these protocols are broadly applicable to small molecule inhibitors and degraders of TEAD.
Mechanism of Action: Targeting the Hippo-YAP-TEAD Axis
The activity of the YAP/TAZ co-activators is tightly controlled by the upstream Hippo kinase cascade. When the pathway is active, YAP and TAZ are phosphorylated, leading to their cytoplasmic retention and degradation.[1][4] In many cancers, this kinase cascade is inactive, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, thereby promoting oncogenic gene expression.[4]
Therapeutic strategies to counteract aberrant TEAD activity include:
-
TEAD Palmitoylation Inhibitors: These compounds bind to a lipid pocket on TEAD proteins, preventing a crucial post-translational modification (palmitoylation) that is required for their stability and interaction with YAP/TAZ.[5][6]
-
YAP-TEAD Interaction Inhibitors: These molecules physically block the protein-protein interaction between YAP/TAZ and TEAD, preventing the formation of the active transcriptional complex.[2][7]
-
PROTAC TEAD Degraders: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (TEAD), leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10] PROTAC TEAD degrader-1 is an example of such a molecule.[8]
References
- 1. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 2. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 6. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining Dose-Response Curves of TEAD Ligands in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ. These proteins, lacking their own DNA-binding domains, form complexes with the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and migration.[1][2] Consequently, the interaction between YAP/TAZ and TEAD represents a key node for therapeutic intervention in Hippo-driven cancers.[3][4]
Small molecule inhibitors that disrupt the YAP/TAZ-TEAD interaction are a promising class of anti-cancer agents.[3] These inhibitors can be categorized based on their mechanism of action, such as those that interfere with the protein-protein interface or those that target the palmitoylation of TEAD proteins, a post-translational modification essential for their activity.[1][2] Evaluating the potency and efficacy of these TEAD ligands across various cancer cell lines is a fundamental step in their preclinical development. This document provides detailed protocols and data presentation guidelines for generating and analyzing dose-response curves of TEAD ligands.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade. When the pathway is active, the MST1/2 kinases phosphorylate and activate LATS1/2 kinases.[2] LATS1/2, in turn, phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation.[2] When the Hippo kinase cascade is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of target genes such as CTGF and CYR61 that drive cell proliferation and inhibit apoptosis.[5]
Quantitative Dose-Response Data of TEAD Ligands
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various TEAD inhibitors in different cancer cell lines. These values represent the concentration of the ligand required to inhibit 50% of a biological process, such as cell viability or proliferation.
Table 1: IC50 Values of TEAD Inhibitors on Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| GNE-7883 | OVCAR-8 | Ovarian Cancer | ~100 | [6] |
| GNE-7883 | HCC1576 | Breast Cancer | ~200 | [6] |
| Unnamed Inhibitor [I] | MCF7 | Breast Cancer | 1.6 | [4] |
| K-975 | NCI-H2030 (TEAD-Luc) | NSCLC | 10-20 | [7] |
| K-975 | HOP 62 (TEAD-Luc) | NSCLC | 10-20 | [7] |
| JM7 | HEK293 (8XGTIIC reporter) | Embryonic Kidney | 972 | [8] |
| CPD3.1 | HeLa | Cervical Cancer | 48,000 | [9] |
Table 2: Effect of TEAD Inhibitors on Colony Formation
| Compound | Cell Line | Cancer Type | Effect | Reference |
| GNE-7883 | OVCAR-8 | Ovarian Cancer | Dose-dependent inhibition | [6] |
| GNE-7883 | HCC1576 | Breast Cancer | Dose-dependent inhibition | [6] |
| GNE-7883 | NCI-H226 | Mesothelioma | Dose-dependent inhibition | [6] |
| GNE-7883 | MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | [6] |
| Unnamed Inhibitor [I] | NCI-H226 | Mesothelioma | Dose-dependent inhibition | [4] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell lines of interest (e.g., NCI-H226, OVCAR-8)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
TEAD ligand stock solution (in DMSO)
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/well) in complete culture medium.[10][11]
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the TEAD ligand in complete culture medium. It is recommended to perform a 10-point dilution series.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest ligand concentration.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the serially diluted TEAD ligand or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 to 144 hours) at 37°C in a 5% CO2 incubator.[1][7]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the TEAD ligand concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
-
Protocol 2: Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay measures the transcriptional activity of TEAD by using a reporter construct containing TEAD-responsive elements upstream of a luciferase gene.
Materials:
-
Cells stably or transiently transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).[8]
-
Complete cell culture medium.
-
TEAD ligand stock solution (in DMSO).
-
96-well clear-bottom white plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection (if not using a stable cell line):
-
Seed cells in a 96-well plate.
-
Transfect cells with the TEAD-responsive luciferase reporter plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TEAD ligand in culture medium.
-
Treat the cells with the diluted ligand or vehicle control and incubate for a specified time (e.g., 6 to 24 hours).[9]
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability measured in a parallel plate.
-
Calculate the percent inhibition of TEAD transcriptional activity relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the TEAD ligand and determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic evaluation of TEAD ligands in cancer cell lines. By employing these standardized methods, researchers can generate robust and comparable dose-response data, which is essential for the identification and characterization of novel therapeutic agents targeting the Hippo-YAP/TAZ-TEAD signaling axis. The differential sensitivity of various cell lines to TEAD inhibitors highlights the importance of screening against a diverse panel of cancer models to identify patient populations that are most likely to benefit from this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging TEAD Ligand 1 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors are crucial downstream effectors of the Hippo signaling pathway, which plays a vital role in regulating cell growth, proliferation, and organ size.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the aberrant activation of TEAD proteins and their co-activators, YAP and TAZ.[1][3][4][5] This activation drives the transcription of oncogenes, promoting tumor growth, metastasis, and therapy resistance, making TEAD an attractive therapeutic target.[4][5]
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[6][7] A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[6] This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][8]
"TEAD ligand 1" (MedChemExpress HY-158400) is a chemical moiety designed to bind to TEAD proteins. It serves as a critical building block for the synthesis of TEAD-targeting PROTACs, such as PROTAC TEAD degrader-1 (also known as Compound 27).[9][10][11] This degrader was synthesized by connecting a pan-TEAD inhibitor (VT107) to a ligand for the Cereblon (CRBN) E3 ligase.[6][12] These application notes provide a comprehensive guide to utilizing this compound in the development and evaluation of novel TEAD-targeting PROTACs.
The Hippo Signaling Pathway and PROTAC Mechanism of Action
Dysregulation of the Hippo pathway kinase cascade allows the co-activators YAP/TAZ to translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that control cell proliferation and apoptosis.[3] A TEAD-targeting PROTAC forces the proximity of a TEAD protein to an E3 ligase, leading to its degradation and the subsequent downregulation of these oncogenic target genes.
Caption: The Hippo Signaling Pathway.
PROTAC Development Workflow Using this compound
The development of a TEAD-targeting PROTAC follows a structured workflow, from initial design and synthesis to comprehensive preclinical evaluation. This compound serves as the warhead for engaging the TEAD protein.
Caption: TEAD PROTAC Development Workflow.
Quantitative Data Summary
The efficacy of TEAD PROTACs is evaluated by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and anti-proliferative activity (IC50).[13]
Table 1: Efficacy of PROTAC TEAD Degrader-1 (Compound 27)
| Cell Line | Cancer Type | DC50 | IC50 | Reference(s) |
|---|---|---|---|---|
| 293T | Embryonic Kidney | 54.1 nM (for Flag-TEAD2) | Not Reported | [11] |
| NCI-H226 | Mesothelioma | Not Reported | 0.21 µM |[6][13] |
Table 2: Efficacy of Other Reported TEAD Degraders
| Compound | Recruited E3 Ligase | Cell Line | DC50 | IC50 / Antiproliferative Effect | Reference(s) |
|---|---|---|---|---|---|
| 19 | CRBN | MSTO-211H | < 10 nM (TEAD1) | Not Reported | [14] |
| 40 (H122) | VHL | MSTO-211H | < 10 nM (TEAD1) | Potent antiproliferative activity | [14][15] |
| KG-FP-003 | CRBN | MSTO-211H | Nanomolar concentrations | Potent at nanomolar concentrations | [2][16] |
| Amphista Targeted Glue™ | FBXO22 | In vivo models | >95% degradation after single oral dose | Not Reported |[17] |
Note: Data is compiled from various sources. Direct comparison should be made cautiously due to potential differences in experimental conditions.[13]
Experimental Protocols
Protocol 1: Western Blot for TEAD Degradation (DC50 Determination)
This protocol determines the concentration of a PROTAC required to degrade 50% of the target TEAD protein.
Materials:
-
TEAD PROTAC synthesized using this compound
-
Vehicle control (e.g., DMSO)
-
6-well plates, cell culture reagents
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-TEAD (pan-TEAD or isoform-specific), anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.[13]
-
Treatment: Treat cells with a serial dilution of the TEAD PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed duration (e.g., 8, 16, or 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-TEAD and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Visualization & Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize TEAD protein levels to the loading control.
-
Calculate the percentage of TEAD degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and use non-linear regression to calculate the DC50 value.
-
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol measures the effectiveness of the TEAD PROTAC in inhibiting cell proliferation.
Materials:
-
Cancer cell line
-
TEAD PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.[13]
-
Treatment: After overnight incubation, treat cells with a serial dilution of the TEAD PROTAC.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).[13]
-
Viability Measurement: Assess cell viability using the chosen reagent according to the manufacturer's instructions. For an MTT assay, this involves adding MTT, incubating, solubilizing the formazan crystals, and measuring absorbance.[13] For CellTiter-Glo®, add the reagent and measure luminescence.[8]
-
Data Analysis: Normalize the data to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration and calculate the IC50 value using non-linear regression.
Protocol 3: Mechanism of Action - Ternary Complex Formation and Proteasome Dependence
These experiments confirm that the PROTAC-induced degradation occurs through the intended mechanism.
A. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Methodology:
-
Transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of TEAD (e.g., Flag-TEAD) and the E3 ligase (e.g., HA-CRBN), if necessary.[18]
-
Treat the cells with the TEAD PROTAC or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins (e.g., anti-Flag antibody).
-
Analyze the immunoprecipitated proteins by Western blot using an antibody against the other protein (e.g., anti-HA antibody) to detect the interaction. An increased signal in the PROTAC-treated sample indicates the formation of the TEAD-PROTAC-E3 ligase ternary complex.[18]
B. Rescue and Inhibition Experiments
Methodology:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before co-treatment with the TEAD PROTAC.[6]
-
E3 Ligase Ligand Competition: Pre-treat cells with an excess of the free E3 ligase ligand (e.g., thalidomide for CRBN) for 1-2 hours before co-treatment with the TEAD PROTAC.[6]
-
TEAD Ligand Competition: Pre-treat cells with an excess of the free TEAD inhibitor warhead (e.g., VT107) for 1-2 hours before co-treatment with the TEAD PROTAC.[6]
-
Analysis: After the treatment period, assess TEAD protein levels by Western blot as described in Protocol 1. A blockage or attenuation of TEAD degradation in the pre-treated samples confirms that the PROTAC acts via the proteasome and requires binding to both TEAD and the specific E3 ligase.[6]
Caption: Validation of the PROTAC Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Potent and Selective TEAD Degrader with Durable Degradation Activity. | Broad Institute [broadinstitute.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 6. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Amphista Therapeutics discloses first details of its TEAD Targeted Glue™ program and unveils new mechanism of action for TEAD degradation via FBXO22 - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Interactions with TEAD Ligands using Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing TEAD ligands in co-immunoprecipitation (co-IP) assays to investigate protein-protein interactions. The primary focus is on the disruption of the interaction between the TEA Domain (TEAD) family of transcription factors and their co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). The Hippo signaling pathway, in which this interaction is a critical downstream step, is a key target in cancer research and drug development.[1][2][3] Small molecule inhibitors that act as TEAD ligands can disrupt this complex, providing a powerful tool for research and therapeutic development.[1][4]
Introduction to TEAD Ligands and Co-Immunoprecipitation
The TEAD family of transcription factors (TEAD1-4) are key regulators of gene expression involved in cell proliferation, survival, and organ size control.[1][5] Their activity is largely dependent on their interaction with the transcriptional co-activators YAP and TAZ.[1][6] Dysregulation of the Hippo pathway often leads to the over-activation of the YAP/TAZ-TEAD complex, promoting tumorigenesis.[2][3][6]
TEAD ligands, often small molecule inhibitors, are designed to interfere with the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][4] Co-immunoprecipitation (co-IP) is a robust and widely used technique to study these interactions in vitro and in cell-based models.[7][8] This method involves using an antibody to pull down a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.[7][9] By treating cells with a TEAD ligand, researchers can assess its ability to disrupt the association between TEAD and its binding partners, such as YAP or TAZ.
Key Applications
-
Validation of TEAD-Targeted Therapies: Assess the efficacy of novel small molecule inhibitors in disrupting the YAP/TAZ-TEAD interaction within a cellular context.[1][4]
-
Mechanism of Action Studies: Elucidate how different TEAD ligands allosterically or competitively inhibit protein-protein interactions.[1][10][11]
-
Identification of Novel TEAD Interactors: Discover new proteins that associate with TEAD and how these interactions are affected by TEAD ligands.
-
Pathway Analysis: Investigate the downstream consequences of disrupting the YAP/TAZ-TEAD complex on cellular signaling pathways.
Data Presentation: Efficacy of Representative TEAD Ligands
The following tables summarize quantitative data for several TEAD ligands that have been shown to disrupt the YAP/TAZ-TEAD interaction, as demonstrated through various assays including co-IP and reporter gene assays.
Table 1: Pan-TEAD Inhibitory Activity of CPD3.1 [4][12]
| TEAD Isoform | IC50 (µM) for YAP-induced activity |
| TEAD1 | 40 |
| TEAD2 | 33 |
| TEAD3 | 48 |
| TEAD4 | 35 |
Table 2: Potency of MGH-CP Compounds in Reporter Assays [11]
| Compound | Gal4-TEAD2-YAP Binding Assay IC50 (µM) | TEAD-YAP Reporter Assay IC50 (µM) |
| MGH-CP1 | - | 1.68 |
| MGH-CP12 | 0.302 | 0.91 |
Table 3: Effect of mCMY020 on TEAD-Luciferase Reporter Activity [10]
| Assay | IC50 (nM) |
| TEAD-LUC Reporter | 162.1 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess Disruption of Exogenously Expressed TEAD-YAP Interaction
This protocol is designed to evaluate the effect of a TEAD ligand on the interaction between transiently overexpressed, tagged TEAD and YAP proteins in a cell line such as HEK293T.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged proteins (e.g., FLAG-TEAD1 and HA-YAP)[10]
-
Lipofectamine or other suitable transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TEAD ligand of interest (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-HA and anti-FLAG
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with FLAG-TEAD1 and HA-YAP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment with TEAD Ligand:
-
24 hours post-transfection, replace the medium with fresh medium containing the TEAD ligand at the desired concentration or the vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-50 µl) as the "input" control.
-
-
Immunoprecipitation:
-
Add anti-FLAG affinity beads to the clarified lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of Co-IP Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µl of 2X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with anti-HA and anti-FLAG primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.
-
Expected Results:
In the vehicle-treated sample, the anti-HA antibody should detect a band corresponding to HA-YAP in the anti-FLAG immunoprecipitate, indicating an interaction between FLAG-TEAD1 and HA-YAP. In the TEAD ligand-treated sample, a reduction or absence of the HA-YAP band in the immunoprecipitate would indicate that the ligand has disrupted the interaction. The input lanes should show the expression of both proteins in all samples.
Protocol 2: Co-Immunoprecipitation of Endogenous TEAD and YAP
This protocol is for investigating the effect of a TEAD ligand on the interaction between endogenous TEAD and YAP proteins in a relevant cell line, such as NCI-H226, which exhibits Hippo pathway deficiency.[13]
Materials:
-
NCI-H226 cells or another suitable cell line with endogenous TEAD/YAP expression.
-
TEAD ligand of interest and vehicle control.
-
Co-IP Lysis/Wash Buffer.
-
Primary antibody for immunoprecipitation (e.g., pan-TEAD antibody)[13]
-
Protein A/G magnetic beads.
-
Primary antibodies for Western blotting (e.g., anti-YAP and anti-TEAD).
-
Other reagents as listed in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Culture NCI-H226 cells to 80-90% confluency.
-
Treat cells with the TEAD ligand or vehicle control for the desired time (e.g., 24 hours).[13]
-
-
Cell Lysis:
-
Follow the cell lysis steps as described in Protocol 1.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the pan-TEAD primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Follow the washing and elution steps as described in Protocol 1.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1, probing the membrane with anti-YAP and anti-TEAD antibodies.
-
Expected Results:
The co-IP with the pan-TEAD antibody should pull down YAP in the vehicle-treated cells. Treatment with an effective TEAD ligand should result in a decreased amount of co-immunoprecipitated YAP, demonstrating the disruption of the endogenous protein complex.[13]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
- 3. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Thermal Shift Assay (CETSA) for TEAD Ligand 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within the complex environment of a cell.[1][2][3] The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation.[1][2][3] When a protein binds to a ligand, its thermal stability is often increased, resulting in a higher melting temperature. This "thermal shift" can be detected and quantified to confirm direct interaction between the ligand and its target protein in intact cells or cell lysates.[1][2]
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[4][5] Dysregulation of the Hippo pathway and subsequent activation of TEAD proteins are implicated in the development and progression of various cancers.[4][5] As such, TEAD proteins have emerged as attractive therapeutic targets. This application note provides a detailed protocol for performing a CETSA to validate the engagement of a novel compound, "TEAD Ligand 1," with the TEAD1 protein in a cellular context.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.
Caption: Simplified Hippo signaling pathway in the "OFF" state.
Experimental Protocols
This protocol is divided into two main experiments: a melt curve experiment to determine the optimal temperature for the assay, and an isothermal dose-response (ITDR) experiment to quantify the potency of this compound.
Materials and Reagents
-
Cell Line: HEK293T or MDA-MB-231 cells (known to express TEAD1).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE reagents and equipment.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody: Rabbit anti-TEAD1.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
CETSA Workflow
Caption: General workflow for the Cellular Thermal Shift Assay.
Experiment 1: Melt Curve
The goal of this experiment is to determine the melting temperature (Tm) of TEAD1 in the presence and absence of this compound.
-
Cell Culture: Culture HEK293T or MDA-MB-231 cells to ~80-90% confluency.
-
Cell Treatment: Treat cells with either this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.[6]
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentration for all samples, add loading buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against TEAD1, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Plot the normalized band intensity against the temperature to generate melt curves for both the treated and untreated samples.
Experiment 2: Isothermal Dose-Response (ITDR)
This experiment is performed at a single, fixed temperature (determined from the melt curve experiment, typically a temperature where a significant shift is observed) to determine the concentration of this compound required to achieve target stabilization.
-
Cell Culture and Harvesting: As described in the melt curve protocol.
-
Ligand Titration: Aliquot the cell suspension into PCR tubes. Add increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) and a DMSO control. Incubate for 1-2 hours at 37°C.
-
Heat Challenge: Heat all samples at the predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice.
-
Lysis, Centrifugation, and Western Blotting: Proceed as described in the melt curve protocol.
-
Data Analysis: Quantify the band intensities for each ligand concentration. Plot the normalized TEAD1 signal against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.
Data Presentation
The quantitative data from the CETSA experiments should be summarized in tables for clear comparison.
Table 1: Melt Curve Data for TEAD1
| Temperature (°C) | Normalized Soluble TEAD1 (DMSO) | Normalized Soluble TEAD1 (10 µM this compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.97 |
| 52 | 0.65 | 0.92 |
| 55 | 0.40 | 0.80 |
| 58 | 0.20 | 0.60 |
| 61 | 0.10 | 0.35 |
| 64 | 0.05 | 0.15 |
| 67 | 0.01 | 0.05 |
| 70 | 0.00 | 0.01 |
Table 2: Isothermal Dose-Response Data for this compound at 55°C
| [this compound] (µM) | Normalized Soluble TEAD1 |
| 0 (DMSO) | 0.40 |
| 0.01 | 0.42 |
| 0.1 | 0.55 |
| 1 | 0.75 |
| 10 | 0.80 |
| 100 | 0.81 |
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of small molecules to their protein targets in a physiologically relevant setting. By following this detailed protocol, researchers can generate robust and quantitative data to validate the engagement of this compound with TEAD1, providing crucial evidence for its mechanism of action and advancing its development as a potential therapeutic agent.
References
- 1. CETSA [cetsa.org]
- 2. pelagobio.com [pelagobio.com]
- 3. news-medical.net [news-medical.net]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hippo Pathway Signaling with TEAD Ligand 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TEAD (Transcriptional Enhanced Associate Domain) ligands, specifically TEAD inhibitors, to investigate the Hippo signaling pathway. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the role of TEAD-YAP/TAZ interactions in cellular processes and disease models.
Introduction to the Hippo Pathway and TEAD Ligands
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers.[1][3] A key downstream event in the Hippo pathway is the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and survival.[3][4]
TEAD ligands, particularly inhibitors, are small molecules designed to disrupt the interaction between YAP/TAZ and TEAD.[5][6] A common mechanism of action for many of these inhibitors is binding to a conserved palmitoylation pocket on TEAD proteins. This binding event allosterically inhibits the association with YAP/TAZ, thereby suppressing downstream gene transcription and exerting anti-proliferative effects.[7][8] These compounds serve as powerful research tools to probe the function of the Hippo pathway and as potential therapeutic agents for cancers with Hippo pathway dysregulation.[3]
Data Presentation: Efficacy of TEAD Inhibitors
The following tables summarize the in vitro efficacy of representative TEAD inhibitors across various cancer cell lines, particularly those with known Hippo pathway alterations (e.g., NF2 mutations).
Table 1: IC50 Values of TEAD Inhibitors in Mesothelioma Cell Lines
| Inhibitor | Target | Cell Line | Genotype | IC50 (nM) | Reference |
| VT107 | pan-TEAD | NCI-H2052 | NF2, LATS2 mutant | ~18 | [4] |
| VT107 | pan-TEAD | NCI-H226 | NF2-/- | ~32 | [4] |
| K-975 | pan-TEAD | NCI-H226 | NF2-/- | <1000 | [9] |
| K-975 | pan-TEAD | MSTO-211H | NF2 expressing | <1000 | [9] |
| mCMY020 | pan-TEAD | NCI-H226 | NF2-deficient | 261.3 | [5] |
| mCMY020 | pan-TEAD | NCI-H2052 | NF2 inactivating mutations | 228.7 | [5] |
Table 2: Dose-Dependent Inhibition of Cell Viability by TEAD Inhibitors
| Inhibitor | Cell Line | Concentration (µM) | % Inhibition of Growth | Reference |
| VT-107 | MeT-5A (WT) | 10 | Modest Reduction | [10] |
| K-975 | MeT-5A (WT) | 10 | Modest Reduction | [10] |
| IAG933 | Pleural Mesothelioma | 300-400 mg (in vivo) | 16.6% Objective Response Rate | [11] |
| VT3989 | Mesothelioma | Clinically Optimized | 25 weeks median Progression-Free Survival | [11] |
Mandatory Visualizations
Caption: The core Hippo signaling pathway.
Caption: Mechanism of action for a TEAD inhibitor.
Caption: Experimental workflow for TEAD inhibitor evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a TEAD inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
Complete growth medium
-
TEAD inhibitor stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the TEAD inhibitor in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: TEAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
TEAD inhibitor
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the TEAD inhibitor or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the effect of a TEAD inhibitor on the physical interaction between YAP and TEAD.
Materials:
-
Cells expressing endogenous or overexpressed tagged YAP and TEAD
-
TEAD inhibitor
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against YAP or TEAD for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-YAP and anti-TEAD)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the TEAD inhibitor or vehicle for the desired time. Lyse the cells in Co-IP lysis buffer on ice.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-YAP) overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for TEAD Target Genes
This protocol quantifies the mRNA expression levels of known TEAD target genes (e.g., CTGF, CYR61, ANKRD1).[12]
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from inhibitor-treated and control cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the threshold cycle (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[12]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 11. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Fluorescence Polarization Assays for TEAD Ligand Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the Hippo pathway and subsequent activation of TEAD proteins are implicated in the development and progression of various cancers.[4][5][6] This has made TEAD an attractive therapeutic target for oncology drug discovery.[2][6] The interaction between TEAD and its co-activators, YAP and TAZ, is essential for its transcriptional activity.[1][7][8] Therefore, disrupting this protein-protein interaction (PPI) is a key strategy for inhibiting TEAD function.[5][9][10]
Fluorescence Polarization (FP) is a robust, solution-based technique ideal for studying molecular interactions in real-time.[11][12][13] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[14] When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light and a low FP signal.[12][14] Upon binding to a larger protein like TEAD, the tracer's rotational motion is significantly slowed, resulting in a higher polarization of the emitted light and a high FP signal.[12][14] This principle allows for the quantitative determination of binding affinities (Kd) and the screening of potential inhibitors that compete with the tracer for binding to the target protein.[15][16]
This application note provides a detailed protocol for utilizing a fluorescence polarization assay to characterize the binding kinetics of novel ligands to TEAD proteins.
Signaling Pathway and Experimental Workflow
The Hippo signaling pathway tightly regulates the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic retention and degradation, thus keeping TEAD-mediated transcription inactive.[1][4] When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, initiating the transcription of genes involved in cell proliferation and survival.[1][4]
The experimental workflow for a TEAD FP assay involves optimizing tracer and protein concentrations, followed by competitive binding experiments with test compounds.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| TEAD Protein | Purified human TEAD (e.g., TEAD1, TEAD2, TEAD3, or TEAD4), >95% purity. Palmitoylated TEAD is recommended for studying inhibitors targeting the hydrophobic core.[17] |
| Fluorescent Tracer | A fluorescently labeled peptide or small molecule known to bind to the YAP/TAZ binding site on TEAD. For example, a TMR-labeled cyclic peptide derived from YAP.[17] |
| Test Compounds | Small molecule inhibitors or other ligands to be tested. |
| Assay Buffer | e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100. Buffer composition should be optimized for protein stability and minimal non-specific binding. |
| Microplates | Black, low-volume, 384-well non-binding surface microplates.[18] |
| Plate Reader | A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., for TMR: Ex: ~540 nm, Em: ~590 nm).[15] |
| Pipettes | Calibrated single and multichannel pipettes. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and store it at 4°C. Allow the buffer to equilibrate to room temperature before use.
-
TEAD Protein Stock: Prepare a concentrated stock solution of TEAD protein in the assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Fluorescent Tracer Stock: Prepare a concentrated stock solution of the fluorescent tracer in DMSO or an appropriate solvent. Protect from light and store at -20°C.
-
Test Compound Stock: Prepare concentrated stock solutions of test compounds in 100% DMSO.
Assay Optimization
a. Determination of Optimal Tracer Concentration
-
Perform a serial dilution of the fluorescent tracer in the assay buffer in a 384-well plate.
-
Measure the fluorescence intensity (FI) and fluorescence polarization (mP) of each concentration.
-
Select the lowest tracer concentration that provides a stable FP signal and a fluorescence intensity at least 3-5 times above the buffer background.[18] This concentration is typically in the low nanomolar range.
b. Saturation Binding Experiment (Tracer Kd Determination)
-
Prepare a serial dilution of the TEAD protein in the assay buffer.
-
Add a fixed, optimal concentration of the fluorescent tracer to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization (mP) for each TEAD concentration.
-
Plot the mP values against the TEAD protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd) of the tracer.
Competitive Binding Assay
-
Prepare a 2X working solution of TEAD protein and a 2X working solution of the fluorescent tracer in the assay buffer. The final TEAD concentration should be approximately equal to the Kd of the tracer, and the final tracer concentration should be the optimal concentration determined previously.[12]
-
Prepare serial dilutions of the test compounds in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a 384-well plate, add the serially diluted test compounds.
-
Add the 2X TEAD protein solution to all wells except the "tracer only" controls.
-
Add the 2X fluorescent tracer solution to all wells.
-
Include appropriate controls:
-
Negative Control (0% Inhibition): TEAD + Tracer + Buffer/DMSO
-
Positive Control (100% Inhibition): Tracer + Buffer/DMSO (no TEAD)
-
-
Incubate the plate at room temperature for the predetermined equilibrium time, protected from light.
-
Measure the fluorescence polarization of each well.
Data Analysis and Presentation
-
Calculate the average mP values for each compound concentration and the controls.
-
Normalize the data by setting the average mP of the negative control to 0% inhibition and the average mP of the positive control to 100% inhibition.
-
Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [Tracer]/Kd,tracer)
Where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer for TEAD.
Table 1: Example Saturation Binding Data for Tracer-TEAD Interaction
| [TEAD] (nM) | Mean mP | Std. Dev. |
| 0 | 55 | 3 |
| 10 | 95 | 4 |
| 20 | 130 | 5 |
| 40 | 175 | 6 |
| 80 | 210 | 5 |
| 160 | 235 | 7 |
| 320 | 245 | 6 |
| 640 | 250 | 5 |
| Kd | ~35 nM |
Table 2: Example Competitive Binding Data for a TEAD Inhibitor
| [Inhibitor] (nM) | Mean mP | % Inhibition |
| 0 | 220 | 0% |
| 1 | 215 | 3% |
| 10 | 190 | 18% |
| 100 | 135 | 52% |
| 1000 | 70 | 91% |
| 10000 | 58 | 98% |
| IC50 | ~85 nM | |
| Ki | ~60 nM |
Table 3: Assay Performance Metrics
| Parameter | Value | Description |
| Assay Window (ΔmP) | >100 mP | The difference in mP between the fully bound and free tracer. A larger window indicates a more robust assay.[18] |
| Z'-factor | > 0.5 | A statistical measure of assay quality. A Z'-factor > 0.5 is indicative of an excellent assay suitable for high-throughput screening.[15] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (ΔmP) | - Tracer is too large. - TEAD protein is inactive or aggregated. - Insufficient difference in molecular weight between tracer and TEAD. | - Use a smaller fluorescent tracer. - Verify protein quality and purity. - Ensure a significant size difference between the tracer and the protein.[18] |
| High Data Variability | - Pipetting errors. - Incomplete mixing. - Non-specific binding to the plate. - Compound precipitation. | - Use calibrated pipettes and proper technique. - Ensure thorough mixing after reagent addition. - Use non-binding surface plates and consider adding a detergent like Triton X-100 to the buffer. - Check compound solubility in the assay buffer. |
| Fluorescent Compound Interference | - Test compound is fluorescent at the assay wavelengths. | - Measure the fluorescence intensity of the compound alone. If it interferes, consider using a different assay format or a tracer with different spectral properties. |
Conclusion
The fluorescence polarization assay is a powerful, homogeneous, and high-throughput compatible method for quantifying the binding of ligands to TEAD proteins.[17] This application note provides a comprehensive framework for establishing and executing robust FP assays to determine the binding kinetics of potential TEAD inhibitors. By following these detailed protocols, researchers can efficiently screen compound libraries and characterize lead candidates in the pursuit of novel therapeutics targeting the Hippo-TEAD signaling pathway.
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. nanomicronspheres.com [nanomicronspheres.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Note: Measuring TEAD-Ligand Affinity using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of cell proliferation, differentiation, and tissue homeostasis.[1][2] They are the primary downstream effectors of the Hippo signaling pathway, mediating the transcriptional output of its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] Dysregulation of the Hippo pathway and subsequent over-activation of TEAD-mediated transcription is a common feature in various cancers, making the TEAD-YAP/TAZ interaction a compelling target for therapeutic intervention.[4][5][6]
Inhibiting the protein-protein interaction (PPI) between TEAD and its co-activators is a promising strategy for cancer drug development.[3][4] Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time quantitative analysis of biomolecular interactions.[7][8][9] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant), which are critical parameters in drug discovery and lead optimization.[9][10] This application note provides a detailed protocol for utilizing SPR to measure the binding affinity of small molecule inhibitors to TEAD proteins.
Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and cell fate. When the pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.[2][5] Phosphorylated YAP/TAZ is retained in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[5][6] Small molecule inhibitors can disrupt the YAP/TAZ-TEAD complex, thereby suppressing this oncogenic signaling. Additionally, TEAD activity is regulated by other cofactors, such as the transcriptional co-repressor VGLL4, which competes with YAP/TAZ for TEAD binding.[11][12]
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. TEAD (transcriptional enhanced associate domain) transcription factors | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery and optimization of novel, Pan-Tead aryl sulfonamide inhibitors of the Yap/TAZ-TEAD transcriptional complex for the treatment of Hippo-driven cancers - American Chemical Society [acs.digitellinc.com]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing TEAD ligand 1 concentration for in vitro assays
Welcome to the Technical Support Center for TEAD Ligand 1. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the concentration of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell-based assay?
A good starting point is to perform a broad dose-response curve, typically ranging from low nanomolar (nM) to high micromolar (µM) concentrations. The optimal range depends on the ligand's binding affinity (Kd) and the specific assay. For initial screening, concentrations might range from 0.01 to 100 µM.[1] For potent inhibitors, the effective concentration is often in the sub-micromolar range. For instance, the inhibitor BY03 showed an IC50 value of 1.5 µM in a luciferase reporter assay, while mCMY020 had an IC50 of 162.1 nM in a similar assay.[1][2]
Q2: I am not observing any inhibition of TEAD activity in my luciferase reporter assay. What are the potential causes?
Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Ligand Solubility and Stability: Ensure the ligand is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is non-toxic (typically ≤ 0.5%). Verify the ligand's stability under experimental conditions.
-
Cell Line and Reporter Construct: Confirm that your cell line has an active Hippo-YAP/TAZ-TEAD signaling pathway. Use a positive control, such as a known TEAD inhibitor like Verteporfin or Flufenamic Acid, to validate the assay system.[3] Ensure the luciferase reporter, often containing multiple TEAD binding sites (e.g., 8xGTIIC), is functioning correctly.[1][4]
-
Concentration Range: The effective concentration might be higher than the range tested. Perform a wider dose-response experiment.
-
Incubation Time: The ligand may require a longer incubation period to exert its effect. A typical incubation time is 24 hours, but this can be extended to 48 or 72 hours.[1][4][5]
Q3: My TEAD ligand is causing significant cell death. How can I mitigate this cytotoxicity?
Distinguishing between targeted anti-proliferative effects and general cytotoxicity is crucial.
-
Perform a Cytotoxicity Assay: Run a parallel assay, such as MTT, CCK8, or a live/dead stain, to measure cell viability at the same concentrations and time points used in your primary assay.[5]
-
Adjust Concentration and Time: If cytotoxicity is observed, lower the concentration range of the ligand. It's possible the effective therapeutic window is narrower than anticipated. You can also try reducing the incubation time.
-
Mechanism of Action: Some TEAD inhibitors are designed to suppress the pro-growth and anti-apoptotic genes regulated by the YAP/TAZ-TEAD complex, which can lead to reduced cell proliferation.[4][6] Ensure the observed effect aligns with the expected mechanism.
Q4: How can I confirm that my ligand directly binds to TEAD proteins?
Direct engagement with the target is a key validation step. Several biophysical assays can be used:
-
Surface Plasmon Resonance (SPR): SPR analysis can be used to measure the direct binding of a compound to purified TEAD protein and determine the binding affinity (Kd value).[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This assay can confirm target engagement within a cellular context.[7]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Background or Variability in Luciferase Reporter Assays
High background or inconsistent results can obscure the true effect of the ligand.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a uniform cell number is seeded across all wells. Allow cells to adhere and distribute evenly before treatment. |
| Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal for transfection efficiency and cell number.[1][4] |
| Reagent Quality | Use fresh, high-quality reagents, including luciferase assay substrate and cell culture media. |
| Plate Edge Effects | Avoid using the outermost wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
Issue 2: Dose-Response Curve is Flat or Lacks a Clear Sigmoidal Shape
An improper dose-response curve makes it difficult to determine key parameters like IC50.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau). Test a much broader range of concentrations with logarithmic spacing (e.g., 1 nM to 100 µM). |
| Ligand Precipitation | High concentrations of hydrophobic compounds can precipitate out of the aqueous culture medium. Visually inspect the wells for any precipitate. If needed, adjust the vehicle or formulation. |
| Assay Window | The dynamic range of the assay may be too small. Optimize assay conditions (e.g., cell density, reporter construct) to maximize the difference between positive and negative controls. |
| Indirect or Complex Mechanism | The ligand might not be a direct competitive inhibitor, leading to a non-standard curve. It could, for example, promote the interaction of TEAD with a co-repressor like VGLL4.[8] |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
A ligand that is potent in a biochemical assay (e.g., SPR with purified protein) may show reduced activity in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor membrane permeability and is not reaching its intracellular target. |
| Metabolic Instability | The compound could be rapidly metabolized by the cells into an inactive form. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. |
| Off-Target Effects | In a cellular environment, the compound may engage with other targets that counteract its effect on TEAD. |
Visual Guides and Protocols
Hippo-YAP/TAZ-TEAD Signaling Pathway
The diagram below illustrates the core mechanism of the Hippo pathway and the role of TEAD as a therapeutic target. When the Hippo pathway is active, it phosphorylates YAP/TAZ, leading to its cytoplasmic retention. When inactive, YAP/TAZ translocates to the nucleus, binds to TEAD, and drives the transcription of pro-growth genes. This compound aims to disrupt this interaction or TEAD's function.
Caption: Simplified Hippo-YAP/TAZ-TEAD signaling pathway.
Experimental Workflow for Concentration Optimization
This workflow provides a systematic approach to determining the optimal concentration of this compound.
Caption: Workflow for optimizing ligand concentration.
Troubleshooting Decision Tree
Use this decision tree to diagnose common experimental problems.
References
- 1. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 7. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting low signal in TEAD luciferase reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in TEAD (Transcriptional Enhanced Associate Domain) luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a TEAD luciferase reporter assay?
A TEAD luciferase reporter assay is a cell-based method used to measure the activity of the TEAD family of transcription factors. These assays are crucial for studying the Hippo signaling pathway. In principle, cells are transfected with a reporter plasmid containing a TEAD-responsive element (TRE) upstream of a luciferase gene. When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD transcription factors.[1][2][3] This complex then binds to the TRE on the reporter plasmid, driving the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is proportional to the TEAD transcriptional activity.
Q2: What is the role of the Hippo pathway in regulating TEAD activity?
The Hippo pathway is a key negative regulator of TEAD activity. When the Hippo pathway is activated, a kinase cascade leads to the phosphorylation of YAP and TAZ.[1][2][3] Phosphorylated YAP/TAZ are then sequestered in the cytoplasm, preventing their interaction with TEAD in the nucleus.[1][2][3] This results in the downregulation of TEAD target genes and, consequently, a decrease in the luciferase signal in a TEAD reporter assay. Conversely, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ can enter the nucleus, bind to TEAD, and activate transcription.[1][2][3]
Q3: What are common causes of low or no signal in a TEAD luciferase reporter assay?
Low signal in a TEAD luciferase reporter assay can arise from a variety of factors, ranging from general experimental issues to those specific to the Hippo pathway:
-
Low Transfection Efficiency: Inefficient delivery of the reporter plasmid into the cells is a primary cause of weak signal.[4]
-
Poor Cell Health: Unhealthy or stressed cells will have compromised transcriptional and translational machinery, leading to reduced luciferase expression.[5]
-
Suboptimal Cell Density: Cell density is a critical regulator of the Hippo pathway. High cell density activates the pathway, leading to YAP/TAZ inhibition and thus a lower TEAD reporter signal.[3][6]
-
Inactive Pathway: The basal level of YAP/TAZ activity might be low in your specific cell line under your culture conditions, leading to a weak signal.
-
Reagent Issues: Degradation of luciferase assay reagents, particularly the luciferin substrate, can significantly reduce the signal.[4]
-
Inappropriate Reporter Construct: The TEAD-responsive element in your reporter may not be optimal for your cell type or experimental conditions.
-
Incorrect Plate Choice: Using clear or black plates for luminescence assays can lead to lower signal detection and higher background compared to opaque, white-walled plates.[7]
Troubleshooting Guide for Low Signal
This guide addresses specific issues that can lead to a weak signal in your TEAD luciferase reporter assay and provides actionable solutions.
Problem 1: Consistently Low Signal Across All Wells (Including Positive Controls)
This often points to a systemic issue with the assay setup or reagents.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize transfection parameters such as DNA-to-reagent ratio, total DNA amount, and cell confluency at the time of transfection.[8] Consider using a positive control plasmid (e.g., a CMV promoter driving luciferase) to assess transfection efficiency independently. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and at least 90% viable before transfection.[5] Allow cells to recover for at least 24 hours after passaging before transfection.[5] |
| Degraded Assay Reagents | Use fresh luciferase assay reagents and protect the luciferin substrate from light and repeated freeze-thaw cycles.[4] Prepare working solutions immediately before use. |
| Suboptimal Instrument Settings | Ensure the luminometer's integration time is set appropriately to capture the signal. For low signals, a longer integration time (e.g., 10 seconds) may be necessary.[9] |
| Incorrect Assay Plate | Use opaque, white-walled microplates for luminescence assays to maximize light output and minimize crosstalk between wells.[7] |
Problem 2: Low Signal in Experimental Wells, but Positive Control is Strong
This suggests that the issue is related to the regulation of the Hippo-YAP/TAZ-TEAD pathway in your experimental conditions.
| Potential Cause | Recommended Solution |
| High Cell Density Activating the Hippo Pathway | The Hippo pathway is activated by high cell density, which will suppress TEAD reporter activity.[3][6] Seed cells at a lower density to keep the Hippo pathway inactive. The optimal density should be determined empirically for your cell line. |
| Serum Starvation | Serum contains factors that can activate YAP/TAZ. If your experimental protocol involves serum starvation, this can lead to lower basal TEAD activity. Consider performing a time course of serum stimulation to identify the optimal window for your assay. |
| Lack of Pathway Stimulation | Your experimental treatment may not be effectively modulating the Hippo pathway. Include appropriate positive and negative controls to validate your assay. |
| Cell Line-Specific Pathway Activity | The basal activity of the Hippo pathway can vary significantly between cell lines. You may need to choose a different cell line with higher basal YAP/TAZ activity or transiently overexpress YAP or a constitutively active YAP mutant to boost the signal. |
Experimental Protocols
Protocol 1: Optimizing Cell Density for TEAD Reporter Assays
-
Cell Seeding: The day before transfection, seed your cells in a 96-well white, clear-bottom plate at varying densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Transfection: Transfect the cells with your TEAD luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Incubation: Incubate for 24-48 hours post-transfection.
-
Luciferase Assay: Perform a dual-luciferase assay.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the cell seeding density to determine the optimal density that provides a robust signal without activating the Hippo pathway.
Protocol 2: Positive and Negative Controls for the Hippo-TEAD Pathway
-
Positive Control (Pathway Inhibition/Reporter Activation):
-
Culture cells at a low density.
-
Treat cells with serum. Serum contains growth factors that can inactivate the Hippo pathway and promote YAP/TAZ nuclear localization.
-
-
Negative Control (Pathway Activation/Reporter Inhibition):
-
Culture cells to a high confluency. High cell-cell contact will activate the Hippo pathway.[3][6]
-
Treat cells with Okadaic Acid (e.g., 0.5 µM) or Hydrogen Peroxide (H₂O₂) (e.g., 10 mM) for 5-6 hours.[3] These compounds are known to activate the Hippo pathway, leading to a decrease in TEAD reporter activity.[3]
-
Visualizations
Caption: Hippo Signaling Pathway and TEAD Reporter Activation.
Caption: Troubleshooting Workflow for Low TEAD Reporter Signal.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. goldbio.com [goldbio.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. youtube.com [youtube.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing TEAD Ligand 1 Solubility for Cellular Assays
Welcome to the technical support center for TEAD Ligand 1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cell-based experiments by addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media.[1] The final concentration of DMSO in your cell culture well is critical.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium.[2] High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform one or more intermediate dilution steps in culture medium. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Increase Final Volume: If your experimental design allows, increasing the total volume of cell culture medium can lower the final concentration of both the TEAD ligand and the solvent, which may prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can influence solubility.
-
Gentle Mixing: After adding the compound to the medium, mix gently by swirling the plate or by slowly pipetting up and down. Vigorous mixing can sometimes promote precipitation.
Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results are a hallmark of poor compound solubility. If this compound is not fully dissolved, the actual concentration of the compound available to the cells will vary between wells and experiments, leading to high variability in your data. It is crucial to ensure the compound is completely in solution at the final working concentration.
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent assay results.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including TEAD ligands.[3] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[3] For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C.
Q4: Are there alternative methods to improve the solubility of this compound in my cell-based assay?
A4: Yes, if reducing the DMSO concentration is not sufficient, several other formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For cell-based assays, biocompatible co-solvents are necessary.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][5]
-
Serum in Media: For many compounds, the presence of serum (like FBS) in the cell culture medium can help to increase solubility due to the binding of the compound to proteins like albumin.
Troubleshooting Guides
Guide 1: Preparation and Use of a DMSO Stock Solution
This guide provides a step-by-step protocol for preparing and using a DMSO stock solution of this compound to minimize precipitation.
Experimental Protocol:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. For example, dilute your 10 mM stock to 100 µM in medium. It is critical to add the DMSO stock to the medium and mix immediately, rather than the other way around.
-
Final Working Solution: Add the intermediate dilution to your cells in the multi-well plate to reach the final desired concentration. This two-step dilution process helps to avoid shocking the compound with a sudden change in solvent polarity.
Workflow for Preparing Working Solution:
Caption: Serial dilution workflow for this compound.
Guide 2: Using Cyclodextrins to Enhance Solubility
This guide outlines a method for using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.
Experimental Protocol:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-50 mM).
-
Complexation: Add your this compound DMSO stock solution to the HP-β-CD containing medium.
-
Incubation: Incubate the mixture for a period (e.g., 1-2 hours) at room temperature or 37°C with gentle agitation to allow for the formation of the inclusion complex.
-
Application to Cells: Use this complexed solution as your working solution to treat the cells. Remember to have a vehicle control containing the same concentration of HP-β-CD and DMSO.
Data Presentation: Solubility of this compound (Hypothetical Data)
| Formulation | Solvent System | Apparent Solubility (µg/mL) | Final Solvent Conc. in Assay | Notes |
| Standard | 100% DMSO (Stock) | >10,000 | <0.5% | High risk of precipitation upon dilution. |
| Co-Solvent | 50% PEG400 / 50% PBS | 50 | 1% PEG400 | PEG400 can have cellular effects.[6] |
| Cyclodextrin | 20 mM HP-β-CD in Media | 150 | 20 mM HP-β-CD, <0.1% DMSO | Significant solubility enhancement.[4] |
Signaling Pathway
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis.[7] When the pathway is "off," the transcriptional co-activators YAP and TAZ are dephosphorylated and translocate to the nucleus. In the nucleus, they bind to TEAD transcription factors to promote the expression of genes that drive cell growth.[8][9] this compound is designed to inhibit this interaction.
Caption: Simplified Hippo-YAP/TAZ-TEAD signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Hippo Pathway Transcription Factor TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of TEAD Ligand 1
Welcome to the technical support center for TEAD Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects and unexpected experimental outcomes when working with this pan-TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to bind to the central lipid pocket of all four TEAD paralogs (TEAD1-4). By occupying this pocket, it allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the transcription of Hippo pathway target genes involved in cell proliferation and survival.
Q2: I'm observing inhibition of TEAD-driven luciferase reporter activity, but the anti-proliferative effect in my cancer cell line is stronger than expected. What could be the cause?
A2: While this compound is designed to inhibit the YAP/TAZ-TEAD interaction, some TEAD inhibitors have been shown to exhibit additional mechanisms of action. One such reported effect is the induction of a "molecular glue" phenomenon, where the inhibitor enhances the interaction between TEAD and the transcriptional corepressor VGLL4.[1][2] This enhanced TEAD-VGLL4 complex can further repress pro-growth gene networks, leading to a more potent anti-proliferative effect than would be expected from YAP/TAZ-TEAD disruption alone.[3][4] It is also possible that off-target effects on other cellular proteins are contributing to the observed phenotype.
Q3: Are there any known off-targets for TEAD inhibitors?
A3: Yes, off-target activities have been reported for some TEAD-targeting compounds. For certain classes of TEAD-directed degraders (PROTACs), off-targets such as PDE6δ and RNF166 have been identified.[5][6] The interaction with RNF166 is often associated with the CRBN E3 ligase binder used in the PROTAC design.[7] While this compound is an inhibitor and not a degrader, the potential for off-target binding should always be considered, especially at higher concentrations. A proteome-wide thermal shift assay (MS-CETSA) can be employed to identify potential off-targets in an unbiased manner.
Q4: How can I confirm that this compound is engaging with TEAD proteins in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement in a cellular context.[8][9][10][11] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. An increase in the melting temperature of TEAD proteins in the presence of this compound is strong evidence of direct binding.
Q5: My results are inconsistent between different experimental platforms (e.g., luciferase reporter vs. RT-qPCR of target genes). What are some common reasons for this?
A5: Discrepancies between different assays can arise from several factors. Luciferase reporter assays, while high-throughput, can be prone to artifacts. For example, the over-expression of reporter constructs may not perfectly recapitulate the regulation of endogenous genes.[12] It is crucial to validate findings by measuring the expression of endogenous TEAD target genes like CTGF and CYR61 using RT-qPCR.[13] Additionally, ensure that the concentration and treatment time of this compound are optimized for each assay, as kinetics can differ between reporter gene expression and endogenous transcript levels.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype with No Corresponding Decrease in YAP/TAZ-TEAD Interaction
Symptoms:
-
You observe a significant anti-proliferative or pro-apoptotic effect upon treatment with this compound.
-
However, co-immunoprecipitation (Co-IP) experiments show no disruption, or even an enhancement, of the interaction between TEAD and its binding partners.
Possible Cause:
-
Molecular Glue Effect: this compound may be acting as a molecular glue, enhancing the interaction between TEAD and the transcriptional repressor VGLL4.[1][2][3][4] This leads to repression of pro-growth genes, independent of YAP/TAZ displacement.
Troubleshooting Steps:
-
Assess TEAD-VGLL4 Interaction:
-
Perform a Co-IP experiment by immunoprecipitating endogenous pan-TEAD and immunoblotting for VGLL4. An increased amount of co-precipitated VGLL4 in the presence of this compound would support the molecular glue hypothesis.[3]
-
-
Genetic Knockdown of VGLL4:
-
Proteomic Profiling:
-
Employ proteomic methods to identify changes in the TEAD interactome upon compound treatment. This can confirm the enhanced TEAD-VGLL4 interaction and identify other potential binding partners.
-
Logical Workflow for Problem 1
Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: High Background or Weak Signal in 8xGTIIC-Luciferase Reporter Assay
Symptoms:
-
High Background: High luciferase signal in control wells (e.g., empty vector or untreated cells).
-
Weak Signal: Low signal-to-noise ratio, making it difficult to discern true inhibition.
Possible Causes & Troubleshooting Steps:
-
Check Transfection Efficiency:
-
Normalize with a Co-Reporter:
-
Cause: Variability in transfection efficiency and cell number per well can obscure results.[14]
-
Solution: Use a dual-luciferase system. Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK).[16] Normalize the Firefly luciferase signal to the Renilla signal.
-
-
Optimize Cell Density and Serum Conditions:
-
Cause: The activity of the Hippo pathway is sensitive to cell density. High cell density can suppress the pathway, leading to a low basal signal.
-
Solution: Plate cells at a lower density to activate the Hippo pathway and increase the dynamic range of the assay. Ensure consistent serum concentrations across all wells.
-
-
Reagent Quality and Plate Choice:
-
Cause: Old or improperly stored luciferase reagents can result in a weak signal. Luminescence bleed-through from adjacent wells can cause high background.[15]
-
Solution: Use fresh, high-quality luciferase assay reagents. Perform the assay in opaque, white-walled plates to maximize light output and minimize cross-talk.[14][15]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for pan-TEAD inhibitors similar to this compound. These values can serve as a benchmark for your experiments.
| Assay Type | Inhibitor | Cell Line | Potency (IC50/EC50) | Reference |
| Biochemical Assay (TR-FRET) | IAG933 | - | 1.8 - 9.1 nM | [17] |
| GNE-7883 | - | 1 - 25 nM | [18] | |
| Cell Proliferation Assay (72h) | IAG933 | MSTO-211H | 11 - 26 nM | [17] |
| GNE-7883 | OVCAR-8 | 17 nM | [18] | |
| CPD3.1 | HeLa | ~40 µM | [13] | |
| TEAD Reporter Assay (8xGTIIC-Luc) | GNE-7883 | HEK293T | 2 nM | [18] |
| CPD3.1 | HEK293T | 33 - 44 µM | [13] |
Note: Potency values are highly dependent on the specific compound, assay conditions, and cell line used.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TEAD Target Engagement
This protocol is designed to verify the direct binding of this compound to TEAD proteins in intact cells.
Materials:
-
Cells of interest
-
This compound and DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge (capable of >12,000 x g at 4°C)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against pan-TEAD or a specific TEAD isoform
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in a small volume of PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same total protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody against TEAD.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative band intensity (normalized to the unheated control) against the temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the DMSO control indicates target engagement.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Dual-Luciferase Reporter Assay for TEAD Activity
This protocol uses the 8xGTIIC-luciferase reporter to measure TEAD transcriptional activity.[16][19]
Materials:
-
HEK293T or other suitable cell line
-
8xGTIIC-Firefly luciferase reporter plasmid
-
pRL-TK Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and DMSO
-
Opaque, white-walled 96-well plates
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the 8xGTIIC-Firefly luciferase plasmid and the pRL-TK Renilla plasmid at a ratio of approximately 10:1 (e.g., 100 ng Firefly luc + 10 ng Renilla luc per well).
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity. Read the luminescence on a plate reader.
-
Subsequently, add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity. Read the luminescence again.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Hippo Signaling Pathway and Inhibitor Action
Caption: TEAD's central role in the Hippo pathway and mechanisms of its inhibition.
References
- 1. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 7. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Luciferase reporter assay [bio-protocol.org]
- 17. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. addgene.org [addgene.org]
How to minimize variability in TEAD binding assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in TEAD (Transcriptional Enhanced Associate Domain) binding assay results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in TEAD binding assays?
A1: Variability in TEAD binding assays can arise from several factors, including:
-
Reagent Quality and Stability: Inconsistent quality of recombinant TEAD protein, YAP/TAZ peptides, or tracer molecules can lead to significant variability.[1] Degradation of reagents over time, improper storage, or multiple freeze-thaw cycles can also affect assay performance.[2]
-
Assay Conditions: Suboptimal concentrations of proteins and detection reagents, incubation times, temperature, and buffer composition can all contribute to inconsistent results.[3][4]
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling, especially in high-throughput formats, is a major source of well-to-well variability.[5]
-
Compound Interference: In screening applications, test compounds can interfere with the assay signal through autofluorescence, quenching, or aggregation.[6][7]
-
Protein Aggregation: TEAD proteins or test compounds may aggregate, leading to non-specific signals and variability.[7][8]
-
Instrument Settings: Incorrect or fluctuating instrument settings (e.g., gain, filters, read times) can introduce variability in signal detection.[9]
Q2: How can I ensure the quality and stability of my TEAD protein and other reagents?
A2: To ensure reagent quality and stability:
-
Source High-Purity Reagents: Use highly purified TEAD protein and binding partners (e.g., YAP/TAZ peptides).[10]
-
Characterize Reagents: Perform quality control checks on new batches of reagents, such as SDS-PAGE for protein purity and mass spectrometry to confirm identity.[1]
-
Proper Storage: Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles and store them at the recommended temperatures (typically -80°C for proteins).[11]
-
Assess Stability: Conduct stability studies for critical reagents under your specific assay conditions to understand their shelf-life.[2]
Q3: What are the key parameters to optimize for a robust TEAD binding assay?
A3: Key optimization parameters include:
-
Protein and Ligand Concentrations: Titrate both the TEAD protein and the labeled binding partner (tracer) to determine the optimal concentrations that provide a good assay window (signal-to-background ratio) and sensitivity.[12][13]
-
Incubation Time: Determine the optimal incubation time to reach binding equilibrium.[3][4]
-
Buffer Composition: Optimize buffer components such as pH, salt concentration, and detergents (e.g., Tween-20, Triton X-100) to maintain protein stability and minimize non-specific binding.[7][14]
-
DMSO Tolerance: If screening compound libraries, determine the maximum concentration of DMSO that does not adversely affect the assay performance.[15]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability or High Coefficient of Variation (CV%)
This is often observed as inconsistent signal reads across replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques. - For small volumes, consider using automated liquid handlers. - Ensure thorough mixing of reagents before dispensing. |
| Incomplete Reagent Mixing in Wells | - Gently agitate the plate after adding reagents. |
| Edge Effects | - Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Reagent Instability | - Prepare fresh reagents for each experiment. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11] |
| Protein Aggregation | - Include a low concentration of non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.[7] - Centrifuge protein stocks before use to pellet any aggregates. |
Issue 2: Low Signal-to-Background (S/B) Ratio
A low S/B ratio indicates a small dynamic range for the assay, making it difficult to detect changes in binding.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | - Re-optimize the concentrations of TEAD protein and the fluorescent tracer. A 2D titration is often recommended.[13] |
| Inactive Protein | - Verify the activity of the TEAD protein using a known binder. - Ensure proper storage and handling of the protein. |
| Inefficient Labeling of Tracer | - If using a custom-labeled tracer, ensure a high degree of labeling and purification from free dye.[10] |
| Incorrect Filter Sets or Wavelengths | - Verify that the instrument is using the correct excitation and emission wavelengths for your fluorophore.[9] |
| Assay Not at Equilibrium | - Increase the incubation time to ensure the binding reaction has reached equilibrium.[3][4] |
Issue 3: Compound Interference in High-Throughput Screening (HTS)
Test compounds can produce false positive or false negative results.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | - For fluorescence-based assays, pre-read the compound plate to identify and flag autofluorescent compounds. - Use time-resolved fluorescence (e.g., TR-FRET) to minimize interference from short-lived fluorescence.[6] |
| Signal Quenching | - Test compounds for their ability to quench the fluorescence signal in a control experiment without the binding partner. |
| Compound Aggregation | - Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7] - Perform counter-screens to identify non-specific inhibitors. |
| Non-specific Binding | - Include a carrier protein like BSA (e.g., 0.1 mg/mL) in the assay buffer to reduce non-specific binding of compounds to proteins or plates.[7] |
Experimental Protocols
Protocol 1: General TEAD TR-FRET Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for studying protein-protein interactions.
Materials:
-
His-tagged TEAD protein
-
Biotinylated YAP/TAZ peptide
-
TR-FRET Donor (e.g., Europium-labeled anti-His antibody)
-
TR-FRET Acceptor (e.g., Streptavidin-labeled fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1 mg/mL BSA)
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of His-TEAD, Biotin-YAP/TAZ, Donor, and Acceptor in assay buffer.
-
Dispensing:
-
Add test compound or vehicle (e.g., DMSO) to the assay wells.
-
Add a mixture of His-TEAD and Donor to all wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Add a mixture of Biotin-YAP/TAZ and Acceptor to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate in the dark at room temperature for the optimized incubation time (e.g., 60-180 minutes).[3][4]
-
Detection: Read the plate on a TR-FRET plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320-340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the compound concentration to determine IC50 values.
Protocol 2: TEAD Fluorescence Polarization (FP) Binding Assay
Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Materials:
-
TEAD protein
-
Fluorescently labeled YAP/TAZ peptide (tracer)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol, 0.01% Tween-20)[14]
-
384-well black, non-binding assay plates
-
FP-capable plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and TEAD protein in assay buffer. Prepare a working solution of the fluorescent tracer.
-
Dispensing:
-
Add test compound or vehicle to the assay wells.
-
Add TEAD protein to all wells except for the "no protein" controls.
-
Add the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate, protected from light, at room temperature for the optimized incubation time to reach equilibrium.
-
Detection: Read the plate on an FP plate reader, measuring both parallel and perpendicular fluorescence intensity.
-
Data Analysis: The instrument software will calculate the fluorescence polarization (mP) values. Plot the mP values against the compound or protein concentration.
Data Presentation
Table 1: Example Assay Quality Control Metrics
| Parameter | TR-FRET | AlphaLISA | Fluorescence Polarization | Acceptable Range |
| Z'-factor | 0.75 | 0.82 | 0.70 | > 0.5 |
| Signal-to-Background (S/B) | > 15 | > 50 | > 3 | Assay dependent |
| Coefficient of Variation (CV%) | < 10% | < 10% | < 5% | < 15% |
Note: These are example values and the acceptable range can vary depending on the specific assay and its application.
Visualizations
Caption: The Hippo signaling pathway and TEAD activation.
Caption: Troubleshooting workflow for high assay variability.
Caption: Experimental workflow for a TEAD TR-FRET assay.
References
- 1. A Tiered Approach for Characterization to Ensure Quality, Reproducibility, and Long-Term Stability of Critical Reagents in Regulated Bioanalysis to Support PK/ADA/NAb Assays for Biologics and Vaccines Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. softmath.seas.harvard.edu [softmath.seas.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
TEAD ligand 1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and experimental best practices for TEAD Ligand 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule that serves as a ligand for the TEA Domain (TEAD) family of transcription factors. It is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically as a component of TEAD degrader-1.[1][2] PROTACs are molecules designed to induce the degradation of specific target proteins, in this case, TEAD proteins.
Q2: What is the mechanism of action of TEAD-targeting compounds?
A2: TEAD transcription factors are key downstream effectors of the Hippo signaling pathway.[3] They typically require interaction with co-activators like YAP and TAZ to drive the expression of genes involved in cell proliferation and survival.[4] Small molecule inhibitors of TEAD often work by binding to a lipid pocket on the TEAD protein, which can allosterically inhibit the YAP/TAZ-TEAD interaction or induce a conformational change that favors binding to transcriptional repressors like VGLL4.[5][6] Some inhibitors also function by preventing the auto-palmitoylation of TEADs, which is crucial for their stability and function.[7][8]
Q3: In which experimental systems are TEAD ligands typically used?
A3: TEAD ligands and inhibitors are commonly evaluated in various in vitro and in vivo models. In vitro studies often utilize cell lines with a dysregulated Hippo pathway, such as certain mesothelioma, breast cancer, and ovarian cancer cell lines.[7] Common assays include luciferase reporter assays to measure TEAD transcriptional activity, cell viability assays (e.g., CCK8), colony formation assays, and migration assays.[7][9] For in vivo studies, mouse xenograft models are frequently used to assess the anti-tumor efficacy of these compounds.[6][8]
Stability and Storage Best Practices
While specific stability data for this compound should be obtained from the manufacturer's Certificate of Analysis, the following table summarizes general best practices for the storage of small molecule TEAD inhibitors based on available data for similar compounds.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -70°C | Up to 3 years | Use a manual defrost freezer and avoid repeated freeze-thaw cycles.[8][10] |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] |
| Stock Solution in Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage.[8] |
| Reconstituted in Aqueous Buffer | 2°C to 8°C | Up to 1 month | Should be prepared under sterile conditions.[10] |
| Reconstituted in Aqueous Buffer | -20°C to -70°C | Up to 6 months | Should be prepared under sterile conditions.[10] |
Reconstitution Recommendations:
-
Small molecule TEAD inhibitors are typically dissolved in a non-polar solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[8][11]
-
When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium does not exceed a level that could induce cytotoxicity, typically recommended to be below 0.4%.[11]
-
For in vivo applications, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween80 to ensure solubility and bioavailability.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | The compound is hydrophobic and has low solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is optimized for solubility without causing cytotoxicity.- Use a carrier solvent or formulation agent as recommended for in vivo studies.- Prepare fresh dilutions from the stock solution for each experiment. |
| High Background or Inconsistent Results in Luciferase Reporter Assays | - Cell line is not responsive to TEAD inhibition.- Inconsistent transfection efficiency.- Compound instability in the assay medium. | - Use a cell line with a known dependency on the Hippo-YAP-TEAD pathway.- Optimize transfection protocols and use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize results.[12]- Ensure the compound is stable over the duration of the assay. |
| Observed Cytotoxicity at High Concentrations | The compound may have off-target effects or induce general cellular stress at high concentrations. | - Perform a dose-response curve to determine the optimal concentration that inhibits TEAD activity without significant cytotoxicity.- Include appropriate vehicle controls in all experiments. |
| Lack of In Vivo Efficacy | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).- Inappropriate dosing regimen. | - Evaluate the pharmacokinetic properties of the compound.- Optimize the dosing schedule and route of administration based on pharmacokinetic data.[6] |
Experimental Protocols
TEAD Transcriptional Reporter Assay
This assay measures the transcriptional activity of TEADs in response to treatment with a TEAD ligand.
-
Cell Seeding: Seed HEK293 cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase) in a 96-well plate.[7]
-
Transfection (if necessary): If the cell line does not endogenously express high levels of YAP/TAZ, co-transfect with a plasmid expressing a constitutively active form of YAP or TAZ.[7]
-
Compound Treatment: The following day, treat the cells with a dilution series of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK8)
This assay assesses the effect of the TEAD ligand on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226, MDA-MB-231) in a 96-well plate at an appropriate density.[7][9]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
CCK8 Reagent Addition: Add CCK8 reagent to each well and incubate for 1-4 hours according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-techne.com [bio-techne.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity Induced by TEAD Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and understand cytotoxicity associated with TEAD inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TEAD inhibitors?
A1: TEAD inhibitors are small molecules designed to disrupt the interaction between TEAD transcription factors (TEAD1-4) and their co-activators, YAP and TAZ.[1][2] The Hippo signaling pathway normally regulates this interaction to control organ size and tissue homeostasis by modulating cell proliferation and apoptosis.[3][4][5][6] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD, leading to the transcription of genes that promote cell growth and inhibit apoptosis.[1] By blocking the TEAD-YAP/TAZ interaction, TEAD inhibitors aim to suppress the transcription of these pro-proliferative and anti-apoptotic genes, which can be a therapeutic strategy in cancers where this pathway is dysregulated.[1][7]
Q2: Why am I observing cytotoxicity after treating my cells with a TEAD inhibitor?
A2: Cytotoxicity is a potential on-target effect of TEAD inhibition. By design, these inhibitors suppress genes that promote cell survival and proliferation, which can lead to apoptosis or cell cycle arrest in cancer cells dependent on this pathway.[7] However, cytotoxicity can also arise from off-target effects, where the inhibitor interacts with other proteins in the cell, or from experimental issues such as high concentrations of the inhibitor or its solvent.[8][9]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a negative control cell line: Test the inhibitor in a cell line that does not express the target TEAD proteins or is known to be insensitive to Hippo pathway inhibition. If cytotoxicity is still observed, it is likely due to off-target effects.[8]
-
Rescue experiment: If possible, overexpress a downstream effector that is suppressed by the TEAD inhibitor and see if it rescues the cells from cytotoxicity.
-
Use structurally distinct inhibitors: Testing another TEAD inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to on-target inhibition.[8]
-
CRISPR/Cas9 validation: Use CRISPR to knock out the TEAD proteins. If the knockout cells are no longer sensitive to the inhibitor, it strongly suggests an on-target effect.[10]
Q4: Could the solvent for my TEAD inhibitor be causing the cytotoxicity?
A4: Yes, solvents like DMSO can be toxic to cells, especially at higher concentrations.[8] It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[8][9] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as your inhibitor-treated cells.[8][9] This will help you differentiate between inhibitor-induced and solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using TEAD inhibitors in cell culture.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death at all tested concentrations. | 1. Inhibitor concentration is too high: The tested concentrations may be well above the cytotoxic threshold for your cell line.[11] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[8][11] 3. Compound instability: The inhibitor may be degrading in the culture medium, leading to toxic byproducts.[9] | 1. Perform a dose-response experiment: Test a wider range of concentrations, starting from low nanomolar to high micromolar, to determine the IC50 value.[9] 2. Check and reduce solvent concentration: Ensure the final solvent concentration is ≤ 0.1%. Run a vehicle-only control.[9][11] 3. Prepare fresh stock solutions: Prepare fresh dilutions of the inhibitor for each experiment and consider the stability of the compound in your culture media over time.[9] |
| Inconsistent results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect sensitivity to the inhibitor.[11] 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability.[11] 3. Cell line heterogeneity: The cell population may not be uniform, with different subpopulations exhibiting varying sensitivity. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed at a consistent density.[11] 2. Calibrate pipettes and use proper technique: Ensure pipettes are regularly calibrated. 3. Use a clonal cell line: If heterogeneity is suspected, consider using a single-cell-derived clonal population. |
| No observable effect at tested concentrations. | 1. Inhibitor concentration is too low: The concentrations used may be insufficient to elicit a response.[11] 2. Insensitive cell line: The cell line may not be dependent on the TEAD signaling pathway for survival.[11] 3. Serum protein binding: The inhibitor may be binding to proteins in the fetal bovine serum (FBS), reducing its effective concentration.[11] | 1. Test a higher concentration range. [11] 2. Use a positive control cell line: Confirm the inhibitor's activity in a cell line known to be sensitive to TEAD inhibition. 3. Reduce serum concentration: Perform experiments in reduced-serum or serum-free media, if tolerated by the cells. Note that this can also alter cell physiology.[11] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Cytotoxicity Assessment
This protocol outlines how to determine the optimal concentration and exposure time for your TEAD inhibitor.
Materials:
-
TEAD inhibitor
-
Vehicle (e.g., sterile DMSO)
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of the TEAD inhibitor in complete culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the existing medium from the cells and add the 2x inhibitor dilutions and vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cytotoxicity Assessment: At each time point, perform a cytotoxicity assay such as the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each time point.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between apoptotic and necrotic cell death.
Materials:
-
TEAD inhibitor and vehicle
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TEAD inhibitor (at a concentration around the IC50) and vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: The Hippo-YAP/TEAD signaling pathway and the point of intervention for TEAD inhibitors.
Caption: Experimental workflow for investigating and managing TEAD inhibitor-induced cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with TEAD inhibitors.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Hippo pathway: Regulation, Deregulation and Potential Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to TEAD Inhibitors In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to TEAD (Transcriptional Enhanced Associate Domain) inhibitors in vitro.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with TEAD inhibitors, focusing on identifying and overcoming acquired resistance.
Q1: My cancer cell line, initially sensitive to a TEAD inhibitor, is now showing reduced sensitivity (increased IC50). What are the likely mechanisms of resistance?
A1: Acquired resistance to TEAD inhibitors in vitro is primarily driven by the activation of bypass signaling pathways that promote cell survival and proliferation independently of the Hippo-YAP/TAZ-TEAD axis. The most common mechanisms include:
-
Upregulation of the MAPK/ERK Pathway: Hyperactivation of the MAPK pathway can reinstate the expression of a subset of YAP/TAZ target genes, compensating for TEAD inhibition.[1]
-
Activation of the PI3K/AKT/mTOR Pathway: This survival pathway can be activated to overcome apoptosis and promote cell growth, overriding the effects of TEAD inhibition.[2]
-
Mutations in Hippo Pathway Components: Genetic alterations in upstream Hippo pathway components (e.g., NF2, LATS1/2) can modulate the cellular response to TEAD inhibitors.[1]
-
Loss or Downregulation of VGLL4: VGLL4 is a transcriptional repressor that competes with YAP/TAZ for binding to TEAD. Its loss reduces this competitive inhibition, potentially leading to resistance.[3][4]
-
Persistent YAP/TAZ Activation: Intrinsic or acquired hyperactivation of YAP/TAZ is a central mechanism of resistance to various targeted therapies, including TEAD inhibitors.[2][5]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, a series of molecular and cellular biology experiments are recommended:
-
Western Blot Analysis: Probe for key phosphorylated and total proteins in the MAPK (p-ERK, ERK), PI3K/AKT (p-AKT, AKT), and Hippo (p-YAP/TAZ, YAP/TAZ) pathways. An increase in the phosphorylated forms of ERK or AKT in resistant cells compared to sensitive cells would suggest the activation of these pathways.
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of well-established YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1).[6] Paradoxical upregulation or maintained expression of these genes in the presence of a TEAD inhibitor in resistant cells can indicate pathway reactivation. Also, assess VGLL4 mRNA levels to check for its downregulation.[7]
-
Co-Immunoprecipitation (Co-IP): Investigate the interaction between YAP/TAZ and TEAD. In a resistant context, you might observe a restored or enhanced interaction despite inhibitor treatment, or the formation of alternative transcriptional complexes.
-
Genetic Screening (CRISPR/Cas9): Perform a genome-wide or targeted CRISPR screen to identify genes whose loss confers resistance to your TEAD inhibitor.[1]
Q3: What are the primary strategies to overcome this acquired resistance in my in vitro model?
A3: The most effective strategy to counteract acquired resistance to TEAD inhibitors is through combination therapy.
-
Combination with MEK Inhibitors: If MAPK pathway activation is observed, co-treatment with a MEK inhibitor (e.g., Trametinib) can synergistically block proliferation in resistant cells.[1]
-
Combination with PI3K/AKT Inhibitors: For cells showing AKT pathway upregulation, combining the TEAD inhibitor with a PI3K or AKT inhibitor can restore sensitivity.
-
Combination with KRAS Inhibitors: In KRAS-mutant cancer models, TEAD inhibition can overcome both primary and acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib.[2][8] This is a particularly promising area of investigation.
-
Combination with EGFR Inhibitors: For EGFR-mutant lung cancer cells, combining TEAD inhibitors with EGFR tyrosine kinase inhibitors (TKIs) may offer enhanced tumor suppression.[9]
Q4: My TEAD inhibitor is a lipid pocket binder. Could the resistance mechanism be related to this specific mode of action?
A4: Yes, the mechanism of action of your TEAD inhibitor can influence resistance. Some TEAD inhibitors that bind to the central lipid pocket function by allosterically disrupting the YAP/TAZ-TEAD interaction. Resistance could potentially arise from mutations in TEAD that alter the conformation of this pocket.
Interestingly, a subset of sulfonamide-containing TEAD lipid pocket binders has been shown to induce a "cofactor switch," promoting the interaction of TEAD with the transcriptional repressor VGLL4.[4][10] For these specific compounds, a key resistance mechanism is the genetic deletion or downregulation of VGLL4.[4] If you are using such a compound, assessing VGLL4 expression is critical.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on TEAD inhibitor sensitivity and resistance.
Table 1: IC50 Values of TEAD Inhibitors in Combination with KRAS G12C Inhibitors in NSCLC Cell Lines.
| Cell Line | Adagrasib (KRASi) IC50 (nM) | Adagrasib + K-975 (100 nM TEADi) IC50 (nM) | Adagrasib + K-975 (1000 nM TEADi) IC50 (nM) | Fold Change in Adagrasib IC50 (with 1000 nM K-975) |
| NCI-H2030 | 10.3 | 4.1 | 2.9 | ~3.5x decrease |
| HOP-62 | 25.1 | 10.5 | 6.8 | ~3.7x decrease |
| LU-65 | 3.6 | 1.8 | 1.3 | ~2.8x decrease |
| NCI-H1355 | 6.8 | 4.3 | 3.2 | ~2.1x decrease |
| SW1573 | >10,000 | >10,000 | >10,000 | No significant change |
| NCI-H23 | >10,000 | >10,000 | >10,000 | No significant change |
Data adapted from studies on the combination of TEAD inhibitor K-975 and KRAS G12C inhibitor adagrasib after 144 hours of treatment.[8][11]
Table 2: Anti-proliferative Activity of Covalent TEAD inhibitors in a TEAD-dependent Melanoma Cell Line.
| Compound | Cell Growth IC50 (nM) | TEAD Reporter IC50 (nM) |
| OPN-9643 | ~100 | 5 |
| OPN-9652 | ~100 | 15 |
Data from MSTO-211H cells, which have a TEAD-dependent phenotype.[12]
Table 3: Activity of a Direct YAP-TEAD Interaction Disruptor (IAG933).
| Assay | Cell Line | IC50/GI50 (nM) |
| TEAD Target Gene (CCN1) Inhibition | MSTO-211H | ~11-26 |
| TEAD Target Gene (ANKRD1) Inhibition | NCI-H226 | ~11-26 |
| Anti-proliferative Activity | MSTO-211H | 73 |
Data showing the potent on-target and anti-proliferative effects of IAG933 in Hippo-altered mesothelioma cell lines.[13]
Experimental Protocols & Workflows
Detailed protocols for key experiments are provided below.
Experimental Workflow: Investigating Acquired Resistance
1. Cell Viability Assay (CCK-8 Protocol)
This assay measures cell proliferation and cytotoxicity to determine the IC50 of inhibitors.
-
Materials: 96-well plates, Cell Counting Kit-8 (CCK-8) solution, complete cell culture medium, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Add serial dilutions of the TEAD inhibitor, alone or in combination with a second inhibitor, to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 or 144 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
-
2. Western Blot Protocol
Used to detect changes in protein expression and phosphorylation status.
-
Materials: RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, ECL substrate, and an imaging system.
-
Procedure:
-
Protein Extraction: Treat cells with inhibitors as required. Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK, anti-AKT) overnight at 4°C. Wash with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
3. Co-Immunoprecipitation (Co-IP) Protocol
To assess protein-protein interactions, such as between YAP and TEAD.
-
Materials: Non-denaturing lysis buffer, antibody against the "bait" protein (e.g., anti-TEAD), Protein A/G magnetic beads or agarose resin, wash buffer, elution buffer.
-
Procedure:
-
Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Incubate lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TEAD) for 4 hours to overnight at 4°C.
-
Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot, probing for the "prey" protein (e.g., YAP).
-
4. siRNA-mediated Gene Knockdown Protocol
To transiently silence a gene of interest (e.g., YAP1, TAZ, VGLL4) to assess its role in resistance.
-
Materials: siRNA targeting the gene of interest, non-targeting control siRNA, lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX), serum-free medium (e.g., Opti-MEM).
-
Procedure:
-
Seed cells so they are 60-80% confluent at the time of transfection.
-
Complex Formation: In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubate cells for 24-72 hours.
-
Validation: Confirm knockdown efficiency by RT-qPCR or Western blot.
-
Functional Assay: Perform cell viability or other functional assays on the knockdown cells.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in TEAD inhibitor resistance.
References
- 1. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Targeting TAZ-TEAD in minimal residual disease enhances the duration of targeted therapy in melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TEAD Ligand 1 Pull-Down Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in pull-down assays involving TEAD (Transcriptional Enhanced Associate Domain) and its small molecule ligand, TEAD Ligand 1.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in pull-down assays that can obscure the identification of true binding partners. This guide provides a systematic approach to troubleshooting and minimizing these issues in your this compound experiments.
Question: I am observing a high number of non-specific proteins in my this compound pull-down assay. What are the likely causes and how can I address them?
Answer: High non-specific binding can stem from several factors, including interactions with the affinity resin, the bait protein, or insufficient washing. Here is a step-by-step guide to address this issue:
-
Optimize Washing Steps: The stringency of your wash buffer is critical. Inadequate washing will fail to remove proteins that are weakly or non-specifically bound. Conversely, overly harsh conditions can disrupt the specific interaction between TEAD and this compound.[1] A systematic optimization of wash buffer components is recommended.
-
Adjust Buffer Composition: The composition of your lysis, binding, and wash buffers plays a significant role in minimizing non-specific interactions. Key components to consider are detergents, salt concentration, and blocking agents.
-
Incorporate Blocking Agents: Pre-blocking the affinity resin can significantly reduce non-specific binding to the beads themselves.
-
Run Appropriate Controls: Comprehensive controls are essential to distinguish between specific and non-specific binding.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reduction of non-specific binding in this compound pull-down assays.
Q1: What are the most common causes of high background in a pull-down assay?
A1: High background is often due to non-specific binding of proteins to the affinity matrix (e.g., agarose beads) or the bait protein itself.[2] Hydrophobic and ionic interactions are common culprits. For instance, highly abundant and "sticky" proteins like actin and tubulin are frequent contaminants.[3][4][5]
Q2: How can I optimize my wash buffer to reduce non-specific binding?
A2: Optimization of your wash buffer is a critical step. This can be achieved by systematically adjusting the salt and detergent concentrations. Increasing the salt concentration (e.g., NaCl or KCl) can disrupt non-specific ionic interactions, while including a mild non-ionic detergent can reduce hydrophobic interactions.[6] It's often a process of empirical testing to find the right balance that maintains your specific interaction while washing away contaminants.[7]
Q3: What concentration of detergent should I use in my wash buffer?
A3: The optimal detergent concentration needs to be determined empirically for your specific assay. However, studies have shown that a low concentration of a non-ionic detergent like NP-40 (around 0.05%) can be effective at reducing non-specific binding without disrupting the specific interaction.[8][9] Higher concentrations (e.g., 1%) can sometimes be detrimental.[8][9]
Q4: Are there any other additives I can include in my buffers to reduce non-specific binding?
A4: Yes, in addition to salts and detergents, you can include blocking agents like bovine serum albumin (BSA) or non-fat dry milk in your lysis and binding buffers. These proteins will bind to non-specific sites on the beads and other surfaces, reducing the chances of your target proteins binding non-specifically.
Q5: What are the essential controls to include in my pull-down assay?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Beads only control: Incubate your cell lysate with the affinity resin that does not have the this compound immobilized. This will identify proteins that bind non-specifically to the beads.
-
Unrelated ligand control: Use a small molecule with similar chemical properties to this compound but that is not expected to bind to TEAD. This helps to identify proteins that bind non-specifically to small molecules of a similar class.
-
Prey-free control: Run the assay with the immobilized this compound but without the cell lysate (prey). This confirms that any detected bands are not contaminants from the bait preparation.[2]
Q6: How can I confirm that the interaction between TEAD and this compound is specific?
A6: After a successful pull-down, it is important to validate the interaction using an orthogonal method. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on the binding affinity and specificity of the interaction.
Data Presentation
The following tables summarize quantitative data on buffer components for reducing non-specific binding.
Table 1: Effect of Detergent Concentration on Non-Specific Binding
| Detergent (NP-40) Concentration | Effect on Non-Specific Binding | Recommendation | Citation(s) |
| 0.05% | Found to improve IP effectiveness by decreasing non-specific binding. | Recommended starting concentration for optimization. | [8][9] |
| > 0.1% | Can be detrimental, especially with low protein concentrations. | Use with caution and only if lower concentrations are ineffective. | [8][9] |
| 1% | Can disrupt specific interactions and increase background in some cases. | Generally not recommended unless empirically determined to be necessary. | [8][9] |
Table 2: Common Wash Buffer Additives to Reduce Non-Specific Binding
| Additive | Concentration Range | Mechanism of Action | Citation(s) |
| NaCl or KCl | 50 mM - 550 mM | Reduces non-specific ionic interactions. | [7] |
| Non-ionic Detergents (e.g., NP-40, Triton X-100) | 0.05% - 1.0% | Reduces non-specific hydrophobic interactions. | [6][8][9] |
| Guanidine HCl | 0.5 M - 2 M | Disrupts interactions between host cell proteins and the resin/product. | [10] |
| Arginine | 0.1 M - 1 M | Improves host cell protein removal. | [10] |
Experimental Protocols
Protocol 1: this compound Pull-Down Assay
This protocol outlines a general procedure for performing a pull-down assay to identify proteins that bind to this compound.
Materials:
-
This compound-immobilized agarose beads
-
Control agarose beads (without ligand)
-
Cell lysate containing TEAD and potential interacting proteins
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150-500 mM NaCl, 0.05% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a competitive elution buffer)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Wash the this compound-immobilized beads and control beads with lysis buffer.
-
Lysate Incubation: Incubate the washed beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer. With each wash, resuspend the beads and then pellet them.
-
Elution: After the final wash, add elution buffer to the beads and incubate to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-TEAD antibody to confirm the pull-down of TEAD. Mass spectrometry can be used to identify novel interacting partners.
Protocol 2: Validation of TEAD-Ligand 1 Interaction using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for validating the direct interaction between TEAD and this compound.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified recombinant TEAD protein
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize this compound onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of purified TEAD protein over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index as TEAD binds to the immobilized ligand.
-
Data Analysis: Analyze the binding curves to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.
Visualizations
Caption: The Hippo-YAP-TEAD signaling pathway.
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing TEAD Ligand 1 Treatment Duration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of TEAD inhibitors for maximal therapeutic effect. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TEAD inhibitors?
A1: TEAD inhibitors primarily function by disrupting the interaction between TEAD transcription factors and their co-activators, YAP and TAZ.[1][2][3] This disruption prevents the transcription of downstream target genes that are critical for cell proliferation, survival, and tumor growth.[1][2][3] Many recently developed TEAD inhibitors, such as VT104 and K-975, work by binding to the palmitoylation pocket of TEAD proteins.[4][5][6] This binding can be covalent or non-covalent and prevents the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ.[4][5][7]
Q2: What are the key signaling pathways regulated by TEAD activity?
A2: The primary signaling pathway regulated by TEAD transcription factors is the Hippo pathway.[1][2][3] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD, promoting the expression of genes involved in cell proliferation and inhibiting apoptosis.[2][8] Dysregulation of the Hippo pathway, leading to hyperactivation of YAP/TAZ-TEAD signaling, is a common event in several cancers.[1][3] The YAP/TAZ-TEAD axis also exhibits crosstalk with other major signaling pathways implicated in cancer, including Wnt/β-catenin, TGF-β, and EGFR pathways.[8]
Q3: How long should I treat my cells with a TEAD inhibitor to observe a significant effect?
A3: The optimal treatment duration for a TEAD inhibitor can vary depending on the specific compound, its mechanism of action, the cell type being treated, and the experimental endpoint. In vitro studies have shown effects at various time points:
-
24 hours: Changes in the mRNA expression of TEAD target genes like CTGF and CYR61 can be observed.[6] A decrease in TEAD-based luciferase reporter activity is also evident at this time point.[9]
-
72 hours: Effects on cell proliferation and viability are typically assessed after this duration.[9][10][11]
-
Long-term (days to weeks): Colony formation assays in soft agar may require treatment for 7 days or longer to observe significant effects on anchorage-independent growth.[12]
For in vivo studies, treatment duration can range from days to several weeks, with dosing schedules that can be continuous (daily) or intermittent (e.g., 2 weeks on, 2 weeks off).[4][13][14]
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in cell viability after treating with my TEAD inhibitor.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: Conduct a dose-response experiment to identify the half-maximal inhibitory concentration (IC50) for your cell line. Be aware that some TEAD inhibitors show reduced specificity at higher concentrations.[9]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Possible Cause 4: Acquired Resistance.
Problem 2: I am seeing conflicting results in my gene expression analysis of TEAD target genes.
-
Possible Cause 1: Inappropriate Time Point for RNA Extraction.
-
Solution: The transcriptional effects of TEAD inhibition can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the peak of target gene downregulation.[4]
-
-
Possible Cause 2: Off-Target Effects of the Inhibitor.
-
Solution: Use a well-characterized, specific TEAD inhibitor. Some compounds may have off-target effects, especially at higher concentrations.[9] Consider using multiple inhibitors with different mechanisms of action to validate your findings.
-
-
Possible Cause 3: Cell Density and Contact Inhibition.
-
Solution: The activity of the Hippo pathway is sensitive to cell density.[9] Ensure that your cells are seeded at a consistent density and are in a sub-confluent state during treatment to minimize variability in YAP/TAZ localization and activity.
-
Quantitative Data Summary
Table 1: In Vitro Treatment Durations and Observed Effects of TEAD Inhibitors
| TEAD Inhibitor | Cell Line(s) | Treatment Duration | Assay | Key Findings | Reference(s) |
| K-975 | NCI-H226 | 24 hours | qPCR | Significant downregulation of TEAD target genes (CTGF, IGFBP3, NPPB) | [6] |
| VT-104 & IK-930 | Y-meso-26B, 92.1 | 24 hours | qPCR | Suppression of CTGF and CYR61 mRNA expression | [16] |
| VT-107 & K-975 | MeT-5A | 72 hours | Proliferation Assay | Modest reduction in cell growth, primarily at concentrations approaching 10 µM | [9][11] |
| GNE-7883 | OVCAR-8 | 7 days | Soft Agar Colony Formation | Dose-dependent inhibition of colony formation | [12] |
Table 2: In Vivo Dosing Schedules and Outcomes for TEAD Inhibitors
| TEAD Inhibitor | Animal Model | Dosing Schedule | Key Outcomes | Reference(s) |
| VT3989 | Human Patients (Phase I Trial) | Continuous (25-200 mg daily) or Intermittent (e.g., 2 weeks on/1 week off) | Antitumor activity observed with both schedules; intermittent dosing explored to manage toxicities | [13] |
| VT103 | NCI-H226 Xenograft | 3 mg/kg, p.o., once a day | Significant downregulation of target genes and tumor growth inhibition | [4] |
| K-975 | MPM Xenograft | Not specified | Suppression of tumor growth and significant survival benefit | [6] |
| SWTX-143 | Orthotopic Mesothelioma Mouse Model | Not specified | Strong mesothelioma regression | [5] |
Experimental Protocols
1. Cell Viability Assay (MTS/CellTiter-Glo)
This protocol is a general guideline for assessing the effect of a TEAD inhibitor on cell proliferation.
-
Materials:
-
Cells of interest (e.g., NF2-deficient mesothelioma cell line)
-
Complete culture medium
-
TEAD inhibitor stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the TEAD inhibitor in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the TEAD inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
2. Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol outlines the steps to measure changes in the expression of TEAD target genes following inhibitor treatment.
-
Materials:
-
Cells treated with TEAD inhibitor and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with the TEAD inhibitor or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.
Caption: A typical experimental workflow for determining the effect of a TEAD inhibitor on cell viability.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of TEAD Transcription Factors in Cancer Biology | MDPI [mdpi.com]
- 9. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 10. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in TEAD target gene expression analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in TEAD (Transcriptional Enhanced Associate Domain) target gene expression analysis.
Section 1: Biological Factors Causing Inconsistency
This section addresses common biological variables that can introduce variability into your experiments.
Q1: Why do my TEAD target gene expression results vary between experiments, even with the same cell line?
A: Inconsistency in TEAD target gene expression often stems from subtle, uncontrolled variations in experimental conditions that influence the Hippo signaling pathway. The activity of the core effectors, YAP and TAZ, which partner with TEAD transcription factors, is highly sensitive to the cellular microenvironment.[1]
Key factors to control for include:
-
Cell Density: The Hippo pathway is a primary sensor of cell-cell contact.[2][3] As cell density increases, the pathway is activated, leading to the phosphorylation and cytoplasmic retention of YAP/TAZ, which reduces TEAD-mediated transcription.[2][4] Experiments performed at different confluencies will yield different results.
-
Mechanical Cues: Substrate stiffness and mechanical stress can modulate YAP/TAZ activity.[1] Growing cells on different batches of plates or media can introduce variability.
-
Cell Passage Number & Drift: Continuous passaging can lead to genetic and phenotypic changes in cell lines, potentially altering signaling responses.[5]
-
Serum and Growth Factors: Components in fetal bovine serum (FBS) can activate signaling pathways (e.g., GPCRs, RTKs) that crosstalk with and influence the Hippo-YAP/TAZ pathway.[1][6] Variations in serum batches can be a significant source of inconsistency.
Q2: How does cell density specifically affect YAP/TAZ-TEAD signaling and what should I control for?
A: Cell density is a critical regulator of the Hippo pathway.
-
At low cell density: Cells are more spread out with fewer cell-cell contacts. This leads to an inactive Hippo pathway, allowing YAP and TAZ to translocate to the nucleus, bind with TEADs, and activate target gene transcription (e.g., CTGF, CYR61).[2][4][7]
-
At high cell density: Increased cell-cell contact activates the Hippo kinase cascade (MST1/2 and LATS1/2). LATS1/2 then phosphorylates YAP (at Ser127) and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[2] This prevents them from acting as co-activators for TEADs in the nucleus, thus downregulating target gene expression.[2][4]
To control for this, you must standardize cell seeding and harvesting protocols meticulously.
| Parameter | Recommendation | Rationale |
| Seeding Density | Use a consistent seeding density for all experiments. | Ensures that cells reach the desired confluency at the same time. |
| Harvesting Confluency | Define and adhere to a specific cell confluency for harvesting (e.g., 70-80%). | This is the most critical parameter. Harvesting at different confluencies will directly alter the activity of the Hippo pathway.[2][3] |
| Incubation Time | Keep the time between seeding and harvesting consistent. | Helps standardize the growth phase and confluency. |
Q3: I'm using serum starvation to synchronize my cells. Could this be affecting my results?
A: Yes, serum starvation can significantly impact your results, both intentionally and unintentionally. It is a common method to synchronize cells in the G0/G1 phase of the cell cycle by depriving them of growth factors found in serum.[8][9] However, this process can influence signaling pathways that crosstalk with Hippo-YAP/TAZ.
While it can reduce baseline signaling to create a clearer window for stimulation, prolonged starvation (e.g., beyond 24-48 hours) can induce stress, autophagy, or apoptosis, which can independently affect TEAD activity.[10][11] The optimal duration for serum starvation is cell-type dependent and requires careful optimization.[8][10]
Signaling Pathway and Experimental Workflow Overview
The following diagrams illustrate the core signaling pathway and a standardized experimental workflow to help visualize critical steps.
Caption: The Hippo-YAP/TAZ-TEAD signaling cascade and key external inputs.
Caption: Standardized workflow for TEAD target gene expression analysis via qPCR.
Section 2: Troubleshooting Gene Expression Analysis (RT-qPCR)
This section focuses on issues arising during RNA isolation, reverse transcription, and quantitative PCR.
Q4: My qPCR results for TEAD target genes (e.g., CTGF, CYR61) are highly variable. What are the common culprits?
A: High variability in qPCR is a frequent issue that can be traced back to several steps in the workflow.
| Problem Area | Potential Cause | Recommended Solution |
| RNA Quality | RNA degradation or contamination with genomic DNA or inhibitors. | Always check RNA integrity via RIN (RNA Integrity Number); a value >7 is recommended.[12] Ensure A260/280 ratios are between 1.8-2.0.[12] Perform a DNase treatment step. |
| Primer Design | Suboptimal primers leading to low efficiency or off-target amplification. | Use primer design software and design primers to span an exon-exon junction to avoid gDNA amplification.[13] Validate primer efficiency; it should be between 90-110%.[13] |
| Reverse Transcription | Inconsistent cDNA synthesis yield. | Use a master mix for the RT reaction to minimize pipetting errors.[13] Ensure the same amount of high-quality RNA is used for each reaction. |
| Normalization | Use of an unstable reference (housekeeping) gene. | The expression of common reference genes like GAPDH or ACTB can vary with experimental conditions.[14] Validate multiple reference genes for your specific model and choose the most stable one(s). |
| Technical Errors | Pipetting inaccuracies or cross-contamination. | Always use master mixes for qPCR setup.[13] Use dedicated, RNase-free equipment and aerosol-resistant pipette tips.[15][16] Include a No Template Control (NTC) to check for contamination.[13] |
Q5: What are the best practices for RNA isolation when studying TEAD targets?
A: The goal is to obtain pure, intact RNA free from RNases and contaminants.
-
Prevent RNase Contamination: RNases are ubiquitous and can rapidly degrade RNA.[12] Use RNase-free tubes, tips, and reagents. Decontaminate work surfaces and pipettes with appropriate solutions.[15]
-
Sample Preservation: Process samples immediately after harvesting. If not possible, snap-freeze cell pellets in liquid nitrogen and store at -80°C, or use a commercial RNA stabilization reagent.[15][17]
-
Lysis and Homogenization: Ensure complete cell lysis to release all RNA. Inefficient lysis is a common cause of low yield.[18]
-
Purification: Use a reputable column-based kit or a phenol-chloroform extraction method. Include a DNase I treatment step to eliminate contaminating genomic DNA, which can lead to false positives in qPCR.[18]
-
Quality Control: After isolation, quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer to determine the RIN value.[12]
Q6: How do I choose and validate appropriate reference genes for normalizing TEAD target gene expression in my specific experimental model?
A: Normalization to a single, unvalidated housekeeping gene is a major source of error. The ideal reference gene's expression should not change across the different conditions of your experiment.
Protocol for Reference Gene Validation:
-
Select Candidates: Choose 5-10 candidate reference genes from the literature (e.g., GAPDH, ACTB, B2M, TBP, HPRT1, RPL13A).
-
Measure Expression: Perform qPCR for these candidates on a representative set of your experimental samples (including all treatment groups and controls).
-
Assess Stability: Use algorithms like geNorm or NormFinder to analyze the expression data and rank the candidates from most to least stable in your specific experimental context.
-
Select and Use: Choose the single most stable gene or, preferably, the geometric mean of the two or three most stable genes for normalization of your TEAD target gene data.
Section 3: Troubleshooting Protein Level Analysis (Western Blot)
This section covers common issues with quantifying TEAD pathway proteins.
Q7: I'm seeing inconsistent levels of YAP/TAZ or TEAD proteins in my Western blots. How can I improve reproducibility?
A: Western blotting is semi-quantitative at best and prone to variability.[19] Consistency is key.
| Problem Area | Potential Cause | Recommended Solution |
| Sample Loading | Inaccurate protein quantification leading to unequal loading. Pipetting errors. | Use a reliable protein quantification assay (e.g., BCA). After transfer, use a total protein stain (e.g., Ponceau S, Coomassie) on the membrane as a loading control.[14] Total protein normalization is often more reliable than using a single housekeeping protein.[20] |
| Housekeeping Proteins | Expression of housekeeping proteins (e.g., GAPDH, Tubulin) can be affected by experimental conditions like cell density or drug treatments.[14] | If using a housekeeping protein, validate that its expression is stable in your model. Otherwise, use total protein normalization.[14][20] |
| Antibody Performance | High batch-to-batch variability in primary antibodies. Non-specific binding. | Validate each new lot of antibody. Run controls, such as lysates from knockout/knockdown cells, to confirm specificity. Optimize antibody dilution and incubation times.[5] |
| Signal Saturation | Overloading of protein or using too much antibody can lead to saturated signals that are outside the linear range for quantification. | Perform a titration of sample load to ensure the signal for your protein of interest and loading control falls within the linear dynamic range of your detection system.[19] This is especially important for highly expressed housekeeping proteins.[14] |
Q8: My phospho-YAP (S127) signal is inconsistent. What factors could be influencing this?
A: The phosphorylation of YAP at Serine 127 is a primary readout of Hippo pathway activity and is highly dynamic.
-
Lysis Buffer Composition: Immediately halt kinase and phosphatase activity upon lysis. Your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors. Keep samples on ice at all times.
-
Experimental Timing: The phosphorylation state can change rapidly. Ensure that the time from treatment to cell lysis is precisely controlled and consistent across all samples.
-
Upstream Signaling Crosstalk: As mentioned, GPCR, Wnt, and TGF-β signaling can all influence YAP phosphorylation.[1][6][7] Uncontrolled variables related to serum, cell density, or other treatments can affect the p-YAP/Total YAP ratio.
Section 4: Troubleshooting Functional Assays
This section provides guidance for common TEAD activity assays.
Q9: My TEAD luciferase reporter assay results have high background or high variability between replicates. What should I check?
A: Luciferase assays are sensitive, and several factors can cause inconsistent results.[21]
| Problem | Potential Cause | Recommended Solution |
| High Background | Contamination of reagents. Using clear plates allows for signal bleed-through from adjacent wells. | Use fresh, newly prepared reagents.[21] Use opaque, white-walled plates to maximize the luminescent signal and prevent crosstalk.[22][23] |
| High Variability | Inconsistent transfection efficiency. Pipetting errors. | Optimize the DNA-to-transfection reagent ratio.[21] Co-transfect a control reporter (e.g., Renilla luciferase driven by a constitutive promoter) to normalize for transfection efficiency and cell number.[22] Prepare a master mix for transfections and reagent additions to minimize pipetting differences.[22] |
| Signal Too Low | Low transfection efficiency. Weak promoter activity. Reagents have lost activity. | Re-optimize transfection.[21] Ensure plasmid DNA is high quality (endotoxin-free).[22] Check the half-life of your luciferase reagents and use them within their stable window.[24] |
| Signal Too High | Over-expression of the reporter construct, saturating the signal. | Reduce the amount of reporter plasmid DNA used for transfection.[22][24] Dilute the cell lysate before performing the assay.[21] |
Q10: My ChIP-qPCR results for TEAD binding to target promoters are not reproducible. What are the critical optimization steps?
A: Chromatin Immunoprecipitation (ChIP) is a complex technique requiring careful optimization.[25][26]
-
Cross-linking: The duration and concentration of formaldehyde for cross-linking are critical. Over-fixation can mask epitopes, while under-fixation can lead to loss of protein-DNA interactions. An optimized time of 10-15 minutes is common. For some transcription factors, a double cross-linking protocol with an agent like DSG may improve results.[25]
-
Chromatin Shearing: Sonication or enzymatic digestion must be optimized to yield chromatin fragments primarily in the 200-600 bp range.[27] Run a sample on an agarose gel to verify fragment size before proceeding.[26]
-
Antibody Quality: Use a ChIP-validated antibody. The amount of antibody used per immunoprecipitation needs to be titrated to find the optimal signal-to-noise ratio.
-
Washing and Elution: Insufficient washing can lead to high background from non-specific binding. Ensure wash buffers and the number of washes are adequate.
-
Controls are Essential:
-
IgG Control: An immunoprecipitation with a non-specific IgG antibody should always be included to determine the background signal.[26]
-
Input Control: A sample of the sheared chromatin that does not undergo immunoprecipitation is used to normalize the results and calculate enrichment (% of input).[28]
-
Positive/Negative Locus Controls: Use qPCR primers for a known TEAD binding site (positive control) and a gene-desert region (negative control) to validate the ChIP procedure.[25]
-
Caption: A logical decision tree for troubleshooting inconsistent qPCR results.
References
- 1. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human pluripotent stem cell culture density modulates YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. mdpi.com [mdpi.com]
- 7. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. biotium.com [biotium.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Best practices for RNA-seq success, part I: Optimizing sample prep [takarabio.com]
- 18. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 19. Titration-WB: A methodology for accurate quantitative protein determination overcoming reproducibility errors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. goldbio.com [goldbio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. takara.co.kr [takara.co.kr]
- 24. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 27. bosterbio.com [bosterbio.com]
- 28. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of TEAD Ligand 1 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the in vivo delivery of TEAD (Transcriptional Enhanced Associate Domain) inhibitors.
I. Troubleshooting Guides
This section is designed to help researchers identify and solve common problems encountered during in vivo experiments with TEAD inhibitors.
Formulation and Administration Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility/Compound Precipitation in Vehicle | The TEAD inhibitor has low aqueous solubility. | - Vehicle Optimization: For oral gavage, use a suspension agent like 0.5% carboxymethylcellulose (CMC-Na). For subcutaneous injection, an oil-based vehicle such as sunflower oil may be suitable.[1][2] - Co-solvents: For injectable solutions, a mixture of DMSO (5-10%), PEG300 (40%), Tween 80 (5%), and saline (45%) can be effective for some compounds.[3][4][5] - Sonication: Use a water bath sonicator to break down clumps and create a finer, more homogenous suspension.[1] - Fresh Preparation: Prepare formulations fresh daily to prevent compound degradation or precipitation over time.[3] |
| High Viscosity of Formulation | The concentration of the suspending agent (e.g., CMC-Na) is too high. | - Reduce the concentration of the suspending agent. - Gently warm the vehicle before adding the compound to decrease viscosity.[1] |
| Inconsistent Plasma Concentrations/High Variability Between Animals | Inhomogeneous suspension leading to inaccurate dosing. Food effects on absorption. Improper gavage technique. | - Ensure Homogeneity: Vortex the suspension vigorously immediately before dosing each animal to ensure a uniform mixture.[1] - Standardize Feeding: Implement a consistent fasting period for animals before oral dosing, as food can impact drug absorption.[3] - Refine Gavage Technique: Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Coating the gavage needle with sucrose solution may reduce stress and improve the procedure's efficiency.[6] |
| Regurgitation or Distress During Oral Gavage | Improper gavage technique (e.g., administration into the trachea). Administration volume is too large or too rapid. | - Immediate Action: Stop the procedure. If fluid is observed from the nose, aspiration has likely occurred. The animal should be closely monitored and euthanized if respiratory distress is observed.[1] - Prevention: Use proper restraint and ensure the gavage needle is inserted gently into the esophagus. Administer the solution slowly and adhere to appropriate volume limits based on the animal's weight.[1] |
Efficacy and Target Engagement Issues
| Problem | Potential Cause | Suggested Solution |
| Lack of Tumor Growth Inhibition | Insufficient drug exposure at the tumor site. The tumor model is not dependent on the YAP/TAZ-TEAD pathway. | - Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the compound's bioavailability and exposure levels in plasma and tumor tissue.[7] - Dose Escalation: If tolerated, consider increasing the dose or dosing frequency. - Alternative Administration Route: If oral bioavailability is low, consider alternative routes like subcutaneous or intraperitoneal injection to bypass first-pass metabolism.[8][9] - Model Validation: Confirm that the cancer cell line used for the xenograft has a dysregulated Hippo pathway (e.g., NF2 mutation, LATS1/2 deletion, or YAP/TAZ amplification) and is sensitive to TEAD inhibition in vitro. |
| Inconsistent Anti-Tumor Response | High variability in tumor growth rates. Inaccurate tumor measurements. | - Standardized Tumor Implantation: Ensure consistent cell numbers and injection techniques for tumor implantation. - Randomization: Randomize animals into treatment groups when tumors reach a predetermined size to ensure an even distribution of tumor volumes at the start of the study.[10] - Accurate Measurement: Use digital calipers for consistent tumor volume measurements. The formula (Length x Width²) / 2 is commonly used. |
| No Change in TEAD Target Gene Expression (e.g., ANKRD1, CYR61) | Insufficient drug concentration at the target. Poor timing of sample collection. | - Pharmacodynamic (PD) Study: Collect tumor samples at various time points after dosing to capture the peak of target inhibition.[11] - Confirm Target Engagement: Assess TEAD target gene expression via RT-qPCR or protein levels by Western blot in tumor tissue.[12][13][14][15] |
Toxicity and Animal Welfare Issues
| Problem | Potential Cause | Suggested Solution |
| Body Weight Loss (>15-20%) | Compound toxicity. Stress from handling and administration. | - Dose Reduction: Lower the dose or dosing frequency. - Tolerability Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). - Supportive Care: Provide nutritional supplements or hydration if necessary. - Refine Handling: Use gentle and consistent handling techniques to minimize stress. |
| Signs of Renal Toxicity (e.g., proteinuria) | A potential on-target or off-target effect of TEAD inhibition. K-975 has been reported to cause reversible nephrotoxicity in rats.[16][17][18] | - Monitoring: Regularly monitor animal health, including body weight, behavior, and urine output. Consider collecting urine samples to test for proteinuria.[16] - Histopathology: At the end of the study, perform histopathological analysis of the kidneys to assess for any abnormalities. |
| Other Adverse Effects (e.g., lethargy, ruffled fur) | General toxicity or specific off-target effects. | - Daily Health Checks: Conduct and document daily health assessments of all animals. - Consult with a Veterinarian: If unexpected adverse effects are observed, consult with veterinary staff to determine the cause and appropriate course of action. |
II. Quantitative Data Summary
The following tables summarize in vivo dosing information for several known TEAD inhibitors.
Table 1: In Vivo Dosing Parameters for Selected TEAD Inhibitors
| Compound | Animal Model | Dose Range | Administration Route | Vehicle | Dosing Schedule | Reference |
| K-975 | SCID Mice | 10 - 300 mg/kg | Oral (p.o.) | 0.5% CMC-Na | Twice daily for 14 days | [5][19][20] |
| IAG933 | Mice | 30 - 240 mg/kg | Oral (p.o.) | Not specified | Single dose or daily | [11] |
| IAG933 | Rats | 10 - 30 mg/kg | Oral (p.o.) | Not specified | Daily for 2 weeks | [11] |
| GNE-7883 | Mice | 250 mg/kg | Subcutaneous (s.c.) | Sunflower Oil | Daily, 4 days on/2 days off | [2][8][21] |
| NSC682769 | Mice | 5 - 20 mg/kg | Not specified | Not specified | Not specified | [22] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo delivery and evaluation of TEAD inhibitors.
Protocol: Formulation and Oral Gavage of a TEAD Inhibitor Suspension
Objective: To prepare and administer a homogenous suspension of a poorly soluble TEAD inhibitor to mice via oral gavage. This protocol is based on the formulation for K-975.[4]
Materials:
-
TEAD inhibitor powder (e.g., K-975)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for mice)[6]
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation (0.5% CMC-Na): a. In a sterile beaker, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while continuously stirring with a magnetic stirrer. b. Continue stirring until the CMC-Na is completely dissolved and the solution is clear.
-
Suspension Formulation: a. Calculate the required amount of TEAD inhibitor based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20 g mouse receiving 0.2 mL) and the total volume needed. b. Weigh the TEAD inhibitor powder accurately. c. In a small, sterile tube, add the inhibitor powder. d. Add a small volume of the 0.5% CMC-Na vehicle to the powder and mix with a spatula or vortex to form a smooth paste. This prevents clumping.[1] e. Gradually add the remaining vehicle to the paste while vortexing to achieve the final desired concentration. f. Vortex the final suspension for at least 1-2 minutes to ensure homogeneity.
-
Oral Gavage Administration: a. Properly restrain the mouse by scruffing the neck and back to immobilize the head.[6] b. Measure the correct gavage needle length by holding it alongside the mouse from the tip of the nose to the last rib. c. Vigorously vortex the suspension immediately before drawing the required volume into the syringe to ensure the compound is evenly distributed. d. Gently insert the gavage needle into the esophagus. The needle should pass easily without resistance. e. Administer the suspension slowly and steadily. f. Withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress.[1]
Protocol: Assessment of Tumor Growth Inhibition in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TEAD inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human cancer cells)
-
TEAD inhibitor formulation
-
Vehicle control
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Inoculation and Growth: a. Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells in Matrigel) into the flank of each mouse.[23] b. Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[19]
-
Randomization and Treatment Initiation: a. Measure the initial tumor volumes using calipers (Volume = (Length x Width²) / 2). b. Randomize mice into treatment and vehicle control groups, ensuring the average tumor volume is similar across all groups. c. Begin treatment according to the predetermined dose, route, and schedule.
-
Monitoring: a. Measure tumor volumes with calipers 2-3 times per week. b. Measure the body weight of each mouse at the same frequency to monitor for toxicity. c. Observe the animals daily for any clinical signs of distress or toxicity.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. At the end of the study, calculate the Tumor Growth Inhibition (TGI) index: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[24] c. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect.[24][25][26]
Protocol: Western Blot Analysis of TEAD Target Proteins in Tumor Tissue
Objective: To assess the in vivo target engagement of a TEAD inhibitor by measuring the protein levels of TEAD downstream targets.
Materials:
-
Tumor tissue samples (snap-frozen)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running apparatus
-
Transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[27][28]
-
Primary antibodies (e.g., anti-pan-TEAD, anti-YAP, anti-TAZ, anti-Vinculin/GAPDH/β-actin as loading controls)[29]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: a. Homogenize frozen tumor tissue in ice-cold lysis buffer. b. Incubate on ice for 30 minutes, vortexing occasionally. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and run according to the manufacturer's instructions. c. Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensities using appropriate software, normalizing to the loading control.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hippo Signaling Pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for evaluating this compound in a xenograft model.
Caption: A logical decision tree for troubleshooting common in vivo experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tumor Suppressor DAB2IP Is Regulated by Cell Contact and Contributes to YAP/TAZ Inhibition in Confluent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LncRNA SFTA1P mediates positive feedback regulation of the Hippo-YAP/TAZ signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miR-582-5p Is a Tumor Suppressor microRNA Targeting the Hippo-YAP/TAZ Signaling Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peer review in Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 19. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
- 21. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. antibodiesinc.com [antibodiesinc.com]
- 29. Regulation of Hippo pathway transcription factor TEAD by p38 MAPK-induced cytoplasmic translocation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for TEAD-Independent Effects of TEAD Ligands
Welcome to the technical support center for researchers utilizing TEAD ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results by controlling for potential TEAD-independent effects of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are TEAD-independent effects of a TEAD ligand?
A1: TEAD-independent effects, also known as off-target effects, are biological activities of a TEAD ligand that are not mediated by its interaction with TEAD transcription factors. These effects can arise from the ligand binding to other proteins or interfering with other cellular pathways. It is crucial to control for these effects to ensure that the observed phenotype is a direct result of TEAD inhibition.
Q2: Why is it important to control for TEAD-independent effects?
Q3: What are the known mechanisms of TEAD-independent signaling that could be affected by a TEAD ligand?
A3: The primary effectors of the Hippo pathway, YAP and TAZ, are known to have TEAD-independent functions. They can interact with other transcription factors to regulate gene expression. For instance, TEAD4 has been shown to interact directly with TCF4, a key transcription factor in the Wnt signaling pathway. A TEAD ligand could potentially interfere with this or other protein-protein interactions in a TEAD-independent manner.
Troubleshooting Guides
Issue 1: My TEAD ligand shows an effect in a cell line that does not express TEAD, or in a TEAD-knockout cell line.
This is a strong indication of a TEAD-independent effect. Here’s how to troubleshoot and confirm this:
Recommended Experiments:
-
Confirm TEAD Knockout/Absence: First, verify the absence of TEAD protein in your control cell line using Western blotting.
-
Dose-Response Comparison: Perform a dose-response curve for your ligand in both your TEAD-positive (parental) and TEAD-negative (knockout) cell lines. A similar efficacy and potency in both lines suggests a TEAD-independent mechanism.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of your ligand to TEAD in intact cells. If your ligand is a bona fide TEAD inhibitor, it should increase the thermal stability of TEAD proteins. No thermal shift would suggest the effect is not due to direct TEAD engagement.
-
RNA-sequencing Analysis: Compare the transcriptomic profiles of TEAD-positive and TEAD-negative cells treated with your ligand. Genes that are differentially expressed in both cell lines are likely regulated in a TEAD-independent manner.
Table 1: Hypothetical Proliferation Assay Data for a TEAD Ligand
| Cell Line | TEAD Status | Ligand IC50 (µM) | Interpretation |
| NCI-H226 | TEAD-positive (NF2-deficient) | 0.5 | On-target effect |
| NCI-H226 TEAD1/2/3/4 KO | TEAD-negative | > 50 | Ligand is specific for TEAD |
| Hypothetical Cell Line X | TEAD-positive | 1.2 | Potential on-target effect |
| Hypothetical Cell Line X TEAD KO | TEAD-negative | 1.5 | Potential TEAD-independent effect |
Issue 2: My TEAD ligand disrupts the YAP/TAZ-TEAD interaction as expected, but I suspect other off-target effects.
Even if your ligand shows on-target activity, it's essential to investigate its broader specificity.
Recommended Experiments:
-
Co-Immunoprecipitation (Co-IP) for Other YAP/TAZ Partners: Investigate whether your ligand disrupts the interaction of YAP/TAZ with other known transcription factor partners, such as TCF4 or members of the AP-1 complex.
-
Proteomic Profiling: Use techniques like affinity purification-mass spectrometry (AP-MS) with a biotinylated version of your ligand to identify other potential binding partners in the cell.
-
Phenotypic Profiling in a Panel of Cell Lines: Screen your ligand against a diverse panel of cancer cell lines with varying genetic backgrounds. A broad activity profile that doesn't correlate with Hippo pathway mutations may indicate off-target effects.[2]
Table 2: Hypothetical Co-Immunoprecipitation Results
| IP Antibody | Blot Antibody | Treatment | % of Co-IP'd Protein (relative to vehicle) | Interpretation |
| anti-TEAD4 | anti-YAP | Vehicle | 100% | Baseline YAP-TEAD interaction |
| anti-TEAD4 | anti-YAP | TEAD Ligand 1 (1 µM) | 15% | On-target disruption of YAP-TEAD interaction |
| anti-TCF4 | anti-YAP | Vehicle | 100% | Baseline YAP-TCF4 interaction |
| anti-TCF4 | anti-YAP | This compound (1 µM) | 95% | Ligand does not significantly affect YAP-TCF4 interaction |
| anti-TCF4 | anti-YAP | This compound (10 µM) | 50% | Potential off-target effect at higher concentrations |
Issue 3: My TEAD ligand, designed to inhibit TEAD palmitoylation, shows unexpected activity.
Some TEAD ligands act by binding to the lipid pocket of TEAD, preventing its auto-palmitoylation which is necessary for its stability and interaction with YAP/TAZ. However, some compounds have been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional co-repressor VGLL4.[3][4]
Recommended Experiments:
-
TEAD Palmitoylation Assay: Directly measure the effect of your ligand on TEAD palmitoylation using a competitive assay with a palmitic acid probe.
-
TEAD Stability Assay: Assess the levels of TEAD protein by Western blot after treating cells with your ligand. A decrease in TEAD levels is consistent with the inhibition of palmitoylation.
-
VGLL4 Co-Immunoprecipitation: Perform a Co-IP experiment to see if your ligand enhances the interaction between TEAD and VGLL4. An increased association would suggest a "molecular glue" mechanism.[3][4]
Table 3: Hypothetical Results for a Ligand Targeting the TEAD Lipid Pocket
| Assay | Ligand | Outcome | Interpretation |
| TEAD Palmitoylation | Vehicle | 100% | Baseline palmitoylation |
| This compound | 20% | Inhibition of palmitoylation | |
| TEAD Protein Level | Vehicle | 100% | Baseline TEAD level |
| This compound | 30% | Destabilization of TEAD | |
| VGLL4 Co-IP with TEAD | Vehicle | 100% | Baseline VGLL4-TEAD interaction |
| This compound | 450% | Molecular glue effect |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Objective: To determine if a TEAD ligand disrupts the interaction between TEAD and its binding partners (e.g., YAP, TAZ, VGLL4).
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluency and treat with the TEAD ligand or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the proteins in the complex (e.g., anti-TEAD4) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the other protein in the complex (e.g., anti-YAP, anti-VGLL4).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of a TEAD ligand with TEAD proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the TEAD ligand or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins will be more resistant to heat-induced aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
Detection: Analyze the amount of soluble TEAD protein in the supernatant at each temperature by Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
Signaling Pathway and Workflow Diagrams
Caption: Simplified Hippo and TEAD-independent signaling pathways.
Caption: Experimental workflow for assessing TEAD ligand specificity.
Caption: Decision tree for characterizing TEAD ligand effects.
References
Enhancing the potency of TEAD ligand 1 through chemical modification
Welcome to the technical support center for the chemical modification of TEAD Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the potency of TEAD inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for chemically modifying this compound to improve its potency?
A1: Several strategies are employed to enhance the potency of this compound. These include:
-
Structure-Based Design: Utilizing the crystal structure of TEAD, particularly the palmitate-binding pocket, to design modifications that improve binding affinity.[1][2]
-
Covalent Inhibition: Introducing reactive groups ("warheads") that form a covalent bond with a specific residue in the TEAD binding pocket, often a conserved cysteine, leading to irreversible inhibition.[3][4]
-
Fragment-Based Approaches: Identifying small fragments that bind to the TEAD protein and then growing or linking them to create more potent molecules.[5]
-
Allosteric Modulation: Designing molecules that bind to a site other than the active site to modulate the protein's conformation and activity.[6][7]
-
Inducing a Cofactor Switch: Certain modifications, such as the inclusion of a sulfonamide group, can promote the interaction of TEAD with the transcriptional repressor VGLL4, switching from a YAP/TAZ-activated state to a repressed state.[8][9][10][11]
-
PROTACs (Proteolysis Targeting Chimeras): Designing bifunctional molecules that link a TEAD ligand to an E3 ubiquitin ligase ligand, leading to the targeted degradation of the TEAD protein.[12]
Q2: I have synthesized a new analog of this compound, but it has poor aqueous solubility. What can I do?
A2: Poor aqueous solubility is a common challenge. Here are several approaches to address this issue:
-
Chemical Modifications:
-
Salt Formation: For compounds with acidic or basic functional groups, forming a salt can significantly increase solubility.[6][13]
-
Introduction of Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can improve aqueous solubility.
-
Co-crystallization: Forming a co-crystal with a highly soluble, non-toxic co-former.[14]
-
-
Formulation Strategies:
-
Use of Co-solvents: Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) and water.[14]
-
Surfactants and Micellar Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic compound.[6][13]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[13]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[5][13]
-
Q3: My chemical synthesis of a this compound analog resulted in a very low yield. How can I improve it?
A3: Low reaction yields can be addressed by optimizing several aspects of the synthesis:
-
Reaction Conditions:
-
Temperature and Reaction Time: Systematically vary the temperature and reaction time to find the optimal conditions.[2]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Catalyst: If applicable, screen different catalysts and optimize the catalyst loading.
-
-
Reagents and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Stoichiometry: Adjust the ratio of reactants to drive the reaction to completion.
-
-
Work-up and Purification:
-
Minimize Transfer Losses: Be meticulous during the work-up and purification steps to avoid physical loss of the product.
-
Optimize Purification Method: For column chromatography, ensure the correct stationary and mobile phases are used to achieve good separation and recovery. Adding a small amount of acid or base to the eluent can sometimes improve the resolution and yield for acidic or basic compounds, respectively.[14]
-
-
Protecting Groups: If your molecule has multiple reactive sites, using protecting groups can prevent side reactions and improve the yield of the desired product.
Q4: My modified TEAD ligand is a covalent inhibitor, and I am concerned about off-target effects. How can I mitigate this risk?
A4: Off-target effects are a significant concern for covalent inhibitors. Here are some strategies to minimize them:
-
Warhead Reactivity: The electrophilic "warhead" should be reactive enough to bind to the target but not so reactive that it binds indiscriminately to other proteins. This is often referred to as the "Goldilocks principle".[12]
-
Targeting Non-Catalytic Residues: If possible, design the inhibitor to target a poorly conserved, non-catalytic residue within the binding pocket to improve selectivity over other proteins in the same family.[15]
-
Structure-Based Design: Use the crystal structure of the target protein to design inhibitors that have high-affinity non-covalent interactions with the binding pocket, in addition to the covalent bond. This increases the inhibitor's specificity for the intended target.
-
Reversible Covalent Inhibition: Consider designing reversible covalent inhibitors. These form a covalent bond that can be broken, potentially reducing the risk of long-term off-target toxicity.[15]
-
Thorough Off-Target Profiling: Experimentally assess the off-target effects of your compound using techniques like activity-based protein profiling (ABPP).[16][17]
Troubleshooting Guides
Issue 1: Inconsistent results in TEAD luciferase reporter assay.
| Possible Cause | Troubleshooting Step |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to ensure that the observed decrease in luciferase signal is not due to cytotoxicity of the compound. |
| Variable Transfection Efficiency | Use a co-transfected reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal for transfection efficiency. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. Variations in cell number will lead to variability in the luciferase signal. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider the solubility enhancement techniques mentioned in the FAQs. |
| Signal Quenching | Some compounds can directly inhibit the luciferase enzyme or quench the luminescent signal. Test your compound in a cell-free luciferase assay to rule this out. |
Issue 2: Low potency or loss of activity of a modified TEAD ligand.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The modification may be too bulky and clash with the binding pocket. Molecular docking studies can help visualize potential steric clashes. For example, replacing a phenyl group with a bulky carborane group has been shown to decrease binding affinity.[6] |
| Disruption of Key Interactions | The modification may have removed or altered a functional group that is critical for binding. Analyze the structure-activity relationship (SAR) of known TEAD inhibitors to identify key pharmacophores. |
| Poor Cell Permeability | The modified compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). |
| Metabolic Instability | The compound may be rapidly metabolized by the cells. Perform metabolic stability assays using liver microsomes or hepatocytes. |
| Incorrect Stereochemistry | If the molecule has chiral centers, ensure that the desired stereoisomer has been synthesized and isolated, as different stereoisomers can have vastly different biological activities. |
Data Presentation
Table 1: Comparative Potency of Y-Shaped Covalent TEAD Inhibitors
| Compound | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) | Reporter Assay IC50 (nM) | NCI-H226 Proliferation IC50 (nM) |
| 14 | 20 ± 1 | 35 ± 12 | 19 ± 1 | 24 ± 4 | 24 ± 10 | 16 |
| 15 | 16 ± 4 | 33 ± 14 | 20 ± 4 | 24 ± 1 | 22 ± 10 | 25 |
| 16 | 148 ± 39 | >10000 | >10000 | >10000 | 171 ± 88 | 150 |
| 17 | 430 ± 100 | >10000 | >10000 | >10000 | 522 ± 263 | 290 |
| 22 | 20 ± 1 | 42 ± 13 | 17 ± 2 | 27 ± 2 | 17 ± 5 | 24 |
Data synthesized from[18].
Table 2: Antiproliferative Activity of TEAD PROTACs in NCI-H226 Cells
| Compound | Linker Type | IC50 (µM) |
| 16-22 | Alkyl | ~1 |
| 23 | Ether | 0.34 |
| 24 | Ether | 0.29 |
| 25 | Ether | 0.26 |
| 27 | Ether (different tethering) | 0.21 |
| VT107 (inhibitor) | - | < 1 |
Data synthesized from[12].
Experimental Protocols
Protocol 1: General Synthesis of Y-Shaped Covalent TEAD Inhibitors
This protocol is a generalized procedure based on the synthesis of compound 22 (MYF-03-176) and its analogs.[18]
-
Synthesis of the Core Scaffold: Start with the appropriate substituted pyridine or pyrimidine derivative.
-
Introduction of the "Left" Arm: Perform a Suzuki or Sonogashira coupling to introduce the aryl or heteroaryl group that will occupy the lipid-binding pocket.
-
Introduction of the "Right" Arm: Couple the core scaffold with a suitable boronic acid or other organometallic reagent to introduce the group that will interact with the hydrophilic pocket.
-
Addition of the Covalent Warhead: In the final step, introduce the acrylamide or other electrophilic warhead through an amidation reaction.
-
Purification: Purify the final compound using column chromatography followed by preparative HPLC to ensure high purity.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: TEAD Luciferase Reporter Assay
This protocol is a standard method for assessing the inhibition of TEAD transcriptional activity in cells.[19][20]
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD Binding
This biochemical assay measures the direct binding of an inhibitor to the TEAD protein.[18][21]
-
Reagents:
-
His-tagged TEAD-YBD (YAP-binding domain) recombinant protein.
-
A fluorescently labeled tracer molecule that binds to the TEAD palmitate-binding pocket (e.g., a FAM-labeled derivative of a known TEAD inhibitor).
-
A terbium- or europium-labeled anti-His antibody (donor fluorophore).
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, pre-incubate the His-TEAD-YBD protein with various concentrations of the test inhibitor for a defined period (e.g., 1-5 hours) to allow for binding.
-
Add the fluorescent tracer to the wells.
-
Add the TR-FRET donor (anti-His-Tb/Eu) to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The displacement of the fluorescent tracer by the inhibitor will result in a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a competition binding curve to determine the IC50 or Ki value.
Mandatory Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.
Caption: A general experimental workflow for the development and evaluation of modified this compound.
Caption: Logical relationship between chemical modifications and desired properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 13. brieflands.com [brieflands.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dcreport.org [dcreport.org]
Validation & Comparative
Validating the On-Target Effects of TEAD Ligand 1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers.[1] Its downstream effectors, the TEAD family of transcription factors (TEAD1-4), in complex with the co-activators YAP and TAZ, drive the expression of genes involved in cell proliferation, survival, and migration.[1][2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy in oncology.[1] This guide provides a framework for validating the on-target effects of a novel TEAD inhibitor, "TEAD Ligand 1," by comparing its cellular activity with established TEAD inhibitors.
Mechanism of Action of TEAD Ligands
TEAD inhibitors can be broadly classified based on their mechanism of action. Some inhibitors directly compete with YAP/TAZ for binding to TEAD, while others bind to the central lipid pocket of TEAD, allosterically inhibiting its interaction with YAP/TAZ.[3][4] A more recently discovered mechanism involves "molecular glues" that enhance the interaction between TEAD and the transcriptional repressor VGLL4, leading to the suppression of pro-proliferative gene expression.[5][6] For the purpose of this guide, we will consider this compound as a putative pan-TEAD inhibitor that disrupts the TEAD-YAP/TAZ interaction.
Comparative Analysis of TEAD Inhibitors
To objectively assess the efficacy and specificity of this compound, its performance should be benchmarked against other known TEAD inhibitors. This guide uses the following compounds for comparison:
The following sections detail key experiments to validate and compare the on-target effects of these compounds.
Data Presentation: Quantitative Comparison of TEAD Inhibitor Activity
The following tables summarize hypothetical quantitative data from key validation assays.
Table 1: Inhibition of TEAD-Dependent Luciferase Reporter Activity
| Compound | IC₅₀ (nM) in HEK293T cells |
| This compound | 50 |
| VT-107 | 75 |
| K-975 | 60 |
| IK-930 | 500 |
| Vehicle (DMSO) | No inhibition |
Table 2: Downregulation of YAP/TAZ Target Gene Expression (Relative mRNA levels)
| Gene | This compound (1 µM) | VT-107 (1 µM) | K-975 (1 µM) | IK-930 (1 µM) |
| CTGF | 0.35 | 0.40 | 0.38 | 0.85 |
| CYR61 | 0.42 | 0.45 | 0.41 | 0.90 |
| ANKRD1 | 0.38 | 0.42 | 0.39 | 0.88 |
Table 3: Anti-proliferative Effects in NF2-mutant Mesothelioma Cells (H226)
| Compound | GI₅₀ (nM) |
| This compound | 120 |
| VT-107 | 150 |
| K-975 | 135 |
| IK-930 | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TEAD-Dependent Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit TEAD-mediated transcription.
-
Cell Line: HEK293T cells.
-
Reagents: TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP mutant plasmid (YAP-S127A), and a control plasmid expressing Renilla luciferase.
-
Procedure:
-
Co-transfect HEK293T cells with the TEAD-responsive luciferase reporter, the constitutively active YAP plasmid, and the Renilla control plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test compounds (this compound, VT-107, K-975, IK-930) or vehicle (DMSO) for another 24 hours.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the IC₅₀ values by fitting the dose-response curves.
-
Quantitative Real-Time PCR (qRT-PCR) for YAP/TAZ Target Genes
This experiment measures the effect of TEAD inhibitors on the expression of endogenous YAP/TAZ target genes.
-
Cell Line: A cell line with high TEAD activity, such as the NF2-mutant mesothelioma cell line NCI-H226.[3]
-
Procedure:
-
Treat NCI-H226 cells with the test compounds at a fixed concentration (e.g., 1 µM) or vehicle for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for YAP/TAZ target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Cell Proliferation Assay
This assay assesses the impact of TEAD inhibition on the growth of cancer cells dependent on the Hippo pathway.
-
Cell Line: NCI-H226 cells.
-
Procedure:
-
Seed NCI-H226 cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds or vehicle.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a commercially available assay (e.g., CellTiter-Glo).
-
Determine the concentration that inhibits cell growth by 50% (GI₅₀) by plotting the cell viability against the compound concentration.
-
Visualizations
The following diagrams illustrate the Hippo signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship of the validation assays.
Caption: The Hippo Signaling Pathway.
Caption: Experimental Workflow for TEAD Inhibitor Validation.
Caption: Logical Flow of this compound's On-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway | CoLab [colab.ws]
- 7. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of TEAD Ligand 1 and Verteporfin in Targeting the YAP-TEAD Interface
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ, drive oncogenic gene expression by binding to the TEAD family of transcription factors (TEAD1-4). The disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) has therefore emerged as a compelling therapeutic strategy. This guide provides a head-to-head comparison of two molecules reported to interfere with this pathway: the publicly listed TEAD ligand 1 and the well-established compound Verteporfin .
Overview and Mechanism of Action
The Hippo pathway acts as a tumor-suppressive signaling cascade. When the pathway is active ("ON"), a series of phosphorylation events, initiated by the MST1/2 kinases and culminating in LATS1/2-mediated phosphorylation of YAP, leads to YAP's sequestration in the cytoplasm and its subsequent degradation. In the "OFF" state, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.
Figure 1. Simplified Hippo-YAP-TEAD signaling pathway.
This compound is described as a ligand for the target protein TEAD and is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) TEAD degraders.[1] This implies that the molecule possesses a moiety that binds directly to a TEAD protein. However, public domain data regarding its specific binding affinity, mechanism of action as a standalone inhibitor, or its effect on the YAP-TEAD interaction is not available at this time. Its chemical formula is C25H18BrF3N.
Verteporfin is an FDA-approved benzoporphyrin derivative used clinically as a photosensitizer in photodynamic therapy.[2] Independent of its photosensitizing activity, it has been identified as an inhibitor of the YAP-TEAD interaction.[2][3] The proposed mechanisms for this activity include direct binding to YAP, which disrupts its association with TEAD, and increasing the levels of 14-3-3σ, a protein that sequesters YAP in the cytoplasm.[4]
Head-to-Head Comparison: Performance Data
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following tables summarize the available experimental data for Verteporfin.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| Verteporfin | YAP-TEAD Activity | Cell Viability | OVCAR3 (Ovarian) | 10.55 µM (72h) | [2] |
| Cell Viability | OVCAR8 (Ovarian) | 17.92 µM (72h) | [2] | ||
| Cell Viability | 92.1 (Uveal Melanoma) | 4.67 µM (72h) | |||
| Cell Viability | Mel 270 (Uveal Melanoma) | 6.43 µM (72h) | |||
| Cell Viability | Omm 1 (Uveal Melanoma) | 5.89 µM (72h) | |||
| Cell Viability | Omm 2.3 (Uveal Melanoma) | 7.27 µM (72h) | |||
| Cell Viability | Glioblastoma Stem Cells | ~0.5 µg/mL (~0.7 µM) | |||
| This compound | TEAD | - | - | Data Not Available | - |
| Note: IC50 values are context-dependent and can vary significantly based on the cell line and assay conditions. |
| Compound | Biochemical Activity (YAP-TEAD PPI) | Selectivity & Off-Target Effects |
| Verteporfin | Disrupts YAP-TEAD interaction.[2][3][5] Biochemical Kd and IC50 values are not consistently reported in public literature. | Primary Liability: Photosensitivity.[6] When exposed to light, it generates reactive oxygen species, leading to cytotoxicity. Systemic use as a TEAD inhibitor requires careful management to avoid light exposure. It has also been shown to inhibit autophagy.[5] |
| This compound | Binds to TEAD.[1] Data on its ability to disrupt the YAP-TEAD interaction as a standalone molecule is not available. | Data Not Available. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for evaluating and comparing potential inhibitors. Below are methodologies for key assays used in the characterization of YAP-TEAD inhibitors.
TEAD Transcriptional Reporter Assay (Luciferase Assay)
This cell-based assay measures the transcriptional activity of the TEAD-YAP complex. A reporter construct containing multiple TEAD binding sites (e.g., 8xGTIIC) upstream of a luciferase gene is introduced into cells. Inhibition of the YAP-TEAD interaction results in a decrease in luciferase expression, which is quantified by measuring luminescence.
Figure 2. General workflow for a TEAD luciferase reporter assay.
Protocol Steps:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, NCI-H226) stably or transiently transfected with a TEAD-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization) into a 96-well plate.
-
Compound Treatment: After cell adherence (typically 24 hours), treat the cells with a serial dilution of the test compounds (this compound, Verteporfin) and appropriate controls (e.g., DMSO as vehicle).
-
Incubation: Incubate the plates for 24-48 hours to allow for changes in gene expression.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer’s instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay assesses the effect of the compounds on cell proliferation and cytotoxicity. Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.
Protocol Steps:
-
Cell Seeding: Plate cancer cells known to have active YAP-TEAD signaling (e.g., OVCAR8, NCI-H226) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS/MTT reagent to each well and incubate for 1-4 hours, allowing the formazan product to develop.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Biochemical Proximity Assay (e.g., TR-FRET or AlphaScreen)
These in vitro assays directly measure the disruption of the YAP-TEAD protein-protein interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol Outline:
-
Reagents: Use purified, tagged recombinant proteins (e.g., GST-TEAD and Biotin-YAP). AlphaScreen donor beads are coated with streptavidin (to bind Biotin-YAP) and acceptor beads are coated with anti-GST antibody (to bind GST-TEAD).
-
Assay Setup: In a microplate, incubate the tagged proteins with a dilution series of the test compound.
-
Bead Addition: Add the donor and acceptor beads. If YAP and TEAD are in close proximity (<200 nm), singlet oxygen generated by the donor bead upon laser excitation will trigger a chemiluminescent signal from the acceptor bead.
-
Measurement: Read the plate on a compatible microplate reader. A disrupting compound will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Summary and Concluding Remarks
This guide provides a comparative overview of this compound and Verteporfin, two compounds targeting the oncogenic YAP-TEAD transcriptional complex.
Verteporfin is a well-characterized inhibitor with demonstrated cellular activity across multiple cancer types.[2] Its mechanism involves the disruption of the YAP-TEAD interaction, leading to the suppression of TEAD-mediated gene transcription. However, its significant photosensitivity presents a major hurdle for its development as a systemic anticancer agent, representing a critical off-target liability that must be addressed.
This compound is positioned as a direct binder of TEAD, serving as a component for creating TEAD-targeting PROTACs.[1] This is a promising therapeutic modality. However, the absence of publicly available data on its intrinsic inhibitory activity, binding affinity, and selectivity as a standalone molecule prevents a direct performance comparison with Verteporfin.
For researchers in the field, Verteporfin serves as a valuable, albeit imperfect, tool for studying the consequences of YAP-TEAD inhibition in vitro and in vivo. The future development and characterization of novel direct TEAD binders, potentially evolving from scaffolds like this compound, are eagerly anticipated. Such compounds, if proven potent and selective with favorable safety profiles, could offer a more targeted and less liability-encumbered approach to neutralizing the oncogenic output of the Hippo pathway. Further studies are required to elucidate the full therapeutic potential and comparative performance of these and other emerging TEAD-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of TEAD Ligand 1: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the intricate landscape of Hippo pathway modulation, understanding the precise selectivity of TEAD inhibitors is paramount. This guide provides a detailed comparison of a selective TEAD ligand, designated here as TEAD Ligand 1 (DC-TEAD3in03), against a pan-TEAD inhibitor, offering insights into their differential binding profiles across the four TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4).
The TEA Domain (TEAD) family of transcription factors are crucial downstream effectors of the Hippo signaling pathway, which plays a pivotal role in organ size control and tumorigenesis. The four mammalian TEAD isoforms, despite sharing a high degree of homology, exhibit distinct expression patterns and non-redundant functions in both development and disease. Consequently, the development of isoform-selective TEAD inhibitors is a key strategy for achieving targeted therapeutic intervention while minimizing off-target effects.
Comparative Selectivity Profile of TEAD Ligands
This guide focuses on DC-TEAD3in03, a covalent inhibitor, as a case study for a highly selective TEAD ligand. Its selectivity is contrasted with that of a representative pan-TEAD inhibitor, ISM-6331, which demonstrates broad activity across all four isoforms.
| Ligand | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | TEAD4 IC50 (µM) | Selectivity Profile |
| This compound (DC-TEAD3in03) | >20[1] | >20[1] | 0.16[1] | >20[1] | TEAD3 Selective (>100-fold)[1] |
| Pan-TEAD Inhibitor (ISM-6331) | 0.3 | 0.6 | 0.1 | 0.2 | Pan-TEAD |
Table 1: Comparative IC50 values of this compound (DC-TEAD3in03) and a pan-TEAD inhibitor (ISM-6331) across TEAD isoforms.
Visualizing the Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is a complex signaling cascade that ultimately regulates the activity of the transcriptional co-activators YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Conversely, when the pathway is "on," a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation, thereby suppressing TEAD-mediated transcription.
Figure 1: Simplified diagram of the Hippo-YAP-TEAD signaling pathway.
Experimental Methodologies
The determination of a TEAD inhibitor's selectivity profile relies on robust biochemical and cellular assays. Below are detailed protocols for two key experimental approaches used in the characterization of TEAD ligands.
Activity-Based Protein Profiling (ABPP) Assay
Activity-based protein profiling is a powerful chemical proteomic method used to assess the functional state of enzymes and other proteins in complex biological samples. For TEAD inhibitors, this assay can be adapted to determine isoform-specific engagement.
Objective: To determine the IC50 values of a test compound against each TEAD isoform by measuring its ability to compete with a biotinylated activity-based probe.
Materials:
-
Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins
-
Biotinylated activity-based probe (e.g., a probe with a reactive group that covalently binds to a conserved cysteine in the TEAD palmitoylation pocket)
-
Test compound (e.g., DC-TEAD3in03)
-
Streptavidin-coated beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-TEAD isoform-specific antibodies or anti-biotin antibody
Protocol:
-
Protein Incubation: Incubate each recombinant TEAD isoform with varying concentrations of the test compound in an appropriate buffer for a specified time (e.g., 30 minutes at room temperature) to allow for binding.
-
Probe Labeling: Add the biotinylated activity-based probe to the protein-inhibitor mixture and incubate for a further period (e.g., 1 hour at room temperature) to allow for covalent labeling of the uninhibited TEAD proteins.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection:
-
Option A (Anti-biotin): Probe the membrane with a streptavidin-HRP conjugate or an anti-biotin antibody followed by a secondary HRP-conjugated antibody to detect the biotinylated (i.e., uninhibited) TEAD proteins.
-
Option B (Isoform-specific antibodies): To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies specific to each TEAD isoform.
-
-
Data Analysis: Quantify the band intensities using densitometry. The intensity of the biotin signal is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value for each isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GAL4-TEAD Reporter Assay
This cellular assay measures the ability of a compound to inhibit the transcriptional activity of a specific TEAD isoform. It utilizes a chimeric receptor system where the DNA-binding domain of a TEAD protein is replaced with the yeast GAL4 DNA-binding domain.
Objective: To determine the cellular IC50 of a test compound against the transcriptional activity of each TEAD isoform.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for GAL4(DBD)-TEAD(LBD) chimeras (for each of the four TEAD isoforms)
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate (e.g., 96-well) at a suitable density.
-
Transfection: Co-transfect the cells with a GAL4-TEAD expression vector and the GAL4-UAS-luciferase reporter plasmid. A separate transfection will be performed for each of the four TEAD isoforms.
-
Compound Treatment: After an appropriate incubation period to allow for protein expression (e.g., 24 hours), treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells with the compound for a further period (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with vehicle only). Calculate the IC50 value for each TEAD isoform by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration.
References
Validating TEAD Ligand 1 Specificity with a Structurally Related Inactive Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of specific small molecule inhibitors are crucial for advancing our understanding of cellular signaling and for the development of targeted therapeutics. The Hippo-YAP/TAZ-TEAD signaling pathway, a critical regulator of cell proliferation and organ size, is a key target in cancer research. This guide provides a comparative framework for validating the specificity of a TEAD ligand, herein referred to as "TEAD Ligand 1," by employing a structurally analogous but biologically inactive compound.
Introduction to this compound and its Inactive Analog
This compound is a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. It is designed to disrupt the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. For the purpose of this guide, we will refer to the active compound as this compound.
To rigorously demonstrate that the observed biological effects of this compound are due to its on-target activity, a crucial experimental control is the use of an inactive analog . This analog is a molecule with a chemical structure highly similar to this compound but with a specific modification that ablates its ability to bind to and inhibit TEAD. This control helps to distinguish on-target effects from potential off-target or non-specific effects of the chemical scaffold.
The TEAD Signaling Pathway
The Hippo signaling pathway plays a central role in tissue homeostasis. When the pathway is "on," a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. TEAD inhibitors, such as this compound, aim to block this latter step.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.
Experimental Validation of this compound Specificity
A series of well-controlled experiments are essential to validate the on-target specificity of this compound. The workflow below outlines the key assays for comparing the active ligand with its inactive analog.
Caption: A streamlined workflow for the comprehensive validation of this compound specificity.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical, yet representative, quantitative data from key experiments comparing this compound with its inactive analog and other alternative TEAD inhibitors.
Table 1: Biochemical and Cellular Activity
| Compound | TEAD Reporter Assay (IC50, nM) | Co-Immunoprecipitation (YAP-TEAD disruption, EC50, nM) | Cell Viability (NCI-H226, GI50, nM) |
| This compound | 25 | 50 | 100 |
| Inactive Analog 1a | >10,000 | >10,000 | >10,000 |
| Alternative TEADi 1 (K-975) | 40 | 75 | 150 |
| Alternative TEADi 2 (VT-107) | 30 | 60 | 120 |
Table 2: On-Target and Off-Target Effects
| Compound (at 1 µM) | Cellular Thermal Shift (ΔTm, °C) | CTGF Gene Expression (Fold Change) | Off-Target WNT Reporter (Fold Change) |
| This compound | +5.2 | -4.5 | -0.1 |
| Inactive Analog 1a | +0.1 | -0.2 | +0.05 |
| Alternative TEADi 1 (K-975) | +4.8 | -4.1 | -0.3 |
| Alternative TEADi 2 (VT-107) | +5.5 | -4.9 | -0.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
1. TEAD Reporter Assay
-
Cell Line: HEK293T cells.
-
Protocol: Cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP mutant (e.g., YAP-5SA) to drive reporter expression, and a Renilla luciferase plasmid for normalization. 24 hours post-transfection, cells are treated with serial dilutions of this compound, Inactive Analog 1a, or control compounds for another 24 hours. Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated and normalized to the vehicle control. IC50 values are determined from the dose-response curves.
2. Co-Immunoprecipitation (Co-IP)
-
Cell Line: NCI-H226 (Hippo pathway-mutant mesothelioma cells).
-
Protocol: Cells are treated with the compounds for 6 hours. Cells are then lysed in a non-denaturing lysis buffer. The cell lysates are incubated with an anti-TEAD antibody or control IgG overnight at 4°C. Protein A/G beads are used to pull down the antibody-protein complexes. The immunoprecipitates are washed, and the proteins are eluted and analyzed by Western blotting using antibodies against YAP and TEAD.
-
Data Analysis: The amount of co-immunoprecipitated YAP is quantified and normalized to the amount of immunoprecipitated TEAD. EC50 values for the disruption of the YAP-TEAD interaction are calculated.
3. Cellular Thermal Shift Assay (CETSA)
-
Cell Line: NCI-H226 cells.
-
Protocol: Intact cells are treated with this compound or Inactive Analog 1a for 1 hour. The cells are then heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling. Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the precipitated proteins by centrifugation. The amount of soluble TEAD protein at each temperature is quantified by Western blotting.
-
Data Analysis: The thermal melting curve of TEAD is plotted. A shift in the melting temperature (ΔTm) in the presence of the ligand compared to the vehicle control indicates direct target engagement.
4. Quantitative Real-Time PCR (qRT-PCR)
-
Cell Line: NCI-H226 cells.
-
Protocol: Cells are treated with the compounds for 24 hours. Total RNA is extracted, and cDNA is synthesized. qRT-PCR is performed using primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Logical Comparison of Active vs. Inactive Compounds
The use of an inactive analog provides a clear logical framework for interpreting the experimental results and confirming the on-target activity of this compound.
Caption: The logical basis for using an inactive analog to attribute biological effects to on-target TEAD inhibition.
Conclusion
The comprehensive validation of a targeted inhibitor's specificity is paramount in drug discovery. By employing a structurally related inactive analog in a battery of well-defined biochemical and cellular assays, researchers can confidently attribute the observed biological effects of this compound to its on-target inhibition of the TEAD family of transcription factors. This rigorous approach minimizes the risk of misinterpretation due to off-target effects and provides a solid foundation for further preclinical and clinical development.
Comparative Biochemical Validation of TEAD Ligand 1 Binding to the TEAD Palmitate Pocket
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular validation of TEAD Ligand 1, with a comparative analysis against other known TEAD palmitate pocket inhibitors.
This guide provides a comprehensive comparison of this compound, the warhead of the PROTAC TEAD degrader-1, with other notable TEAD palmitate pocket inhibitors. The binding, selectivity, and functional effects of these compounds are evaluated using data from various biochemical and cellular assays. Detailed experimental protocols and visual workflows are included to support researchers in their drug discovery and development efforts targeting the TEAD-YAP transcriptional axis, a critical signaling node in cancer biology.
Introduction to this compound and the TEAD Palmitate Pocket
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are central regulators of the Hippo signaling pathway. Their interaction with the coactivators YAP and TAZ drives the transcription of genes involved in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD pathway is a common feature in various cancers, making TEAD proteins attractive therapeutic targets.
A key druggable site on TEAD proteins is a conserved central lipid-binding pocket, which is naturally occupied by palmitic acid. This "palmitate pocket" is crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that bind to this pocket can allosterically inhibit the TEAD-YAP/TAZ interaction, representing a promising strategy for cancer therapy.
Comparative Analysis of TEAD Palmitate Pocket Ligands
This section compares the biochemical and cellular activities of this compound (represented by its close analog, the pan-TEAD inhibitor VT107) with other well-characterized TEAD palmitate pocket inhibitors.
Quantitative Data Summary
| Compound | Target(s) | Assay Type | Measurement | Value | Reference(s) |
| This compound (as VT107) | pan-TEAD | YAP Reporter Assay | IC50 | 4.93 nM | [2] |
| pan-TEAD | TEAD Palmitoylation Inhibition | - | Potent pan-TEAD inhibition | [3][4] | |
| K-975 | pan-TEAD (covalent) | CTGF Reporter Assay | Max Inhibition | ~70% | [5][6] |
| TEAD1 | X-ray Crystallography | Binding Site | Cys359 in palmitate pocket | [6] | |
| IAG933 | pan-TEAD | TR-FRET (TEAD4) | IC50 | 9 nM | [7] |
| Mesothelioma Cell Lines | Proliferation Assay | GI50 | 13 - 91 nM | [7] | |
| VT3989 | pan-TEAD | Clinical Trial (Phase I) | Antitumor Activity | Durable responses in mesothelioma | [8] |
| PROTAC TEAD degrader-1 | TEAD2 (selective degradation) | Cellular Degradation | DC50 | 54.1 nM (in 293T cells) | |
| NCI-H226 cells | Proliferation Assay | IC50 | 0.21 µM |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Hippo-YAP/TAZ-TEAD Signaling Pathway
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Experimental Workflow: TR-FRET Assay for TEAD-Ligand Binding
Caption: Workflow for a Time-Resolved FRET assay to measure TEAD-ligand binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 2. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 3. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective TEAD Degrader with Durable Degradation Activity. | Broad Institute [broadinstitute.org]
- 5. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TEAD Ligand 1-Based PROTACs and Pan-TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation frequently leads to the hyperactivation of the transcriptional coactivators YAP and TAZ, which subsequently bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive oncogenic gene expression. Consequently, disrupting the YAP/TAZ-TEAD interaction has become a promising strategy for cancer therapy. This guide provides a comparative analysis of two distinct approaches to targeting TEAD: a TEAD-directed PROTAC (Proteolysis Targeting Chimera) utilizing "TEAD ligand 1," and traditional pan-TEAD inhibitors that aim to block TEAD function.
Executive Summary
This guide delves into a head-to-head comparison of a novel TEAD-targeting PROTAC, which leverages "this compound" to induce targeted degradation of TEAD proteins, against well-characterized small molecule pan-TEAD inhibitors. While pan-TEAD inhibitors, such as VT107, GNE-7883, and K-975, function by either preventing the crucial post-translational modification of TEAD autopalmitoylation or by allosterically hindering the YAP/TAZ-TEAD interaction, the TEAD PROTAC offers an alternative mechanism of action: hijacking the cell's ubiquitin-proteasome system to eliminate the TEAD protein altogether. This comparative analysis will explore their mechanisms of action, present key experimental data on their efficacy and selectivity, and provide detailed protocols for relevant assays.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound-based PROTACs and representative pan-TEAD inhibitors. "this compound" is a derivative of the pan-TEAD inhibitor VT107 and serves as the TEAD-binding moiety in the synthesized PROTACs. For a direct comparison, data for the parent compound, VT107, is also included.
| Compound | Target(s) | Mechanism of Action | Assay Type | Cell Line | IC50 / GI50 / DC50 (nM) | Reference(s) |
| TEAD PROTAC (cpd 27) | TEAD proteins (preferential for TEAD2) | Induces proteasomal degradation of TEAD | Antiproliferative | NCI-H226 | IC50: <1000 | [1] |
| TEAD Degradation | NCI-H226 | DC50: 32.7 | [1] | |||
| TEAD2 Degradation | 293T (Flag-TEAD2 transfected) | DC50: 54.1 | [1] | |||
| VT107 (Parent of this compound) | Pan-TEAD | Inhibits TEAD auto-palmitoylation | YAP Reporter Assay | - | IC50: 4.93 | [2][3] |
| Cell Proliferation | NF2-mutant mesothelioma cell lines | Potent inhibition | [4][5] | |||
| GNE-7883 | Pan-TEAD | Allosterically blocks YAP/TAZ-TEAD interaction | Cell Proliferation | OVCAR-8 | EC50: 115 | [6] |
| Cell Proliferation | NCI-H226 | EC50: 333 | [6] | |||
| TEAD Lipid Pocket Binding | - | Affinity: ~330 | [7] | |||
| K-975 | Pan-TEAD | Covalently binds to TEAD lipid pocket, inhibiting palmitoylation and YAP/TAZ interaction | Cell Proliferation | NCI-H226 | GI50: 30 | [8] |
| Cell Proliferation | MSTO-211H | GI50: 50 | [8] | |||
| Cell Proliferation | NCI-H2052 | GI50: 180 | [8] |
Table 1: Comparative Efficacy of TEAD-Targeting Compounds. IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and DC50 (half-maximal degradation concentration) values are presented in nanomolars (nM).
Mechanism of Action and Signaling Pathways
Pan-TEAD inhibitors and TEAD-targeting PROTACs ultimately aim to suppress the transcriptional activity of the YAP/TAZ-TEAD complex, albeit through different mechanisms.
Pan-TEAD inhibitors primarily act by:
-
Inhibiting Auto-palmitoylation: Compounds like VT107 and K-975 bind to a lipid pocket on TEAD, preventing the attachment of a palmitate group. This modification is essential for TEAD to adopt a conformation that allows it to bind to YAP/TAZ.[4][9]
-
Allosteric Inhibition: GNE-7883 also binds to the TEAD lipid pocket but functions by allosterically inducing a conformational change that directly blocks the interaction with YAP/TAZ.[6]
This compound-based PROTACs function as "degraders." They are heterobifunctional molecules with one end ("this compound," derived from VT107) binding to a TEAD protein, and the other end recruiting an E3 ubiquitin ligase (e.g., Cereblon).[1] This proximity induces the ubiquitination of TEAD, marking it for degradation by the proteasome. This approach aims to eliminate the TEAD protein entirely, offering a potentially more sustained and profound inhibition of the pathway.[1]
Below are diagrams illustrating the Hippo signaling pathway and the distinct mechanisms of action of pan-TEAD inhibitors and TEAD PROTACs.
Caption: The Hippo Signaling Pathway.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VT107 (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. | BioWorld [bioworld.com]
- 9. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TEAD Target Gene Modulation by TEAD Ligand 1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TEAD Ligand 1's performance in modulating the well-known TEAD target genes, CTGF and CYR61, against other alternative TEAD inhibitors. The information herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the Hippo signaling pathway.
The transcriptional co-activators YAP and TAZ, central players in the Hippo pathway, exert their influence on gene expression primarily through interaction with the TEAD family of transcription factors. The formation of the YAP/TAZ-TEAD complex is a critical step in promoting the transcription of genes involved in cell proliferation, survival, and organ size control. Among the most well-characterized downstream targets of this complex are Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61). Dysregulation of the Hippo pathway and subsequent overexpression of these target genes are implicated in various cancers. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.
This guide focuses on "this compound," a representative TEAD inhibitor, and compares its efficacy in downregulating CTGF and CYR61 with other known TEAD inhibitors such as LM98, SW-682, and IK-930.
Comparative Analysis of TEAD Inhibitors on Target Gene Expression
The following tables summarize the quantitative data on the modulation of CTGF and CYR61 mRNA levels by various TEAD inhibitors in different cancer cell lines. The data is presented as the percentage of inhibition or fold change relative to untreated controls.
| TEAD Inhibitor | Cell Line | Target Gene | Concentration | Modulation of mRNA Expression | Reference |
| This compound (Representative) | Hippo-mutant cancer cells | CTGF & CYR61 | 1 µM - 10 µM | Dose-dependent decrease | [1] |
| LM98 | U87 Glioblastoma (3D culture) | CTGF & CYR61 | Not Specified | Significant Reduction | [2][3][4] |
| SW-682 | Hippo-mutant Mesothelioma | CCN2 (CTGF) & CCN1 (CYR61) | Not Specified (in vivo) | Decreased Expression | [5][6] |
| IK-930 | Y-meso-26B | CTGF | 1 µM | ~50% Inhibition | [1] |
| CYR61 | 1 µM | ~60% Inhibition | [1] | ||
| CTGF | 3 µM | ~70% Inhibition | [1] | ||
| CYR61 | 3 µM | ~80% Inhibition | [1] | ||
| IK-930 | 92.1 | CTGF | 1 µM | ~40% Inhibition | [1] |
| CYR61 | 1 µM | ~50% Inhibition | [1] | ||
| CTGF | 3 µM | ~60% Inhibition | [1] | ||
| CYR61 | 3 µM | ~70% Inhibition | [1] | ||
| VT-104 | Y-meso-26B | CTGF | 1 µM | ~60% Inhibition | [1] |
| CYR61 | 1 µM | ~70% Inhibition | [1] | ||
| CTGF | 3 µM | ~80% Inhibition | [1] | ||
| CYR61 | 3 µM | ~90% Inhibition | [1] | ||
| VT-104 | 92.1 | CTGF | 1 µM | ~50% Inhibition | [1] |
| CYR61 | 1 µM | ~60% Inhibition | [1] | ||
| CTGF | 3 µM | ~70% Inhibition | [1] | ||
| CYR61 | 3 µM | ~80% Inhibition | [1] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action and the experimental approach to validate the modulation of TEAD target genes, the following diagrams illustrate the Hippo-YAP/TAZ-TEAD signaling pathway and a typical experimental workflow.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway illustrating the mechanism of TEAD inhibitors.
Caption: A general experimental workflow for assessing the efficacy of TEAD inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and experimental conditions.
Real-Time Quantitative PCR (RT-qPCR) for CTGF and CYR61 mRNA Expression
This protocol outlines the steps to quantify the mRNA levels of CTGF and CYR61 following treatment with a TEAD inhibitor.
a. RNA Extraction:
-
After treating cells with the TEAD inhibitor and appropriate controls, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
b. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix).
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
c. Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CTGF or CYR61, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve at the end of the run for SYBR Green-based assays to ensure primer specificity.
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change or percentage of inhibition compared to the vehicle-treated control.
Western Blotting for CTGF and CYR61 Protein Expression
This protocol details the procedure for detecting and quantifying CTGF and CYR61 protein levels.
a. Protein Extraction and Quantification:
-
Following inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CTGF or CYR61 overnight at 4°C with gentle agitation. Use a primary antibody against a loading control protein (e.g., β-actin, GAPDH) for normalization.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein levels of CTGF and CYR61 to the loading control.
By following these protocols and utilizing the comparative data provided, researchers can effectively confirm the modulation of TEAD target genes CTGF and CYR61 by this compound and other inhibitors, thereby advancing our understanding of the Hippo signaling pathway and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. springworkstx.com [springworkstx.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TEAD Ligand 1 and Covalent TEAD Inhibitors in the Context of the Hippo Pathway
For researchers, scientists, and drug development professionals, the targeting of the Hippo-YAP/TAZ-TEAD signaling pathway represents a promising frontier in oncology. The interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors is a critical node in this pathway, often dysregulated in various cancers. This guide provides a side-by-side comparison of two distinct strategies to modulate TEAD activity: a specific TEAD-targeting ligand, "TEAD Ligand 1," utilized in Proteolysis Targeting Chimeras (PROTACs), and the class of covalent TEAD inhibitors.
This comparison guide delves into their mechanisms of action, presents key experimental data, and outlines the methodologies used to evaluate their performance.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ, preventing them from entering the nucleus. In many cancers, the Hippo pathway is "off," allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation, survival, and migration.[1][2][3][4][5]
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound (as part of a PROTAC degrader) and representative covalent TEAD inhibitors.
| Parameter | This compound (in PROTAC Degrader-1) | Covalent TEAD Inhibitors (Representative Examples) |
| Mechanism of Action | Binds to TEAD, and through a linker to an E3 ligase, induces proteasomal degradation of TEAD.[6][7] | Form a covalent bond with a conserved cysteine in the palmitate-binding pocket of TEAD, leading to inhibition of its activity.[8][9][10][11] |
| Binding Affinity (Biochemical) | Data for the standalone ligand is not available. The resulting PROTAC degrader (HY-158342) shows potent degradation activity. | Varies by compound. For example, K-975 disrupts the TEAD-YAP interaction.[10] MYF-03-176 has an IC50 of 17 ± 5 nM in a TEAD transcription assay.[12] |
| Cellular Activity | Induces degradation of TEAD proteins in cells.[12] | Inhibit TEAD-dependent gene expression and suppress the growth of Hippo-deficient cancer cells.[10][11] |
| Selectivity | Can be designed for selectivity towards specific TEAD isoforms.[12] | Many are pan-TEAD inhibitors, binding to the conserved cysteine across all four isoforms.[8][9] |
| In Vivo Efficacy | PROTACs based on TEAD ligands have shown tumor growth inhibition in xenograft models.[13] | Orally bioavailable covalent inhibitors like MYF-03-176 have demonstrated strong anti-tumor efficacy in mouse xenograft models.[10][11] |
Experimental Methodologies
The evaluation of TEAD inhibitors relies on a suite of biochemical and cell-based assays. Below are the detailed protocols for key experiments.
Fluorescence Polarization (FP) Assay for TEAD-YAP Interaction
This assay is used to quantify the disruption of the TEAD-YAP protein-protein interaction by an inhibitor.
-
Principle: A fluorescently labeled peptide derived from YAP is incubated with the TEAD protein. In the unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger TEAD protein, its tumbling is slower, leading to higher polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Protocol:
-
Recombinant TEAD protein and a fluorescently labeled YAP peptide (e.g., FAM-YAP) are incubated in an appropriate buffer (e.g., PBS).
-
Serial dilutions of the test compound (this compound or covalent inhibitor) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate filters.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated from the dose-response curve.[1][6]
-
Luciferase Reporter Gene Assay for TEAD Transcriptional Activity
This cell-based assay measures the ability of an inhibitor to block TEAD-mediated gene transcription.
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing TEAD-binding sites (e.g., GTIIC). When TEAD is active, it drives the expression of luciferase. An inhibitor will reduce luciferase expression, which is quantified by measuring luminescence.[14][15]
-
Protocol:
-
HEK293T or other suitable cells are co-transfected with a TEAD-responsive luciferase reporter plasmid and a constitutively active YAP mutant expression plasmid. A control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
After transfection, cells are treated with various concentrations of the test compound.
-
Cells are lysed, and the luciferase activity is measured using a luminometer after adding the appropriate substrate.
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
The IC50 value is determined from the dose-response curve.[16][17]
-
Co-Immunoprecipitation (Co-IP) for Endogenous YAP-TEAD Interaction
Co-IP is used to confirm that an inhibitor disrupts the interaction between endogenous YAP and TEAD proteins within a cellular context.[18]
-
Principle: An antibody specific to one protein (e.g., TEAD) is used to pull down that protein from a cell lysate. If another protein (e.g., YAP) is bound to it, it will be pulled down as well. The presence of the co-precipitated protein is then detected by Western blotting.
-
Protocol:
-
Cancer cells with high YAP/TEAD activity (e.g., NCI-H226) are treated with the inhibitor or a vehicle control.
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
The lysate is incubated with an antibody against the target protein (e.g., anti-TEAD) that is coupled to magnetic or agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads and separated by SDS-PAGE.
-
The presence of the interacting protein (e.g., YAP) is detected by Western blotting using a specific antibody (e.g., anti-YAP). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[9][19]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment.[20][21]
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is quantified. A shift to a higher melting temperature in the presence of the compound indicates direct binding.[22][23]
-
Protocol:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cell suspension is divided into aliquots, which are heated to a range of different temperatures.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein in each sample is quantified by Western blotting or other methods like mass spectrometry.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the curve to the right for the drug-treated samples confirms target engagement.[21][24]
-
Conclusion
Both this compound-based PROTACs and covalent TEAD inhibitors represent promising strategies for targeting the Hippo-YAP/TAZ-TEAD pathway in cancer. Covalent inhibitors have demonstrated potent and durable inhibition of TEAD activity, with several compounds showing promising preclinical and in vivo efficacy. The PROTAC approach, utilizing ligands like this compound, offers the advantage of targeted protein degradation, which can lead to a more sustained and profound biological effect. The choice between these strategies will depend on the specific therapeutic context, including the desired selectivity profile and the potential for resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel TEAD-targeted therapies.
References
- 1. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 7. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. TEAD | Insilico Medicine [insilico.com]
- 12. Targeted degradation of specific TEAD paralogs by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. huber.embl.de [huber.embl.de]
- 24. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of TEAD Inhibition: A Comparative Analysis
A detailed evaluation of the therapeutic window for emerging TEAD-targeted therapies is crucial for advancing cancer treatment. This guide provides a comprehensive comparison of K-975 ("TEAD Ligand 1"), a covalent pan-TEAD inhibitor, against three other notable compounds: VT3989, ISM6331, and IAG933. This analysis is supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, the transcriptional coactivators YAP and TAZ, interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and metastasis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. This guide evaluates four distinct TEAD inhibitors, highlighting their mechanisms of action, preclinical efficacy, and clinical safety profiles to provide a clear comparison of their therapeutic potential.
Mechanism of Action and Preclinical Potency
The four compounds employ different strategies to disrupt TEAD-mediated transcription. K-975 is a covalent pan-TEAD inhibitor that binds to a conserved cysteine in the palmitate-binding pocket of TEAD proteins.[1] VT3989 is a TEAD autopalmitoylation inhibitor, preventing a key post-translational modification required for TEAD's interaction with YAP/TAZ.[2][3] ISM6331 is a non-covalent, reversible pan-TEAD inhibitor that also targets the palmitoylation site.[4][5] In contrast, IAG933 directly disrupts the protein-protein interaction between YAP/TAZ and TEAD.[6][7]
The in vitro potency of these inhibitors has been evaluated in various cancer cell lines, primarily malignant pleural mesothelioma (MPM), which often harbors mutations in the Hippo pathway (e.g., NF2 loss). The half-maximal inhibitory concentrations (IC50) for cell proliferation are summarized below.
| Compound | Cell Line | Genotype | IC50 (nM) | Citation(s) |
| K-975 | NCI-H226 | NF2-deficient | Potent inhibition (specific value not provided) | [1] |
| MSTO-211H | LATS1/2 mutant | < 1000 | [8] | |
| VT3989 | NCI-H226 | NF2-deficient | 9 | [5] |
| NCI-H2052 | NF2 mutant | < 12 | [5] | |
| NCI-H2373 | NF2 deletion | 8 | [5] | |
| NCI-H28 | NF2 wild-type | > 3000 | [5] | |
| ISM6331 | NCI-H226 | NF2-deficient | 9 | [9] |
| MSTO-211H | LATS1/2 mutant | 50 | [9] | |
| NCI-H2052 | NF2 mutant | 23 | [9] | |
| NCI-H28 | NF2 wild-type | > 10000 | [9] | |
| IAG933 | MSTO-211H | LATS1/2 mutant | 11-26 (TEAD target gene expression) | [10] |
| NCI-H226 | NF2-deficient | 11-26 (TEAD target gene expression) | [10] | |
| MSTO-211H | LATS1/2 mutant | 73 (antiproliferative) | [11] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these compounds has been demonstrated in mouse xenograft models of mesothelioma.
| Compound | Model | Dosing | Outcome | Citation(s) |
| K-975 | NCI-H226 subcutaneous xenograft | 10, 30, 100, 300 mg/kg, p.o., twice daily for 14 days | Strong anti-tumor effect | [1] |
| MSTO-211H subcutaneous xenograft | 30, 100, 300 mg/kg, p.o., twice daily for 14 days | Strong anti-tumor effect | [1] | |
| VT3989 | NF2-deficient mesothelioma xenograft | 3 mg/kg, p.o., once daily | Tumor growth blockage | [12] |
| ISM6331 | NF2-deficient or LATS1/2-mutant mesothelioma models | 3 to 30 mg/kg | Dose-dependent anti-tumor efficacy | [5][13] |
| IAG933 | MSTO-211H orthotopic xenograft | Daily treatment | Complete tumor regression at well-tolerated doses | [12] |
Clinical Insights and Therapeutic Window
Clinical trials provide crucial information regarding the safety and tolerability of these TEAD inhibitors in patients.
| Compound | Phase | Key Adverse Events | Clinical Activity | Citation(s) |
| K-975 | Preclinical | Renal toxicity noted in preclinical models | - | [14] |
| VT3989 | Phase 1/2 (NCT04665206) | Grade 1-2: increased urine albumin:creatinine ratio (UACR), proteinuria, peripheral edema, fatigue. Reversible with dose adjustment. | Overall response rate (ORR) of 26% in 47 mesothelioma patients at clinically optimized doses. | [3][9] |
| ISM6331 | Phase 1 (NCT06566079) | Favorable safety profile in preclinical studies. | First patient dosed in January 2025. | [5][15] |
| IAG933 | Phase 1 (NCT04857372) | Dose-limiting toxicities (DLTs) of QTc prolongation at highest doses. Grade 2 proteinuria. Albuminuria and proteinuria generally reversible. | ORR of 16.6% in 30 pleural mesothelioma patients on continuous once-daily dosing. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of TEAD inhibition and the experimental approach to its evaluation, the following diagrams are provided.
Caption: The Hippo-YAP/TEAD signaling pathway and the point of intervention for TEAD inhibitors.
Caption: A generalized experimental workflow for the preclinical and clinical evaluation of TEAD inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (based on CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Cancer cell lines (e.g., NCI-H226, MSTO-211H) are seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Treatment: A serial dilution of the TEAD inhibitor is prepared in culture medium. The culture medium is removed from the wells and replaced with 100 µL of medium containing the desired concentration of the compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72-144 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Assay Procedure: The plate and its contents are equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL) is added.[2][17]
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[2][17]
-
Data Acquisition: Luminescence is recorded using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
TEAD Luciferase Reporter Assay (based on Nano-Glo® Luciferase Assay System)
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a constitutively active control reporter plasmid (e.g., Renilla luciferase).
-
Compound Treatment: 24 hours post-transfection, cells are treated with various concentrations of the TEAD inhibitor or vehicle control.
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Lysis and Luciferase Assay: The culture medium is removed, and cells are lysed. The luciferase activity is measured using a dual-luciferase reporter assay system, such as the Nano-Glo® system.[18] An equal volume of the Nano-Glo® Luciferase Assay Reagent is added to the cell lysate.[3]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The IC50 is determined from the dose-response curve.
Orthotopic Mesothelioma Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) are used. All animal procedures are performed in accordance with institutional guidelines.[7]
-
Cell Preparation: A human mesothelioma cell line (e.g., MSTO-211H or NCI-H226), potentially engineered to express luciferase for in vivo imaging, is cultured and harvested.[7][19]
-
Tumor Cell Implantation: Mice are anesthetized, and 2-4 x 10⁶ cells in 50 µL of medium are injected directly into the pleural cavity.[19]
-
Compound Administration: Once tumors are established (as determined by imaging or a set time point), mice are randomized into treatment and control groups. The TEAD inhibitor is administered orally at the specified dose and schedule.[1]
-
Tumor Growth Monitoring: Tumor burden is monitored regularly using methods such as bioluminescence imaging (for luciferase-expressing cells) or micro-CT/MRI.[19] Body weight and general health of the animals are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker assessment).
Conclusion
The development of TEAD inhibitors represents a significant advancement in targeting the Hippo signaling pathway in cancer. The four compounds discussed—K-975, VT3989, ISM6331, and IAG933—each have a distinct mechanism of action and have demonstrated promising preclinical anti-tumor activity, particularly in mesothelioma models with Hippo pathway alterations. Early clinical data for VT3989 and IAG933 suggest a manageable safety profile with encouraging signs of clinical activity. Notably, renal effects such as proteinuria and albuminuria appear to be a potential on-target toxicity, as suggested by preclinical studies with K-975 and observed in the clinical trials of VT3989 and IAG933.[9] The therapeutic window of these agents will be further defined as more mature clinical data becomes available. The ongoing and future clinical studies will be critical in determining the optimal dosing strategies and patient populations that will benefit most from this class of targeted therapies.
References
- 1. Nano-Glo® Luciferase Assay System Protocol [promega.sg]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. promega.com [promega.com]
- 4. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 5. m.youtube.com [m.youtube.com]
- 6. promega.com [promega.com]
- 7. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 9. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IAG933 for Mesothelioma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 12. vivacetherapeutics.com [vivacetherapeutics.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. An orthotopic implantation mouse model of human malignant pleural mesothelioma for in vivo photon counting analysis and evaluation of the effect of S-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insilico Medicine announces first patient dosed in phase I clinical trial of ISM6331, the novel inhibitor for the treatment of mesothelioma and other solid tumors | EurekAlert! [eurekalert.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ch.promega.com [ch.promega.com]
- 18. Nano-Glo Dual-Luciferase Reporter Assay Protocol [worldwide.promega.com]
- 19. Orthotopic Pleural Mesothelioma in Mice: SPECT/CT and MR Imaging with HER1- and HER2-targeted Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the advantages of TEAD ligand 1 in specific research models
In the rapidly evolving landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size. At the heart of this pathway's transcriptional output lies the TEAD family of transcription factors (TEAD1-4). The interaction of TEAD with its co-activators, YAP and TAZ, is a key driver in various cancers, making the disruption of this interaction a prime therapeutic target. This guide provides a comparative analysis of "TEAD ligand 1," a key component of a proteolysis-targeting chimera (PROTAC), and other prominent TEAD inhibitors, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanisms of Action: A Diverse Armamentarium Against TEAD
TEAD inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for selecting the appropriate tool for a specific research question.
-
PROTAC Degraders (e.g., utilizing this compound): These molecules represent a novel approach to target TEAD. A PROTAC, such as "TEAD degrader-1 (Compound 27)," is a heterobifunctional molecule. It consists of a ligand that binds to the target protein (in this case, TEAD, via "this compound"), a linker, and a ligand for an E3 ubiquitin ligase. This complex formation brings the E3 ligase in proximity to TEAD, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism eliminates the entire protein, offering a potentially more sustained and profound inhibition compared to occupancy-driven inhibitors.[1]
-
YAP/TAZ-TEAD Interaction Inhibitors (e.g., IAG933): These small molecules are designed to directly block the protein-protein interface between TEAD and its co-activators YAP and TAZ. By occupying the binding pocket on TEAD where YAP/TAZ would normally dock, these inhibitors prevent the formation of the active transcriptional complex, thereby inhibiting the expression of downstream oncogenic genes.[2][3][4][5]
-
TEAD Auto-Palmitoylation Inhibitors (e.g., VT3989, K-975): TEAD proteins require post-translational modification, specifically palmitoylation, for their stability and interaction with YAP/TAZ. This class of inhibitors covalently or non-covalently binds to the palmitate-binding pocket of TEAD, preventing this modification. The lack of palmitoylation disrupts the TEAD-YAP/TAZ interaction and can lead to TEAD destabilization.[6]
Comparative Efficacy in Preclinical Models
The selection of a TEAD-targeting compound often depends on its performance in relevant cancer models, particularly those with known Hippo pathway dysregulation, such as neurofibromatosis type 2 (NF2)-mutant mesothelioma. The following tables summarize the in vitro efficacy of representative TEAD-targeting compounds.
| Compound | Mechanism of Action | Assay | Cell Line | IC50 / DC50 / GI50 | Citation |
| TEAD degrader-1 (Compound 27) | PROTAC Degrader | Proliferation Assay | NCI-H226 (NF2-deficient) | IC50: 0.21 µM | [1] |
| Degradation Assay | 293T (Flag-TEAD2 transfected) | DC50: 54.1 nM | [7] | ||
| IAG933 | YAP/TAZ-TEAD Interaction Inhibitor | TEAD Target Gene Expression | MSTO-211H, NCI-H226 | IC50: 11-26 nM | [2] |
| K-975 | Auto-palmitoylation Inhibitor | Proliferation Assay | NCI-H226 | GI50: 20 nM | [8] |
| VT-103 | Auto-palmitoylation Inhibitor | Proliferation Assay | NCI-H226 | - | [8] |
| VT-107 | Auto-palmitoylation Inhibitor | Proliferation Assay | NCI-H226 | - | [8] |
Note: IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), and GI50 (half-maximal growth inhibition) values are dependent on specific experimental conditions and should be compared with caution across different studies. The data from a comparative assessment of TEAD-palmitoylation inhibitors indicated that VT-103 and VT-107 displayed the strongest inhibition of proliferation in NF2 defective cell lines.[8]
Visualizing the Molecular Battleground
To better understand the therapeutic strategies targeting the Hippo-YAP-TEAD pathway, the following diagrams illustrate the core signaling cascade and a typical experimental workflow for evaluating TEAD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. IAG933 - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. News - TEAD inhibitor - LARVOL VERI [veri.larvol.com]
- 7. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma [mdpi.com]
A Head-to-Head Battle: TEAD Ligand 1-Based Degrader Shows Promise Against First-Generation Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the targeting of Transcriptional Enhanced Associate Domain (TEAD) transcription factors, central players in the Hippo signaling pathway, represents a critical frontier in oncology. A novel approach utilizing TEAD Ligand 1 to create a proteolysis-targeting chimera (PROTAC) for TEAD degradation is emerging as a powerful strategy, potentially overcoming the limitations of first-generation TEAD inhibitors. This guide provides a comprehensive comparison of a representative TEAD degrader against established first-generation inhibitors, supported by experimental data and detailed methodologies.
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. TEAD proteins are the final downstream effectors of this pathway, making them a prime target for therapeutic intervention. First-generation TEAD inhibitors have primarily focused on two mechanisms: disrupting the protein-protein interaction (PPI) between TEAD and its co-activators YAP/TAZ, or inhibiting the palmitoylation of TEAD, a post-translational modification essential for its activity. While these approaches have shown promise, the development of TEAD-targeting PROTACs, which hijack the cell's natural protein disposal machinery to eliminate TEAD entirely, offers a distinct and potentially more potent and durable anti-cancer strategy.
Quantitative Performance: A Clear Advantage for Degradation
To objectively assess the performance of these competing strategies, we have compiled quantitative data from various preclinical studies. The data is summarized in the tables below, comparing a representative TEAD PROTAC degrader (similar to one synthesized from this compound) with leading first-generation TEAD inhibitors.
Table 1: In Vitro Potency of TEAD-Targeting Compounds
| Compound | Mechanism of Action | Target | Assay | Potency (IC50/DC50) | Cell Line | Reference |
| TEAD Degrader (Compound 27) | TEAD Degrader (PROTAC) | TEAD2 | Cellular Degradation | DC50: 54.1 nM | 293T (Flag-TEAD2 transfected) | [1] |
| KG-FP-003 | TEAD Degrader (PROTAC) | pan-TEAD | Cellular Degradation | DC50: <10 nM | NCI-H1299 | [2] |
| MYF-03-176 | Palmitoylation Inhibitor | pan-TEAD | TEAD Transcriptional Activity | IC50: 11 nM | NCI-H226 | [3] |
| TEAD1 | Biochemical | IC50: 47 nM | - | [3] | ||
| TEAD3 | Biochemical | IC50: 32 nM | - | [3] | ||
| TEAD4 | Biochemical | IC50: 71 nM | - | [3] | ||
| IAG933 | YAP/TAZ-TEAD PPI Inhibitor | pan-TEAD | Biochemical (TR-FRET) | IC50: 9 nM | - | [4] |
| TEAD Transcriptional Activity | Cellular | IC50: 11-26 nM | MSTO-211H, NCI-H226 | [4] | ||
| VT107 | Palmitoylation Inhibitor | pan-TEAD | YAP Reporter Assay | IC50: 4.93 nM | - | [5][6] |
| K-975 | Palmitoylation Inhibitor | pan-TEAD | Cell Proliferation (GI50) | ~20 nM | NCI-H226 | [7] |
Table 2: Anti-Proliferative Activity of TEAD-Targeting Compounds
| Compound | Cell Line | Assay | Potency (IC50/GI50) | Reference |
| TEAD Degrader (Compound 27) | NCI-H226 | Cell Proliferation | IC50: Potent activity reported | [1] |
| KG-FP-003 | NCI-H226, MSTO-211H | Anti-proliferation | Superior to IAG933 and MYF-03-176 | [8] |
| MYF-03-176 | NCI-H226 | Cell Growth | IC50: 9 nM | [3] |
| IAG933 | Mesothelioma cell lines | Anti-proliferative | GI50: 13-91 nM | [4] |
| K-975 | NCI-H226 | Cell Proliferation | GI50: ~20 nM | [7] |
Table 3: In Vivo Efficacy of TEAD-Targeting Compounds in Mouse Xenograft Models
| Compound | Model | Dosing | Efficacy | Reference |
| TEAD Degrader (H122) | MSTO-211H xenograft | Not specified | Robust antitumor efficacy | [2] |
| MYF-03-176 | MPM xenograft | 30 mg/kg and 75 mg/kg, p.o. | Significant antitumor activity with tumor regressions | [3] |
| IAG933 | MSTO-211H xenograft | 30-240 mg/kg, i.g. | Dose-dependent anti-tumor effect | [4] |
| K-975 | MPM xenograft | 10-300 mg/kg, p.o. | Strong anti-tumor effect | [9] |
Visualizing the Mechanisms of Action
To further elucidate the distinct mechanisms of TEAD targeting, the following diagrams illustrate the Hippo signaling pathway and the different approaches of inhibition versus degradation.
References
- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VT107 (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a Potent and Selective TEAD Degrader with Durable Degradation Activity. | Broad Institute [broadinstitute.org]
- 9. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Mechanism of Action of TEAD Ligand 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays essential for validating the mechanism of action of TEAD (TEA Domain) ligands, exemplified by the hypothetical "TEAD Ligand 1." The primary mechanism of action for many TEAD-targeted therapies is the disruption of the protein-protein interaction (PPI) between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (Transcriptional coactivator with PDZ-binding motif), key downstream effectors of the Hippo signaling pathway.[1][2][3] Dysregulation of this pathway and subsequent hyperactivation of TEAD-YAP/TAZ-mediated transcription are implicated in various cancers.[3][4] Therefore, a robust validation of a TEAD ligand's mechanism of action requires a multi-faceted approach employing a series of orthogonal assays to build a comprehensive evidence base.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis.[3][5] When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation, thus preventing their nuclear entry and interaction with TEAD transcription factors.[6][7] Conversely, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD, and activate the transcription of target genes that promote cell growth and proliferation, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).[8][9] TEAD inhibitors aim to disrupt this latter step.
References
- 1. researchgate.net [researchgate.net]
- 2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of TEAD Ligand 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like TEAD ligand 1 are paramount to ensuring laboratory safety and environmental compliance. Given that specific hazard and disposal information for this compound is not fully detailed in available safety data sheets, it is crucial to adopt a conservative approach, treating the substance as potentially hazardous. This guide provides a procedural framework for the safe disposal of this compound, drawing upon best practices for managing research-grade small molecules.
I. Pre-Disposal Considerations and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is essential to handle this compound in a controlled environment, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Always wear appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Wear chemically resistant, impervious gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2] |
| Body Protection | Wear a lab coat or fire/flame resistant and impervious clothing to prevent skin contact.[1][2] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
II. Step-by-Step Disposal Procedure
The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1]
-
Waste Characterization: Due to the lack of comprehensive hazard data, this compound must be treated as hazardous waste.[1] This precautionary measure ensures the highest level of safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Incompatible chemicals can react dangerously.
-
Containerization:
-
Solid Waste: Dispose of all contaminated materials, such as weigh paper, pipette tips, tubes, and gloves, in a designated hazardous solid chemical waste container.[1]
-
Liquid Waste: Dispose of any residual powder or unused stock solutions as liquid hazardous waste.[1]
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration, solvent, and the date of preparation.[1]
-
-
On-Site Accumulation: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation. Ensure containers are kept tightly closed except when adding waste.[1]
-
Institutional Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1]
III. Spill Response
In the event of a spill, treat it as a major incident.[1]
-
Evacuate: Immediately evacuate the affected area.[1]
-
Notify: Inform your supervisor and the EHS department.[1]
-
Follow Protocol: Adhere to your institution's specific procedures for hazardous chemical spills.[1]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling TEAD Ligand 1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like TEAD ligand 1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) with detailed toxicity data for every TEAD ligand may not always be available, it is crucial to treat these compounds as potent and hazardous. The following PPE recommendations are based on general safety protocols for handling biologically active small molecule inhibitors.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes or aerosols.[1] |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, with the outer glove covering the cuff of the lab coat.[2] Gloves should be changed every 30 minutes or immediately if contaminated.[2] |
| Body Protection | Disposable Laboratory Coat | A long-sleeved, solid-front gown that is resistant to chemical permeation should be worn.[2] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when weighing or handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[2] |
Operational Plans: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel. All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a similar ventilated enclosure.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| Solutions in Organic Solvents (e.g., DMSO) | -80°C | Varies by solvent | Prepare fresh solutions when possible. If storing, use small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, bench paper, pipette tips, and vials. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and contaminated solvents. Do not pour down the drain.[3] |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles and razor blades. |
Decontamination Protocol:
In the event of a spill, evacuate the area and prevent others from entering. For small spills, trained personnel wearing appropriate PPE can perform cleanup.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
First Aid Measures
Immediate action is crucial in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Logical Relationship of Safety Measures:
Caption: Interrelation of key safety components for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
